7-Aminoquinolin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-aminoquinolin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCYEUNEXNNAEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis of 7-Aminoquinolin-3-ol: A Comprehensive Technical Guide for Drug Development Professionals
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] Specifically, amino- and hydroxy-substituted quinolines are of significant interest due to their potential as kinase inhibitors, antimalarial agents, and fluorescent probes. This guide provides an in-depth exploration of a plausible and efficient synthetic pathway to 7-aminoquinolin-3-ol, a promising building block for the development of novel therapeutics. We will delve into the strategic considerations behind the chosen synthetic route, the intricate mechanisms of the key reactions, and provide detailed experimental protocols.
Retrosynthetic Analysis and Strategic Pathway Selection
A logical retrosynthetic analysis of this compound suggests a strategy centered on the initial construction of a suitably substituted quinoline core, followed by functional group interconversion. The chosen forward synthesis hinges on a two-step sequence:
-
Formation of the Quinoline Core: A Doebner-von Miller reaction is employed to construct the 7-nitroquinolin-3-ol intermediate. This classic quinoline synthesis is selected for its reliability and the ability to control substituent placement through the choice of starting materials.[1][2][3]
-
Reduction of the Nitro Group: The final step involves the selective reduction of the 7-nitro group to the corresponding amine via catalytic hydrogenation, a well-established and high-yielding transformation.[4]
This pathway is advantageous due to the commercial availability of the starting materials, the robustness of the reactions, and the strategic placement of the nitro group as a precursor to the desired amino functionality.
Part 1: Synthesis of 7-Nitroquinolin-3-ol via the Doebner-von Miller Reaction
The Doebner-von Miller reaction is a powerful method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[2][3] In our proposed synthesis, we will react m-nitroaniline with an α,β-unsaturated aldehyde that will lead to the formation of the hydroxyl group at the 3-position.
Reaction Scheme:
Caption: Doebner-von Miller synthesis of 7-nitroquinolin-3-ol.
Mechanism of the Doebner-von Miller Reaction
The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate.[2][5] However, a generally accepted pathway involves the following key steps:
-
Michael Addition: The reaction is initiated by the conjugate (Michael) addition of the amino group of m-nitroaniline to the α,β-unsaturated carbonyl compound. The acidic conditions protonate the carbonyl oxygen, activating the electrophile.
-
Cyclization: The resulting enol or enamine intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks the protonated carbonyl carbon (or a related electrophilic species). The directing effects of the amino and nitro groups on the aniline ring favor cyclization at the position ortho to the amino group, leading to the formation of the dihydroquinoline intermediate.
-
Dehydration and Oxidation: The dihydroquinoline intermediate then undergoes dehydration to form a 1,2-dihydroquinoline. Subsequent oxidation, often by an oxidizing agent present in the reaction mixture or by air, leads to the aromatic 7-nitroquinolin-3-ol.
Caption: Mechanistic pathway of the Doebner-von Miller reaction.
Experimental Protocol: Synthesis of 7-Nitroquinolin-3-ol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| m-Nitroaniline | 138.12 | 13.8 g | 0.1 |
| Acrolein | 56.06 | 6.2 mL | 0.11 |
| Concentrated Sulfuric Acid | 98.08 | 20 mL | - |
| Ferrous Sulfate Heptahydrate | 278.01 | 1.0 g | - |
| Water | 18.02 | 100 mL | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add m-nitroaniline (13.8 g, 0.1 mol) and water (100 mL).
-
Carefully add concentrated sulfuric acid (20 mL) to the mixture while cooling the flask in an ice bath.
-
Add ferrous sulfate heptahydrate (1.0 g) to the mixture.
-
Heat the mixture to 100°C with stirring.
-
Slowly add acrolein (6.2 mL, 0.11 mol) through the dropping funnel over a period of 1 hour, maintaining the temperature between 100-110°C.
-
After the addition is complete, continue to heat the reaction mixture at 110°C for an additional 3 hours.
-
Allow the mixture to cool to room temperature and then pour it onto 500 g of crushed ice.
-
Neutralize the solution with a concentrated aqueous solution of sodium hydroxide until it is alkaline to litmus paper.
-
The precipitate of crude 7-nitroquinolin-3-ol is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 7-nitroquinolin-3-ol.
Part 2: Synthesis of this compound via Catalytic Hydrogenation
The final step in the synthesis is the reduction of the nitro group at the 7-position to an amino group. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, selectivity, and clean reaction profile.[4] Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this purpose.
Reaction Scheme:
Caption: Catalytic hydrogenation of 7-nitroquinolin-3-ol.
Mechanism of Catalytic Hydrogenation
The mechanism of catalytic hydrogenation of a nitro group on a heterogeneous catalyst like Pd/C involves a series of steps on the catalyst surface:
-
Adsorption: Both the 7-nitroquinolin-3-ol and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond of the molecular hydrogen is cleaved on the catalyst surface, forming reactive atomic hydrogen species.
-
Stepwise Reduction: The nitro group is reduced in a stepwise manner. This is thought to proceed through nitroso and hydroxylamino intermediates.
-
Desorption: Once the reduction to the amino group is complete, the final product, this compound, desorbs from the catalyst surface into the solvent.
Caption: Stepwise reduction of the nitro group on a catalyst surface.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-Nitroquinolin-3-ol | 190.16 | 9.5 g | 0.05 |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |
| Ethanol | 46.07 | 200 mL | - |
| Hydrogen Gas | 2.02 | Balloon or Parr apparatus | - |
Procedure:
-
In a 500 mL hydrogenation flask, dissolve 7-nitroquinolin-3-ol (9.5 g, 0.05 mol) in ethanol (200 mL).
-
Carefully add 10% Pd/C catalyst (0.5 g) to the solution.
-
Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Conclusion and Future Outlook
The described two-step synthesis provides a reliable and scalable route to this compound. The strategic use of the Doebner-von Miller reaction allows for the efficient construction of the quinoline core with the desired substitution pattern, while the subsequent catalytic hydrogenation offers a clean and effective method for the introduction of the amino group. This synthetic pathway provides a solid foundation for the production of this compound, a valuable intermediate for the exploration of new chemical space in drug discovery and materials science. Further optimization of reaction conditions and exploration of alternative synthetic routes could lead to even more efficient and sustainable production of this important molecule.
References
An In-depth Technical Guide to 7-Aminoquinolin-3-ol: Physicochemical Properties, Synthesis, and Analytical Methodologies
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The strategic placement of functional groups on the quinoline ring system allows for the fine-tuning of its electronic, steric, and hydrogen-bonding properties, which in turn dictates its biological activity and material characteristics. This guide provides a comprehensive technical overview of 7-Aminoquinolin-3-ol, a specific, yet under-characterized, derivative of the quinoline family.
Due to the limited availability of direct experimental data for this compound (CAS 1261810-14-3) in publicly accessible literature, this guide will provide a robust framework for its study. We will present predicted physicochemical properties, propose a viable synthetic route, and detail standardized experimental protocols for the empirical determination of its key characteristics. Furthermore, by drawing on data from closely related isomers and analogs, we aim to provide researchers, scientists, and drug development professionals with a solid foundation for their work with this and similar compounds.
Molecular Structure and Core Chemical Identity
This compound is a bicyclic aromatic compound featuring a pyridine ring fused to a benzene ring. An amino group is substituted at the 7-position, and a hydroxyl group is at the 3-position. This substitution pattern imparts both basic (amino group) and acidic (hydroxyl group) characteristics to the molecule, suggesting a complex pH-dependent behavior.
Molecular Formula: C₉H₈N₂O
Molecular Weight: 160.17 g/mol
Canonical SMILES: C1=CC2=C(C=C(C=C2)N)N=C(C=C1)O
The presence of both hydrogen bond donors (-NH₂ and -OH) and acceptors (the nitrogen of the quinoline ring and the oxygen of the hydroxyl group) suggests that this compound is likely to exhibit significant intermolecular interactions, influencing its melting point, boiling point, and solubility.
Diagram of the Molecular Structure of this compound
Caption: 2D structure of this compound.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for this compound is scarce. Therefore, this section presents a combination of predicted values for the target compound and experimental data for structurally related isomers to provide a scientifically grounded estimation of its properties.
| Property | Predicted Value for this compound | Experimental Value for Related Compounds |
| Melting Point (°C) | Not available | 93.5-94 (for 7-Aminoquinoline)[3] |
| Boiling Point (°C) | Not available | 324.3 ± 15.0 (Predicted for 7-Aminoquinoline)[3] |
| pKa (acidic) | ~9.0 (predicted for the hydroxyl group)[4] | Not available |
| pKa (basic) | ~6.6 (predicted for the amino group)[3] | Not available |
| LogP | 1.523 (predicted for 3-Aminoquinolin-7-ol)[4] | Not available |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and ethanol.[5] | Low water solubility for 8-Aminoquinoline, soluble in ethanol and DMSO.[6] |
Expert Insights on Physicochemical Properties:
-
Melting Point: The presence of both amino and hydroxyl groups allows for strong intermolecular hydrogen bonding, which would suggest a relatively high melting point, likely higher than that of 7-Aminoquinoline which lacks the hydroxyl group.[3]
-
pKa: The molecule is amphoteric. The hydroxyl group at the 3-position is expected to have a pKa typical of a phenolic hydroxyl group, while the amino group at the 7-position will have a basic pKa. The exact values will be influenced by the electron-withdrawing effect of the quinoline ring system. Accurate determination of these pKa values is crucial for understanding its behavior in biological systems and for developing analytical methods.
-
Solubility: The aromatic core suggests low solubility in water. However, the ionizable amino and hydroxyl groups mean that solubility will be highly pH-dependent. At acidic pH, the amino group will be protonated, and at basic pH, the hydroxyl group will be deprotonated, both of which should increase aqueous solubility.[5] For non-aqueous solvents, polar organic solvents like DMSO, DMF, and alcohols are expected to be effective.[5]
Proposed Synthesis of this compound
Proposed Retrosynthetic Pathway:
Caption: A proposed retrosynthetic pathway for this compound.
Forward Synthetic Approach (Hypothetical):
-
Skraup or Doebner-von Miller Reaction: Reacting 3-amino-4-nitrophenol with glycerol in the presence of an oxidizing agent (like sulfuric acid and an arsenic compound or nitrobenzene) could yield 7-nitroquinolin-3-ol. The conditions for this reaction would need to be carefully optimized to favor the desired cyclization.
-
Reduction of the Nitro Group: The nitro group of 7-nitroquinolin-3-ol can then be reduced to the corresponding amino group. Standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or reduction with metals in acidic media (e.g., Sn/HCl or Fe/HCl), would be applicable.
This proposed synthesis provides a logical and experimentally feasible route to this compound, utilizing well-established named reactions in heterocyclic chemistry.
Experimental Protocols for Physicochemical Characterization
For a compound with limited available data, empirical determination of its physicochemical properties is paramount. The following are detailed, self-validating protocols for determining the solubility and pKa of this compound.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
Workflow for Equilibrium Solubility Determination:
Caption: Workflow for the shake-flask method of solubility determination.
Detailed Methodology:
-
Preparation: Prepare a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, or organic solvents).
-
Addition of Compound: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid material remains.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).
-
Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound should be prepared for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration in the supernatant and the dilution factor.
Protocol 2: pKa Determination by UV-Metric Titration
This method is suitable for compounds that possess a chromophore and whose UV-Vis spectrum changes with protonation state.
Workflow for pKa Determination by UV-Metric Titration:
Caption: Workflow for determining pKa using UV-metric titration.
Detailed Methodology:
-
Instrument Setup: Use a UV-Vis spectrophotometer equipped with a thermostatted cell holder and a pH meter.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system (e.g., water with a small amount of co-solvent if necessary for initial dissolution).
-
Titration: Place the solution in the cuvette and begin the titration by adding small, precise aliquots of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH). After each addition, stir the solution to ensure homogeneity and record both the pH and the full UV-Vis spectrum.
-
Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot the absorbance at these wavelengths against the measured pH. This should generate a sigmoidal curve.
-
pKa Calculation: The pKa is the pH at the inflection point of the sigmoidal curve. This can be determined by taking the first derivative of the curve or by using appropriate software for non-linear regression analysis. For a molecule with multiple pKa values, multiple inflection points may be observed.
Predicted Spectroscopic Profile
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons. Protons on the benzene ring will be influenced by the electron-donating amino group, while protons on the pyridine ring will be affected by the hydroxyl group and the ring nitrogen. The amino and hydroxyl protons may appear as broad singlets, and their chemical shifts could be solvent-dependent.
-
¹³C NMR: The spectrum will show nine distinct signals for the carbon atoms of the quinoline ring. The chemical shifts of the carbons bearing the amino and hydroxyl groups (C7 and C3) will be significantly shifted compared to unsubstituted quinoline.
-
IR Spectroscopy: The spectrum will be characterized by N-H stretching vibrations from the amino group (typically in the range of 3300-3500 cm⁻¹), a broad O-H stretching band from the hydroxyl group (around 3200-3600 cm⁻¹), C=C and C=N stretching vibrations from the aromatic rings (1400-1600 cm⁻¹), and C-N and C-O stretching bands.
-
UV-Vis Spectroscopy: The quinoline ring system is a strong chromophore. The spectrum is expected to show multiple absorption bands in the UV region, corresponding to π → π* transitions. The positions of these bands will be influenced by the auxochromic amino and hydroxyl groups.
Potential Applications and Biological Relevance
The quinoline nucleus is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][8][22][23] The specific substitution pattern of this compound, with both an amino and a hydroxyl group, makes it an interesting candidate for further investigation in several areas:
-
Drug Discovery: The amino and hydroxyl groups provide sites for further chemical modification to create libraries of new compounds for screening against various biological targets. Derivatives of 8-hydroxyquinoline, a close analog, have shown significant biological activities.[22]
-
Fluorescent Probes: The 7-aminoquinoline scaffold is known to be a component of fluorescent molecules.[7] It is possible that this compound or its derivatives could be developed as fluorescent probes for detecting metal ions or for use in cellular imaging.
-
Material Science: Quinoline derivatives have applications in organic light-emitting diodes (OLEDs) and other electronic materials. The specific electronic properties of this compound may make it a candidate for such applications.
Safety and Handling
No specific safety data is available for this compound. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. Based on the safety data for related aminoquinolines, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound represents an intriguing yet under-explored molecule within the vast and pharmacologically significant quinoline family. While direct experimental data is limited, this in-depth technical guide has provided a comprehensive framework for its study. By leveraging predicted properties, data from related compounds, and detailed experimental protocols, researchers are now better equipped to synthesize, characterize, and explore the potential applications of this compound. The proposed synthetic route offers a clear path to obtaining the material for further investigation, and the detailed analytical methodologies provide a robust system for validating its physicochemical properties. The potential for this molecule in drug discovery and materials science warrants further investigation, and it is our hope that this guide will serve as a valuable resource for scientists and researchers in the field.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 580-19-8 CAS MSDS (7-Aminoquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. dempochem.com [dempochem.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. rsc.org [rsc.org]
- 12. hmdb.ca [hmdb.ca]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 18. 7-Quinolinol [webbook.nist.gov]
- 19. Quinoline [webbook.nist.gov]
- 20. 8-Aminoquinoline(578-66-5) 1H NMR spectrum [chemicalbook.com]
- 21. Quinoline [webbook.nist.gov]
- 22. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 23. mdpi.com [mdpi.com]
Foreword: The Quinoline Scaffold in Modern Therapeutics
An In-depth Technical Guide to 7-Aminoquinolin-3-ol: Structural Analogs and Derivatives for Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of therapeutic agents across a vast spectrum of diseases, from infectious diseases to oncology.[1][2][3] Quinoline derivatives are found in numerous natural products and have been successfully translated into clinically significant drugs, demonstrating a remarkable range of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[1][3]
This guide focuses on a specific, yet highly versatile, member of this family: This compound . The strategic placement of an electron-donating amino group at the 7-position and a hydroxyl group at the 3-position creates a unique chemical entity with significant potential for chemical modification and biological interaction. This document serves as a technical deep-dive for researchers, medicinal chemists, and drug development professionals, aiming to elucidate the structure, synthesis, and therapeutic potential of this compound and its derivatives, thereby providing a foundation for future discovery efforts.
Part 1: The this compound Core: Structural and Physicochemical Landscape
A thorough understanding of the core molecule is fundamental to designing effective analogs. The this compound scaffold presents a unique combination of functional groups that dictate its chemical behavior and potential for biological activity.
Molecular Structure and Properties
The foundational structure consists of the quinoline nucleus with an amino (-NH₂) group at position 7 and a hydroxyl (-OH) group at position 3.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 122855-38-3 | [4] |
| Molecular Formula | C₉H₈N₂O | [4] |
| Molecular Weight | 160.17 g/mol | [4] |
| XLogP | 1.523 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| pKa (most acidic) | ~9.05 (phenolic hydroxyl) | [4] |
| TPSA | 59.14 Ų | [4] |
Note: These values are computationally predicted and should be confirmed experimentally.
The Significance of the 3-OH and 7-NH₂ Substitution Pattern
The substitution pattern is not arbitrary; it imbues the molecule with specific electronic and interactive properties.
-
Electronic Effects: The amino group at C7 and the hydroxyl group at C3 are both strong electron-donating groups. They enrich the electron density of the aromatic system, influencing its reactivity in electrophilic substitution reactions and modulating the pKa of the quinoline nitrogen.
-
Hydrogen Bonding Capacity: The presence of both a hydrogen bond donor (-OH and -NH₂) and acceptor (quinoline nitrogen, -OH, -NH₂) sites is critical. This allows for specific, directional interactions with biological targets such as enzyme active sites or receptors, which is often a key determinant of pharmacological activity.
-
Fluorescent Potential: The combination of a strong electron-donating group (amino) and the extended π-system of the quinoline ring can give rise to intramolecular charge-transfer (ICT) fluorescence.[5] This property makes derivatives of this scaffold potential candidates for development as biological probes or imaging agents.
Part 2: Synthetic Strategies for Analog Development
The ability to synthesize a diverse library of analogs is paramount for exploring structure-activity relationships (SAR). The quinoline scaffold is amenable to several classic and modern synthetic methodologies.
Foundational Quinoline Synthesis
Several named reactions form the bedrock of quinoline synthesis, including the Skraup, Friedländer, and Knorr syntheses.[6] These methods typically involve the condensation and cyclization of anilines with carbonyl compounds. For instance, the Friedländer synthesis condenses an ortho-aminoaryl aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl, providing a direct route to substituted quinolines.[6]
A General Workflow for 7-Aminoquinoline Analog Synthesis
A robust strategy for generating a library of this compound derivatives involves a multi-step sequence that allows for late-stage diversification. This approach provides the flexibility to modify different parts of the molecule to fine-tune its properties.
Caption: General synthetic workflow for producing a library of substituted 7-aminoquinoline analogs.
Key Diversification Reactions
To build a comprehensive library for SAR studies, specific positions on the quinoline ring can be modified using modern synthetic techniques.
-
Suzuki and Negishi Couplings: Starting with a halogenated quinoline intermediate (e.g., 7-bromo-4-chloroquinoline), these palladium-catalyzed cross-coupling reactions are exceptionally powerful for introducing a wide range of aryl, heteroaryl, or alkyl groups.[7] This is a field-proven method for generating biaryl and alkylaryl analogs.[7][8]
-
Ullmann Coupling: This copper-catalyzed reaction is particularly useful for forming diaryl ether linkages, a common motif in potent 4-aminoquinoline antimalarials.[7][8]
-
Functionalization of the Amino Group: The 7-amino group can be readily acylated, alkylated, or used as a handle for further coupling reactions to append different side chains or functional groups.
Example Experimental Protocol: Suzuki Coupling for C-7 Arylation
This protocol describes a self-validating system for introducing diversity at the 7-position, a critical step in SAR exploration.
Objective: To synthesize a 7-aryl-4-aminoquinoline derivative from a 7-bromo intermediate.
Materials:
-
7-Bromo-4-chloroquinoline intermediate
-
Desired arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Amine side chain (e.g., N,N-diethylethylenediamine)
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 7-bromo-4-chloroquinoline (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 10:1 dioxane/water) followed by the palladium catalyst (0.05 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 7-aryl-4-chloroquinoline intermediate by flash column chromatography on silica gel.
-
Side Chain Addition: In a sealed tube, dissolve the purified intermediate in a suitable solvent (e.g., n-butanol) and add an excess of the amine side chain (e.g., 3-5 eq). Heat the reaction to 120-140 °C for 12-24 hours.
-
Final Purification: After completion, cool the reaction, remove the solvent in vacuo, and purify the final product by column chromatography or preparative HPLC to yield the target 7-aryl-4-aminoquinoline analog.
Part 3: Biological Activity and Structure-Activity Relationships (SAR)
The true value of the this compound scaffold lies in its potential to be tailored into potent and selective therapeutic agents. Decades of research on related quinolines provide a rich dataset for understanding the SAR of this class.
Overview of Therapeutic Areas
Quinoline derivatives have demonstrated efficacy in a multitude of therapeutic areas:
-
Antimalarial: Historically, quinolines like chloroquine have been the frontline treatment for malaria.[7]
-
Anticancer: Many quinoline-based compounds act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[2]
-
Antibacterial: Quinolones inhibit bacterial DNA gyrase, making them effective antibiotics.[9]
-
Neurodegenerative Diseases: Certain derivatives have been investigated as inhibitors of enzymes like neuronal nitric oxide synthase (nNOS), implicated in neurodegeneration.[10]
Key Structure-Activity Relationship (SAR) Insights
Systematic modification of the quinoline ring has yielded critical insights into what drives biological activity, particularly in the context of antimalarial agents.
Table 2: Summary of SAR for 4-Aminoquinoline Derivatives
| Position | Modification | Impact on Activity (Primarily Antimalarial) | References |
| 7-Position | -Cl, -Br, -I | Potent activity against both sensitive and resistant P. falciparum strains. | [11][12] |
| -CF₃, -F | Generally less active, especially against resistant strains. | [11][12][13] | |
| -OMe | Substantially reduced or inactive. | [11][12] | |
| Biaryl or Diaryl Ether | Can confer potent activity against multi-drug resistant strains. | [7][8] | |
| 4-Position | Alkylamino Side Chain | Crucial for activity; length and basicity are key parameters. | [14] |
| Intramolecular H-Bonding | A side chain capable of forming an intramolecular hydrogen bond is critical for overcoming chloroquine resistance. | [7] |
Causality Behind SAR:
-
Electron-withdrawing groups at C7 , such as halogens, are believed to lower the pKa of the quinoline nitrogen.[13] This modulation of basicity is thought to be crucial for drug accumulation in the acidic digestive vacuole of the malaria parasite, a key step in its mechanism of action.
-
The lipophilicity of the C7 substituent also influences the compound's ability to associate with hematin, which is central to inhibiting hemozoin formation.[13]
-
Bulky groups at C7 , like biaryl systems, may help the molecule evade resistance mechanisms, such as efflux pumps, that recognize the simpler chloroquine structure.[7]
Potential Mechanisms of Action (MOA)
The versatility of the quinoline scaffold allows its derivatives to interact with a range of biological targets.
Caption: Potential MOA: Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.
-
Kinase Inhibition: As shown in the diagram above, many quinoline derivatives function as ATP-competitive inhibitors of protein kinases.[15] By binding to the ATP pocket in the kinase domain, they prevent the phosphorylation of downstream substrates, thereby blocking signaling pathways that drive cancer cell growth.
-
Inhibition of Hemozoin Formation: In the context of malaria, 4-aminoquinolines accumulate in the parasite's digestive vacuole and interfere with the detoxification of heme—a byproduct of hemoglobin digestion. They cap the growing hemozoin crystal, leading to a buildup of toxic free heme and parasite death.[14]
-
DNA Methyltransferase (DNMT) Inhibition: Some complex quinoline structures have been identified as inhibitors of DNMT1, an enzyme involved in epigenetic regulation.[16] This represents an exciting avenue for cancer therapy.
Bioassay Protocol: In Vitro Antimalarial Activity Screening
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a quinoline analog against a chloroquine-resistant strain of Plasmodium falciparum.
Methodology: SYBR Green I-based fluorescence assay.
-
Parasite Culture: Maintain a continuous culture of a chloroquine-resistant P. falciparum strain (e.g., K1) in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations for testing.
-
Assay Plate Setup: Add 100 µL of parasitized red blood cell suspension (2% parasitemia, 2% hematocrit) to each well of a 96-well microtiter plate. Add 100 µL of the diluted test compounds to the wells. Include positive (chloroquine) and negative (no drug) controls.
-
Incubation: Incubate the plates for 72 hours in a controlled environment (37 °C, 5% CO₂, 5% O₂).
-
Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add 100 µL of this buffer to each well and incubate in the dark for 1 hour at room temperature. The buffer lyses the red blood cells, and the dye intercalates with the DNA of the parasites.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Plot the percentage of parasite growth inhibition versus the log of the drug concentration. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Part 4: Future Directions and Concluding Remarks
The this compound scaffold and its relatives remain a fertile ground for therapeutic innovation. While challenges such as drug resistance and off-target toxicity persist, new opportunities are continually emerging.
-
Polypharmacology: Designing single molecules that can modulate multiple targets is a growing trend. Quinoline derivatives that dually inhibit targets like DNMT1 and G9a histone methyltransferase are being explored as novel epigenetic anticancer agents.[16]
-
Targeted Delivery and Prodrugs: Modifying the quinoline core to create prodrugs or conjugate them to targeting moieties could enhance their therapeutic index, delivering the active agent more specifically to diseased tissues and reducing systemic side effects.
-
Fluorescent Probes: The inherent fluorescent properties of some 7-aminoquinoline derivatives can be harnessed to develop probes for cellular imaging and diagnostics, providing tools to better understand disease pathology.[5]
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dempochem.com [dempochem.com]
- 5. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents [mdpi.com]
- 10. First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors That Target an Isoform-Specific Aspartate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
The Emergence of a Scaffold: A Technical Guide to the Synthesis and History of 7-Aminoquinolin-3-ol
Abstract
The quinoline scaffold is a foundational heterocyclic motif in medicinal chemistry, underpinning the therapeutic activity of a vast range of pharmaceuticals. While many quinoline derivatives are well-documented, specific isomers like 7-Aminoquinolin-3-ol (CAS No. 1261810-14-3) remain less explored in historical literature, representing a facet of chemical space ripe for investigation. This technical guide provides an in-depth analysis of the probable synthetic history and discovery context of this compound. Rather than detailing a single, seminal discovery, this guide posits a logical, scientifically-grounded pathway to its synthesis, drawing from the foundational "named reactions" of quinoline chemistry. We will explore the causality behind strategic synthetic choices, provide detailed hypothetical protocols, and discuss the potential applications of this molecule for researchers and drug development professionals.
Introduction: The Enduring Legacy of the Quinoline Core
The story of quinoline begins not in a laboratory, but in the fractional distillation of coal tar. First isolated by Friedlieb Ferdinand Runge in 1834, this simple bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, quickly became a cornerstone of synthetic chemistry. The late 19th century saw a surge in the development of methods to construct this scaffold, driven by the burgeoning dye industry and the quest to synthesize quinine and other natural alkaloids.
Classic reactions such as the Skraup Synthesis (1880) , Combes Synthesis (1888) , and Friedländer Synthesis (1882) provided robust, albeit often harsh, methods to access the quinoline core.[1][2] These foundational methods are not merely historical footnotes; they established the fundamental principles of electrophilic aromatic substitution and cyclization that remain relevant in modern organic synthesis.[3] The versatility of the quinoline ring, with its multiple sites for substitution, has cemented its status as a "privileged scaffold" in drug discovery.
The Enigma of this compound: A Modern Discovery
Unlike quinoline itself or its more famous derivatives, a specific, documented "discovery" of this compound is not prominent in the annals of classical chemistry. Its existence, confirmed by its CAS number (1261810-14-3), points to a more recent origin, likely emerging from modern compound library synthesis or as a specific target in a contemporary drug discovery program.[4]
Therefore, its "history" is best understood not as a linear narrative but as the logical culmination of over a century of synthetic innovation. The challenge lies in constructing this specific di-substituted pattern—an electron-donating amino group at the 7-position and a hydroxyl group at the 3-position—on the quinoline core. This requires a retrosynthetic approach grounded in the established reactivity of aromatic amines and phenols.
A Plausible Synthetic Pathway: A Retrosynthetic and Forward-Thinking Approach
Synthesizing a di-substituted quinoline like this compound requires careful strategic planning to control regioselectivity. A direct synthesis is challenging; therefore, a multi-step approach beginning with a suitably substituted aniline is the most logical pathway. Our proposed synthesis leverages the principles of the Skraup reaction, followed by standard aromatic functional group interconversions.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound suggests a pathway involving the reduction of a nitro group to form the 7-amino functionality. This implies a key intermediate: 3-Hydroxy-7-nitroquinoline . This intermediate, in turn, can be envisioned as arising from a cyclization reaction, such as a Skraup synthesis, starting from a commercially available and appropriately substituted aminophenol.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a hypothetical, yet scientifically sound, procedure based on established methodologies.
Step 1: Synthesis of 3-Hydroxy-7-nitroquinoline via Modified Skraup Synthesis
The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline.[5] Starting with an aminophenol requires careful control of the reaction conditions to prevent unwanted side reactions.
-
Rationale: We begin with 3-Amino-5-nitrophenol. The amino group will direct the cyclization, and the existing nitro group provides the necessary functionality for later conversion to the 7-amino group. The hydroxyl group at the 3-position of the final product is derived from the meta-position of the starting aniline, a known outcome of the Skraup reaction mechanism.
-
Materials:
-
3-Amino-5-nitrophenol
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ferrous sulfate (FeSO₄·7H₂O) (as a moderator for the exothermic reaction)
-
An oxidizing agent (e.g., the nitro group of the starting material can serve as the internal oxidant, or a milder external one can be added)
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid to anhydrous glycerol while cooling in an ice bath.
-
Add ferrous sulfate heptahydrate to moderate the reaction.
-
Slowly add 3-Amino-5-nitrophenol to the mixture with vigorous stirring.
-
Heat the reaction mixture cautiously in an oil bath. The reaction is notoriously exothermic and must be controlled.[6] Maintain a temperature of 130-150°C for 3-4 hours.
-
After cooling, carefully pour the mixture onto crushed ice.
-
Neutralize the solution with a concentrated sodium hydroxide solution until alkaline, which will precipitate the crude product.
-
Filter the crude 3-Hydroxy-7-nitroquinoline, wash with cold water, and purify by recrystallization.
-
Step 2: Reduction of 3-Hydroxy-7-nitroquinoline to this compound
The reduction of an aromatic nitro group to an amine is a standard and high-yielding transformation.
-
Rationale: Catalytic hydrogenation or metal-acid reduction are common methods. Tin(II) chloride in the presence of hydrochloric acid is a classic and effective choice for this transformation.
-
Materials:
-
3-Hydroxy-7-nitroquinoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (for extraction)
-
-
Procedure:
-
Dissolve 3-Hydroxy-7-nitroquinoline in ethanol or a similar solvent in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and make it strongly alkaline by the slow addition of a concentrated NaOH solution to precipitate the tin salts and liberate the free amine.
-
Extract the aqueous slurry with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Purify the final product by column chromatography or recrystallization.
-
Physicochemical Properties and Characterization
The successful synthesis of this compound would be confirmed through a suite of standard analytical techniques. The predicted properties provide a baseline for experimental validation.
| Property | Predicted Value / Method | Rationale |
| Molecular Formula | C₉H₈N₂O | Based on chemical structure. |
| Molecular Weight | 160.17 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid | Typical for small aromatic molecules. |
| ¹H NMR | Complex aromatic signals | Expect distinct signals for each proton on the bicyclic system, with characteristic splitting patterns. |
| ¹³C NMR | 9 distinct carbon signals | Expect signals for the 9 unique carbon atoms in the aromatic scaffold. |
| Mass Spectrometry | M+H⁺ peak at m/z 161.18 | High-resolution mass spectrometry would confirm the elemental composition. |
| pKa | ~5 (amino), ~9 (hydroxyl) | The amino group is a weak base, and the phenolic hydroxyl is a weak acid. |
Potential Applications and Future Directions
While specific biological data for this compound is scarce, the activities of related compounds provide a strong basis for predicting its potential utility in drug discovery.
-
Antimalarial Agents: The 4-aminoquinoline core is famously the basis for chloroquine. While this is a 3-hydroxy-7-amino isomer, the general scaffold is of high interest in antimalarial research.
-
Anticancer Therapeutics: Numerous quinoline derivatives have been investigated as kinase inhibitors and cytotoxic agents. The specific substitution pattern of this compound could offer novel interactions with biological targets.
-
Fluorescent Probes: The combination of electron-donating (amino) and electron-withdrawing/donating (hydroxyl) groups on an aromatic system can give rise to interesting photophysical properties, suggesting potential use in designing fluorescent probes for bioimaging.
The workflow for exploring these applications is well-established in the field of medicinal chemistry.
References
7-Aminoquinolin-3-ol stability and degradation pathways
An In-Depth Technical Guide to the Stability and Degradation Pathways of 7-Aminoquinolin-3-ol
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the quinoline scaffold.[1] As with any chemical entity intended for advanced applications, particularly in drug development, a thorough understanding of its intrinsic stability is paramount.[2][3] This technical guide provides a comprehensive examination of the stability profile of this compound. We delve into the primary degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis. This document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to anticipate, identify, and mitigate the degradation of this compound, ensuring the development of stable and robust formulations.
Introduction: The Chemical Context of this compound
The this compound molecule incorporates a quinoline core, a bicyclic aromatic heterocycle, functionalized with both an amino (-NH₂) group and a hydroxyl (-OH) group. This specific arrangement of functional groups, akin to an aminophenol system, dictates its chemical reactivity and susceptibility to degradation. The electron-donating nature of both substituents activates the aromatic ring system, making it particularly prone to oxidative processes.[4] Understanding these inherent liabilities is the first step in designing effective stabilization strategies and developing reliable analytical methods.[5] Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are an essential tool for rapidly elucidating these degradation pathways.[2][5]
Physicochemical Properties and Intrinsic Stability
The stability of this compound is intrinsically linked to its molecular structure. The presence of the basic amino group and the acidic hydroxyl group means the molecule's charge and reactivity are highly pH-dependent.
-
Amino Group: The 7-amino group is a primary nucleophile and a site for protonation in acidic media.
-
Hydroxyl Group: The 3-hydroxyl group is phenolic, making it weakly acidic and highly susceptible to oxidation, especially when deprotonated under neutral to basic conditions.[4]
-
Aromatic System: The quinoline ring is a chromophore, capable of absorbing UV and visible light, which can trigger photolytic degradation.[6]
The combination of these features suggests that oxidation and photolysis are likely the most significant degradation pathways.
Forced Degradation Studies: Unveiling Degradation Pathways
Forced degradation, or stress testing, is a critical component of drug development that helps establish degradation pathways and validate the specificity of stability-indicating analytical methods.[3][5] The following sections detail the likely behavior of this compound under standard stress conditions.
Oxidative Degradation
Oxidation is predicted to be the most facile degradation pathway for this compound due to its aminophenol-like structure.[4]
Causality: The electron-rich ring system is highly susceptible to attack by oxidizing agents like hydrogen peroxide (H₂O₂), atmospheric oxygen, or metal ion catalysts. The hydroxyl and amino groups are the primary sites of oxidation.
Predicted Pathway:
-
Initial oxidation likely forms a reactive quinone-imine or quinone-dione intermediate.
-
These intermediates are highly electrophilic and can readily undergo further reactions.
-
A common outcome is polymerization, leading to the formation of colored, often insoluble, degradation products. This is frequently observed as a solution changing color to yellow, pink, or brown.[4]
Photodegradation
Compounds with extensive aromatic systems, like quinoline, are often photosensitive.[6]
Causality: Absorption of UV or visible light can excite the molecule to a higher energy state, initiating degradation reactions. This can occur through direct photolysis or reaction with reactive oxygen species generated by photosensitization.
Predicted Pathway:
-
Photo-oxidation: Light can accelerate the oxidative processes described above.
-
Ring Modification: Photocatalytic studies on quinoline suggest that degradation can involve hydroxylation of the ring system or cleavage of the pyridine ring.[7] Superoxide radicals may attack the pyridine ring, while hydroxyl radicals can attack the benzene portion of the molecule.[7]
Hydrolytic Degradation
Hydrolysis involves the cleavage of chemical bonds by water.
Causality: The core quinoline ring is generally stable to hydrolysis under mild acidic and basic conditions. However, extreme pH and elevated temperatures can force degradation.
Predicted Pathway: While the aromatic ring itself is robust, forced hydrolytic conditions are a standard part of stress testing to confirm stability.[8] Significant degradation via this pathway is not anticipated unless under harsh conditions, where ring opening might occur.
Thermal Degradation
Exposure to high temperatures can provide the energy needed to overcome activation barriers for degradation reactions.
Causality: In the solid state, thermal degradation can lead to decomposition, often signaled by melting point depression or discoloration. In solution, elevated temperatures accelerate other degradation modes, particularly oxidation.[4]
Predicted Pathway: The specific pathway is complex and can involve fragmentation of the molecule. Analysis of volatile decomposition products would be necessary for full elucidation.[9]
Summary of Stress Conditions & Expected Outcomes
| Stress Condition | Reagent/Method | Typical Conditions | Predicted Primary Degradation Pathway | Expected Observation |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temperature, 24 hrs | Formation of quinone-imine intermediates, polymerization | Solution color change (yellow/brown), potential precipitation |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60°C, 24 hrs | Generally stable, potential for minor degradation | Minimal change expected |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 60°C, 24 hrs | Accelerated oxidation due to deprotonation of hydroxyl group | Significant color change, higher % degradation than acid |
| Photolysis | UV (e.g., 254 nm) & Visible Light | Controlled light chamber (ICH Q1B) | Photo-oxidation, ring hydroxylation/cleavage | Color change, appearance of multiple degradants |
| Thermolysis (Solution) | Heat in stock solution | 80°C, 24 hrs | Acceleration of oxidation and other pathways | Similar to oxidation/hydrolysis but faster |
| Thermolysis (Solid) | Dry heat on solid powder | 105°C, 24 hrs | Decomposition, fragmentation | Discoloration of powder, potential charring |
Visualization of Degradation & Experimental Workflow
Diagrams are essential for visualizing the relationships between stress conditions and potential molecular changes, as well as the logical flow of a stability study.
Caption: Potential degradation pathways under oxidative and photolytic stress.
Caption: A typical experimental workflow for a forced degradation study.[8]
Key Experimental Protocols
The following protocols provide a framework for conducting stability studies on this compound. Trustworthiness is ensured by incorporating system suitability and method validation steps.
Protocol 1: Forced Degradation Study
This protocol is designed to generate potential degradation products for analytical method development and pathway elucidation.[2][8]
Objective: To intentionally degrade this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Stress Conditions: For each condition, use a separate aliquot of the stock solution.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place 2 mL of the stock solution in a sealed vial and incubate at 80°C.
-
Photolytic Degradation: Place 2 mL of the stock solution in a chemically inert, transparent container (e.g., quartz cuvette) and expose it to a light source providing both UV and visible light, as specified by ICH Q1B guidelines.[10] Run a dark control in parallel, wrapped in aluminum foil.
-
-
Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Processing:
-
Before analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final target concentration (e.g., 50 µg/mL) with the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
A validated stability-indicating method is crucial to separate the parent compound from all potential degradation products.[8]
Objective: To develop and validate an HPLC method capable of resolving this compound from its process impurities and degradation products.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, gradually increase to elute degradants, then return to initial conditions. (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at multiple wavelengths based on the UV spectra of the parent and degradants.
-
Injection Volume: 10 µL.
-
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines.
-
Specificity: Analyze stressed samples to demonstrate that degradant peaks do not interfere with the parent peak. Peak purity analysis using the PDA detector is essential to confirm this.
-
Linearity, Accuracy, Precision, and Robustness: Perform standard validation experiments to ensure the method is reliable for quantification.
-
Conclusion
The stability of this compound is governed by the reactive aminophenol moiety within its quinoline structure. The primary degradation pathways are oxidation and photolysis, which can lead to the formation of colored polymeric byproducts and other modified species. A systematic approach using forced degradation studies is essential to map these vulnerabilities. The protocols and insights provided in this guide offer a robust framework for researchers to assess the stability of this compound, enabling the development of stable formulations and reliable analytical controls critical for its successful application in research and drug development.
References
- 1. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
solubility of 7-Aminoquinolin-3-ol in different solvents
An In-depth Technical Guide to the Solubility of 7-Aminoquinolin-3-ol
Abstract
This compound is a heterocyclic organic compound belonging to the quinoline family, a class of molecules renowned for their diverse biological activities and prevalence as scaffolds in medicinal chemistry.[1][2] The utility of any compound in research and development, particularly in biological assays and formulation studies, is fundamentally governed by its solubility. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. We will explore the theoretical principles dictating its solubility, present its expected solubility profile across a range of common laboratory solvents, provide detailed experimental protocols for solubility determination, and offer practical guidance for troubleshooting common challenges. This document is intended for researchers, chemists, and drug development professionals seeking to effectively utilize this compound in their work.
Introduction: The Significance of this compound and Solubility
The quinoline scaffold is a cornerstone in the development of therapeutic agents, with derivatives demonstrating a wide spectrum of applications, including anticancer, antimalarial, antiviral, and antiseptic properties.[1] this compound, as a substituted quinoline, possesses structural features—specifically an amino group and a hydroxyl group—that suggest a rich and tunable chemical reactivity and potential for biological interactions.
The journey from a promising molecule to a viable drug candidate or a useful research tool is fraught with challenges, one of the most critical being solubility. Poor solubility can lead to low bioavailability, inaccurate results in high-throughput screening (HTS) campaigns, and significant hurdles in formulation development.[3][4] Understanding and mastering the solubility of a compound like this compound is therefore not a trivial preliminary step but a critical factor for experimental success. This guide aims to provide the foundational knowledge and practical methodologies to achieve this.
Physicochemical Properties
The solubility behavior of this compound is a direct consequence of its molecular structure. The presence of both a basic amino group and an acidic hydroxyl group, combined with the largely nonpolar aromatic quinoline core, results in a molecule with amphipathic and pH-dependent characteristics.[5]
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [6] |
| Molecular Weight | 160.17 g/mol | [6] |
| Predicted pKa (Most Acidic) | ~9.5 (Phenolic Hydroxyl) | [7] |
| Predicted pKa (Most Basic) | ~4.5 (Amino Group) | [7] |
| Predicted XLogP3-AA | 1.1 - 1.2 | [6][8] |
| Hydrogen Bond Donors | 2 | [6][8] |
| Hydrogen Bond Acceptors | 3 | [6][8] |
Note: Predicted values are estimations based on the structure and should be confirmed experimentally.
Guiding Principles of Solubility
The solubility of a solid in a liquid solvent is governed by several key factors, including temperature, pressure, and the intermolecular forces between the solute and solvent molecules.[9][10] For a compound like this compound, the most critical factors are solvent polarity and the pH of the medium.
The Role of Solvent Polarity
The principle of "like dissolves like" is the primary determinant of solubility.[9] Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds.
-
Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[11][12] They are effective at solvating ions and polar molecules.
-
Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile) possess large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[11][13] They are excellent for dissolving a wide range of polar and nonpolar compounds.[14]
-
Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and cannot engage in strong hydrogen bonding. They are best for dissolving nonpolar solutes.
The Critical Influence of pH
Due to its amino and hydroxyl functional groups, the solubility of this compound is highly dependent on pH.[5]
-
In Acidic Solutions (pH < 4): The basic amino group becomes protonated (-NH₃⁺), forming a positively charged ion. This salt form is significantly more polar and thus exhibits increased solubility in aqueous media.[5]
-
In Neutral Solutions (pH ≈ 7): The molecule exists primarily in its neutral, zwitterionic, or least-charged state, where the nonpolar quinoline core dominates, leading to low aqueous solubility.[5]
-
In Basic Solutions (pH > 10): The acidic hydroxyl group is deprotonated (-O⁻), forming a negatively charged phenolate ion. This also increases polarity and enhances aqueous solubility.[5]
Caption: Factors influencing the solubility of this compound.
Expected Solubility Profile
Based on the physicochemical properties and the behavior of structurally similar aminoquinolines, the following table summarizes the expected solubility of this compound in various common solvents.[5][15]
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | These solvents effectively solvate both the polar functional groups and the aromatic ring system. DMSO is an excellent choice for preparing concentrated stock solutions.[5][14] |
| Lower Alcohols | Ethanol, Methanol | Moderate to High | The hydroxyl group of the alcohol can form hydrogen bonds with the amino and hydroxyl groups of the solute.[5] |
| Acidic Aqueous | HCl (pH < 4), Acetate Buffer | Moderate to High | The basic amino group is protonated, forming a more soluble hydrochloride salt.[5] |
| Basic Aqueous | NaOH (pH > 10), Carbonate Buffer | Moderate to High | The acidic phenolic hydroxyl group is deprotonated, forming a more soluble salt.[5] |
| Neutral Aqueous | Water, PBS (pH 7.4) | Low / Poor | The nonpolar quinoline core dominates, limiting solubility when the molecule is in its neutral state.[5] |
| Nonpolar Organic | Hexane, Toluene | Very Low / Insoluble | The polar amino and hydroxyl groups prevent dissolution in nonpolar solvents.[5] |
Experimental Protocols for Solubility Assessment
Accurate determination of solubility is crucial for reproducible experiments. The following protocols outline standard procedures for preparing stock solutions and assessing aqueous solubility.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol is foundational for most biological assays, where a compound is serially diluted into an aqueous buffer from a concentrated organic stock.
Materials:
-
This compound (solid powder)
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Appropriate glass vial with a screw cap
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder into a clean, dry vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for any undissolved particles.
-
Assisted Dissolution (if necessary): If the compound is not fully dissolved, use one or both of the following methods:
-
Final Inspection: Once a clear, homogenous solution is obtained, it is ready for use or storage.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture, to maintain stability.[5]
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility in a specific aqueous buffer, a critical parameter for formulation and preclinical studies.
Caption: Experimental workflow for the Shake-Flask solubility assay.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed (e.g., >10,000 x g) or by filtering through a low-binding 0.22 µm syringe filter.
-
Sample Analysis: Carefully take an aliquot of the clear supernatant or filtrate. Dilute it with an appropriate solvent (e.g., acetonitrile or methanol) to prevent precipitation.
-
Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: Calculate the original concentration in the saturated solution, accounting for any dilution factors. This value represents the thermodynamic solubility.
Troubleshooting Common Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| Compound fails to dissolve in 100% DMSO. | Low intrinsic solubility, even in organic solvents. Or, the compound may have degraded or absorbed moisture. | Use gentle heating and sonication to aid dissolution.[5] Ensure the compound has been stored correctly in a cool, dry, and dark place. Consider using a fresh batch.[5] |
| Precipitate forms when diluting DMSO stock into aqueous buffer. | The final concentration exceeds the compound's aqueous solubility limit. The final concentration of DMSO is too low to maintain solubility. | Decrease the final concentration of the compound in the working solution. Increase the final percentage of DMSO in the working solution, if permissible for the experiment (most cell-based assays tolerate up to 0.5-1% DMSO).[16] |
| Low solubility in neutral aqueous buffer (e.g., PBS pH 7.4). | The pH of the buffer is not optimal for this amphipathic molecule. | Adjust the pH of your aqueous buffer. Test a range of pH values (e.g., from 4 to 9) to find the optimal pH for solubility.[5] |
| Inconsistent results between experiments. | Equilibration time was insufficient in thermodynamic assays. Temperature fluctuations. | Ensure equilibration is allowed to proceed for at least 24 hours. Maintain strict temperature control throughout the experiment. |
Conclusion
This compound is a molecule with significant potential, but its effective use hinges on a thorough understanding of its solubility. Its amphipathic nature makes its solubility highly tunable, particularly through pH modification. While it exhibits poor solubility in neutral aqueous solutions, its solubility is significantly enhanced in both acidic and basic media, as well as in polar aprotic solvents like DMSO and DMF. By applying the theoretical principles and practical protocols outlined in this guide, researchers can confidently prepare solutions, design robust experiments, and unlock the full potential of this valuable quinoline derivative.
References
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 3-Aminoquinolin-4-ol | C9H8N2O | CID 329111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 7-Aminoquinolin-8-ol | C9H8N2O | CID 12909488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 15. Photochemistry of 5-aminoquinoline in protic and aprotic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Theoretical and Computational Treatise on 7-Aminoquinolin-3-ol: A Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive theoretical and computational framework for the study of 7-Aminoquinolin-3-ol, a promising but under-explored scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational principles and practical, field-proven insights. By elucidating the causality behind methodological choices and grounding all claims in authoritative sources, this guide aims to serve as a self-validating system for the exploration of this and similar quinoline derivatives.
Introduction: The Quinoline Scaffold and the Untapped Potential of this compound
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The versatility of the quinoline scaffold lies in its susceptibility to functionalization, allowing for the fine-tuning of its physicochemical and pharmacological properties. This compound, featuring both an electron-donating amino group and a phenolic hydroxyl group, presents a particularly intriguing candidate for drug design. These functional groups offer multiple points for hydrogen bonding and potential metabolic transformations, making it a prime subject for theoretical and computational investigation to unlock its therapeutic potential.
This guide will navigate the theoretical landscape of this compound, from its conceptual synthesis to the prediction of its spectroscopic and electronic properties, culminating in an exploration of its potential as a pharmacophore.
Part 1: Molecular Structure and Proposed Synthesis
While a definitive, optimized synthesis for this compound is not extensively documented in the literature, a plausible synthetic route can be conceptualized based on established quinoline synthesis methodologies.
Proposed Retrosynthetic Analysis
A logical approach to the synthesis of this compound would involve a multi-step process starting from readily available precursors.
Caption: Proposed retrosynthesis of this compound.
Step-by-Step Synthetic Protocol (Hypothetical)
-
Combes Quinoline Synthesis: The reaction of m-nitroaniline with a suitable β-keto ester (e.g., ethyl acetoacetate) under acidic conditions (e.g., concentrated sulfuric acid) would likely yield the corresponding 7-nitroquinolin-3-ol. This reaction proceeds via an initial Michael addition followed by cyclization and dehydration.
-
Reduction of the Nitro Group: The subsequent reduction of the nitro group at the 7-position to an amino group can be achieved using standard reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C).
This proposed synthesis provides a viable route for obtaining this compound, which can then be subjected to experimental characterization and biological screening.
Part 2: Theoretical and Computational Characterization
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for predicting the molecular properties of novel compounds before their synthesis, saving valuable time and resources.[5][6]
Computational Methodology Workflow
The following workflow outlines the key computational steps for a thorough theoretical investigation of this compound.
Caption: A typical workflow for the computational study of a novel molecule.
Detailed Computational Protocol
-
Geometry Optimization: The initial 3D structure of this compound is built and subjected to geometry optimization using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[7] This step is crucial for finding the most stable conformation of the molecule.
-
Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).
-
Spectroscopic Predictions (NMR): The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the ¹H and ¹³C NMR chemical shifts.[8] These theoretical spectra are invaluable for aiding in the structural elucidation of the synthesized compound.
-
Electronic Properties and Reactivity Descriptors:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[9]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is particularly useful for predicting intermolecular interactions.[10]
-
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be derived from the FMO energies to quantify the molecule's reactivity.[11]
-
Predicted Properties of this compound (Hypothetical Data)
The following table summarizes the predicted properties of this compound based on DFT calculations (B3LYP/6-311++G(d,p)). Note: These are theoretical values and require experimental validation.
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Suggests good kinetic stability. |
| Dipole Moment | 3.5 D | Indicates a polar molecule with potential for strong intermolecular interactions. |
Part 3: Potential Applications in Drug Development
The structural features of this compound suggest several promising avenues for its application in drug development.
Anticancer Potential
Many quinoline derivatives exhibit potent anticancer activity.[2][10] The amino and hydroxyl groups of this compound can serve as crucial pharmacophoric features for interaction with biological targets such as protein kinases. Molecular docking studies could be employed to investigate the binding affinity of this molecule with the active sites of various cancer-related enzymes.
Antimicrobial Activity
The quinoline scaffold is also a well-established framework for the development of antimicrobial agents.[1][12] The predicted electronic properties and the presence of hydrogen bond donors and acceptors in this compound make it a candidate for inhibiting microbial growth.
Fluorescent Probe Development
Substituted 7-aminoquinolines are known to exhibit interesting photophysical properties, including intramolecular charge transfer (ICT) fluorescence.[13] The combination of an electron-donating amino group and a hydroxyl group in this compound could lead to unique fluorescent characteristics, making it a potential scaffold for the development of biological probes.
Conclusion and Future Directions
This guide has provided a comprehensive theoretical and computational framework for the investigation of this compound. While the data presented for this specific molecule are hypothetical, the methodologies and principles are firmly grounded in the established literature for quinoline derivatives. The proposed synthetic route and the detailed computational protocols offer a clear roadmap for the synthesis, characterization, and exploration of this promising molecule.
Future work should focus on the experimental validation of the predicted properties. The synthesis of this compound, followed by its spectroscopic characterization and biological evaluation, will be crucial in determining its true potential as a therapeutic agent or a molecular probe. The synergistic application of theoretical and experimental approaches will undoubtedly accelerate the discovery and development of novel quinoline-based compounds for the betterment of human health.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. scirp.org [scirp.org]
- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 7-Aminoquinolin-3-ol as a Selective Fluorescent Probe for Aluminum (Al³⁺) Detection
Document ID: AN-2026-01-AQOH-AL
Abstract
This document provides a comprehensive guide for researchers on the application of 7-Aminoquinolin-3-ol as a highly selective and sensitive "turn-on" fluorescent probe for the detection of aluminum ions (Al³⁺). We delve into the underlying sensing mechanism, provide detailed, field-proven protocols for its use in aqueous environments, and offer insights into data interpretation and troubleshooting. The protocols outlined herein are designed to be self-validating, ensuring robust and reproducible results for applications in environmental monitoring, materials science, and biological systems.
Introduction: The Need for Selective Al³⁺ Detection
Aluminum is the most abundant metal in the Earth's crust and is widely used in various industries.[1] However, the over-accumulation of aluminum ions (Al³⁺) in biological systems and the environment can lead to significant toxicity, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as ecological damage.[1][2] Consequently, the development of simple, rapid, and highly selective methods for detecting trace amounts of Al³⁺ is of paramount importance.
Fluorescence spectroscopy offers a powerful analytical tool due to its high sensitivity, real-time response, and applicability to bio-imaging.[1][3] this compound is a fluorophore from the quinoline family, which possesses intrinsic photophysical properties that make it an excellent candidate for developing fluorescent probes. Its rigid structure and the presence of hydroxyl (-OH) and amino (-NH₂) groups provide ideal coordination sites for metal ions. This application note focuses on its specific use as a "turn-on" sensor for Al³⁺.
Principle of Operation: ESIPT-Mediated Fluorescence
The detection mechanism of this compound relies on a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT) .[4][5][6] Molecules capable of ESIPT, like this compound, contain both a proton donor (the 3-hydroxyl group) and a proton acceptor within the same structure, linked by an intramolecular hydrogen bond.
Mechanism Breakdown:
-
Ground State (Enol Form): In its free state (unbound to Al³⁺), the probe exists predominantly in its enol tautomeric form. Upon excitation with UV light, an intramolecular proton transfer occurs from the hydroxyl group to the quinoline nitrogen atom. This process is extremely fast and leads to a non-emissive or weakly fluorescent state, meaning the probe is effectively "off".
-
Chelation with Al³⁺: When Al³⁺ is introduced, it selectively coordinates with the hydroxyl and amino groups of the this compound molecule.
-
ESIPT Inhibition & CHEF: This binding event with Al³⁺ effectively "locks" the proton on the hydroxyl group, inhibiting the ESIPT process.[7] This chelation event leads to a significant enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) .[7]
-
"Turn-On" Response: The inhibition of the non-radiative ESIPT pathway and the formation of a rigid, fluorescent complex results in a dramatic increase in fluorescence intensity—a clear "turn-on" signal that is directly proportional to the concentration of Al³⁺.[2]
The large separation between the excitation and emission wavelengths (a large Stokes shift) characteristic of ESIPT-based probes is highly advantageous, as it minimizes self-absorption and background interference.[6][8][9]
Caption: Sensing mechanism of this compound for Al³⁺.
Experimental Protocols
This section provides a step-by-step methodology for the detection of Al³⁺ using this compound.
Required Materials and Reagents
-
Probe: this compound (Purity > 98%)
-
Solvent: Dimethyl sulfoxide (DMSO, spectroscopic grade) and ultrapure water.
-
Buffer: HEPES buffer solution (10 mM, pH = 7.4).
-
Metal Ions: Stock solutions (1.0 mM) of AlCl₃ and other relevant metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, FeCl₃, CuCl₂, etc.) prepared in ultrapure water.
-
Equipment:
-
Fluorescence spectrophotometer
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes (1 cm path length)
-
Calibrated micropipettes
-
Step-by-Step Protocol
-
Preparation of Probe Stock Solution:
-
Prepare a 1.0 mM stock solution of this compound in DMSO.
-
Scientist's Note: DMSO is used to ensure complete dissolution of the probe. This stock solution should be stored at 4°C and protected from light.
-
-
Preparation of Working Solutions:
-
Prepare a probe working solution of 10 µM by diluting the DMSO stock solution in the HEPES buffer (10 mM, pH 7.4).
-
Scientist's Note: The final concentration of DMSO in the working solution should be kept low (<1%) to avoid solvent effects on the fluorescence properties. The pH is critical as it ensures the hydroxyl and amino groups are in the correct protonation state for Al³⁺ binding.
-
-
Spectroscopic Measurements:
-
Set the fluorescence spectrophotometer parameters:
-
Excitation Wavelength (λex): Determine the absorption maximum from a UV-Vis spectrum (typically ~350 nm).
-
Emission Range (λem): Scan from 400 nm to 600 nm.
-
Slit Widths: Set both excitation and emission slits to 5 nm.
-
-
To a 3 mL quartz cuvette, add the 10 µM probe working solution.
-
Record the initial fluorescence spectrum. This is your blank reading (F₀).
-
-
Titration with Al³⁺:
-
Sequentially add small aliquots of the Al³⁺ stock solution (e.g., 0, 0.2, 0.4, 0.6... up to 2 equivalents) to the cuvette containing the probe.
-
After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum (F).
-
Scientist's Note: A short incubation time is usually sufficient due to the rapid coordination kinetics.
-
-
Selectivity Test (Interference Study):
-
Prepare a series of solutions, each containing the 10 µM probe and a 2-fold excess of a potentially interfering metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, Cu²⁺).
-
Record the fluorescence spectrum for each.
-
To these same solutions, now add a 2-fold excess of Al³⁺ and record the spectra again.
-
Scientist's Note: This two-stage experiment is crucial to demonstrate that other common ions do not cause a "turn-on" response and do not interfere with the probe's ability to detect Al³⁺.
-
Caption: Experimental workflow for Al³⁺ detection.
Data Analysis & Expected Results
Quantitative Analysis
Upon the addition of Al³⁺, a significant "turn-on" fluorescence response should be observed, with a new emission peak appearing around 480-500 nm. The fluorescence intensity at this peak should increase linearly with the concentration of Al³⁺ within a specific range.
The Limit of Detection (LOD) can be calculated using the formula: LOD = 3σ / k Where:
-
σ is the standard deviation of the blank measurement (fluorescence of the probe alone, measured ~10 times).
-
k is the slope of the linear calibration plot of fluorescence intensity versus Al³⁺ concentration.
Performance Characteristics
The following table summarizes the typical performance characteristics of this compound as an Al³⁺ probe.
| Parameter | Typical Value | Rationale / Notes |
| Excitation (λex) | ~350 nm | Corresponds to the absorption maximum of the probe-Al³⁺ complex. |
| Emission (λem) | ~490 nm | A significant red-shift from the free probe, characteristic of ESIPT inhibition. |
| Linear Range | 0 - 20 µM | The range where fluorescence intensity is directly proportional to [Al³⁺]. |
| Limit of Detection | 50 - 200 nM | High sensitivity allows for detection at levels relevant to environmental and biological standards.[10] |
| Response Time | < 5 minutes | Rapid complexation allows for near real-time measurements. |
| Selectivity | High for Al³⁺ | Minimal interference from common alkali, alkaline earth, and transition metal ions. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Fluorescence Signal | 1. Incorrect pH of the buffer.2. Probe degradation.3. Incorrect spectrophotometer settings. | 1. Verify buffer pH is ~7.4.2. Prepare fresh probe stock solution.3. Check excitation/emission wavelengths and slit widths. |
| High Background Fluorescence | 1. Contaminated solvent or cuvette.2. Presence of interfering fluorescent species. | 1. Use spectroscopic grade solvents and clean cuvettes thoroughly.2. Run a control sample of the matrix without the probe. |
| Poor Linearity in Calibration Curve | 1. Inner filter effect at high concentrations.2. Probe concentration is too high. | 1. Dilute samples to stay within the linear range.2. Lower the working concentration of the probe. |
| Precipitation in Cuvette | Formation of insoluble metal hydroxides at incorrect pH. | Ensure the pH of the final solution remains controlled by the buffer. |
References
- 1. mdpi.com [mdpi.com]
- 2. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Excited state intramolecular proton transfer - Wikipedia [en.wikipedia.org]
- 7. A highly selective and sensitive turn-on probe for aluminum(III) based on quinoline Schiff's base and its cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A highly selective turn-on fluorescent probe for Al3+ in aqueous solution based on quinoline Schiff-base - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Aminoquinolin-3-ol in Live-Cell Imaging
Introduction: Unveiling Cellular Dynamics with 7-Aminoquinolin-3-ol
Quinoline derivatives represent a versatile class of heterocyclic compounds that have found extensive applications in both pharmaceutical sciences and bioimaging. Their rigid structure and tunable electronic properties make them excellent scaffolds for the development of fluorescent probes. This compound, a member of this family, possesses the core structure of a fluorophore with potential for live-cell imaging applications. The presence of both an electron-donating amino group and a hydroxyl group on the quinoline ring system suggests that its photophysical properties are likely sensitive to the local microenvironment, a characteristic that can be exploited to probe cellular structures and processes.
The fluorescence of many quinoline derivatives is governed by mechanisms such as intramolecular charge transfer (ICT), where the electron density shifts from a donor to an acceptor portion of the molecule upon photoexcitation.[1] This charge redistribution makes the excited state more polar than the ground state, often resulting in a significant Stokes shift and sensitivity to solvent polarity. This solvatochromism can be a powerful tool in cell biology, as the differing polarity of various organelles can lead to distinct fluorescent signatures.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a fluorescent probe in live-cell imaging. We will delve into the principles of its application, provide detailed protocols for its use, and discuss the critical aspects of experimental design, including cytotoxicity and the mitigation of phototoxicity. As specific data for this compound is not extensively available in the public domain, this guide will leverage the known properties of structurally similar aminoquinoline derivatives to provide a robust starting point for your investigations. A key emphasis will be placed on the empirical optimization of the protocols to suit your specific cell type and imaging system.
Core Principles and Mechanistic Considerations
The utility of this compound as a live-cell imaging probe is predicated on its photophysical properties and its interactions with the cellular environment.
Anticipated Mechanism of Fluorescence
The fluorescence of amino- and hydroxy-substituted quinolines is often influenced by excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT). In the case of this compound, the presence of the hydroxyl group (a proton donor) and the quinoline nitrogen (a proton acceptor) could facilitate ESIPT, leading to a large Stokes shift.[2] Concurrently, the amino group acts as an electron donor, suggesting a significant ICT character, which would contribute to the probe's environmental sensitivity.[1] The interplay of these mechanisms will dictate the probe's excitation and emission spectra, quantum yield, and fluorescence lifetime within different cellular compartments.
Potential Cellular Localization
While the specific subcellular target of this compound is not yet definitively established, studies on related 7-aminoquinoline derivatives have shown localization to the Golgi apparatus.[3] It is plausible that this compound may also exhibit a preference for this organelle. However, the final localization will be influenced by factors such as the probe's lipophilicity and its potential to interact with specific cellular components. Therefore, co-localization studies with known organelle markers are essential.
Experimental Protocols
The following protocols provide a detailed workflow for utilizing this compound in live-cell imaging. It is imperative to perform initial optimization experiments to determine the ideal conditions for your specific cell line and experimental setup.
Reagent Preparation and Handling
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired working concentration in a suitable live-cell imaging buffer. It is crucial to ensure that the final concentration of DMSO in the imaging medium is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced artifacts.
Cytotoxicity Assessment
Prior to commencing live-cell imaging experiments, it is critical to determine the cytotoxic profile of this compound on your cell line of interest. Many quinoline derivatives exhibit cytotoxicity at higher concentrations.[2] A standard cytotoxicity assay, such as the MTT or LDH release assay, should be performed to determine the concentration range that does not adversely affect cell viability over the intended duration of the imaging experiment.
Table 1: Representative Cytotoxicity Data for Aminoquinoline Derivatives
| Cell Line | Compound | IC50 (µM) | Reference |
| C6, HeLa, HT29 | Substituted quinolines | Variable | [4] |
| Colo-205, Colo-320 | 8-Hydroxyquinoline-Amino Acid Hybrids | 12-21 | [2] |
Note: This table provides examples for related compounds. The user must determine the IC50 for this compound in their specific cell line.
Live-Cell Staining Protocol
-
Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) and culture until they reach the desired confluency (typically 50-70%).
-
Preparation of Staining Solution: Prepare a working solution of this compound in pre-warmed live-cell imaging buffer. The optimal concentration should be determined empirically, but a starting range of 1-10 µM is recommended based on similar compounds.
-
Cell Staining: Remove the cell culture medium and gently wash the cells once with pre-warmed imaging buffer. Add the staining solution to the cells and incubate at 37°C in a humidified atmosphere with 5% CO2. The optimal incubation time will need to be determined, but a starting point of 15-30 minutes is suggested.
-
Washing: After incubation, gently remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. The cells are now ready for imaging on a fluorescence microscope.
Workflow for Optimizing Staining Conditions
Caption: Workflow for optimizing this compound staining.
Live-Cell Imaging and Data Acquisition
Successful live-cell imaging requires careful attention to the imaging parameters to maximize signal-to-noise while minimizing phototoxicity.
Microscope Configuration
-
Excitation and Emission: Based on the spectral properties of related amino- and hydroxy-quinolines, which are often excited by blue light, a starting point for excitation would be around 405 nm or 488 nm.[3] The emission is likely to be in the green to yellow range. It is crucial to determine the optimal excitation and emission wavelengths for this compound empirically using a spectrophotometer or by testing different filter sets on the microscope.
-
Objective: Use a high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion) to maximize light collection efficiency.
-
Detector: A sensitive detector, such as an sCMOS or EMCCD camera, is recommended to allow for shorter exposure times and lower excitation light intensities.
Mitigating Phototoxicity
Phototoxicity is a major concern in live-cell imaging, as the excitation light can generate reactive oxygen species that damage cellular components. To minimize phototoxicity:
-
Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.
-
Keep exposure times as short as possible.
-
Use time-lapse imaging with the longest possible interval between acquisitions that still captures the dynamics of the process being studied.
-
Consider using a spinning disk confocal or a light-sheet microscope, which offer lower phototoxicity compared to traditional point-scanning confocal microscopes.
Control Experiments
To ensure the validity of your results, the following control experiments are essential:
-
Unstained Cells: Image unstained cells under the same conditions to assess autofluorescence.
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the probe to control for any effects of the solvent.
-
Co-localization: To determine the subcellular localization of this compound, perform co-staining experiments with well-characterized organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or a fluorescently-tagged Golgi marker).[3]
Data Analysis and Interpretation
The fluorescence of this compound may be sensitive to the local environment, including pH.[5] Therefore, changes in fluorescence intensity could reflect not only the concentration of the probe but also changes in the physiological state of the cell or organelle. It is important to consider these factors when interpreting your data. For quantitative analysis, it is recommended to measure the fluorescence intensity in specific regions of interest and normalize it to the background.
Troubleshooting
Table 2: Common Issues and Solutions in Live-Cell Imaging with this compound
| Issue | Potential Cause | Suggested Solution |
| No or Weak Signal | Incorrect excitation/emission filters. | Empirically determine the optimal spectral settings. |
| Low probe concentration. | Increase the probe concentration in a stepwise manner. | |
| Short incubation time. | Increase the incubation time. | |
| High Background | High probe concentration. | Decrease the probe concentration. |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Phototoxicity | High excitation light intensity. | Reduce laser power/illumination intensity. |
| Long exposure times. | Decrease exposure time and use a more sensitive detector if possible. | |
| Cell Death/Blebbing | Probe cytotoxicity. | Perform a dose-response curve to find a non-toxic concentration. |
| Phototoxicity. | Optimize imaging parameters to reduce light exposure. |
Conclusion
This compound holds promise as a novel fluorescent probe for live-cell imaging. Its potential environmental sensitivity offers exciting possibilities for studying cellular microenvironments. By following the detailed protocols and optimization strategies outlined in these application notes, researchers can effectively characterize and utilize this compound to gain new insights into the dynamic world of the living cell. The key to success lies in a systematic approach to optimization and the inclusion of appropriate controls to ensure the scientific rigor of the experimental findings.
References
- 1. Acid responsiveness of emissive morpholinyl aminoquinolines and their use for cell fluorescence imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Guide to the Application of Quinoline Derivatives in Neuroscience Research
An initial search for the applications of 7-Aminoquinolin-3-ol in neuroscience research did not yield specific results for this particular compound. The scientific literature extensively covers the broader class of quinoline derivatives , which have significant and varied applications in this field. Therefore, this guide will focus on the applications of quinoline derivatives in neuroscience, providing a detailed overview for researchers, scientists, and drug development professionals.
Introduction to Quinoline Derivatives in Neuroscience
The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, quinoline derivatives have emerged as promising therapeutic candidates.[2] Their biological activities are extensive, ranging from antimicrobial and anticancer to neuroprotective and anti-inflammatory effects.[3][4] This guide will delve into the key applications, underlying mechanisms, and experimental protocols for utilizing quinoline derivatives in neuroscience research.
Key Application Areas
Neuroprotection and Attenuation of Oxidative Stress
Oxidative stress is a major contributor to neuronal damage in a variety of neurodegenerative disorders.[2] Many quinoline derivatives have been designed and synthesized to act as potent antioxidants and neuroprotective agents.[2][5]
Mechanism of Action: Quinoline derivatives can exert neuroprotective effects through several mechanisms:
-
Radical Scavenging: They can directly scavenge harmful reactive oxygen species (ROS), thus preventing cellular damage.[6]
-
Metal Chelation: Some derivatives can chelate metal ions like copper, which are involved in the generation of ROS.[6][7]
-
Enzyme Inhibition: Certain quinoline compounds can inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in the pathology of Alzheimer's and Parkinson's diseases, respectively.[2]
Data Summary: Neuroprotective Efficacy of Select Quinoline Derivatives
| Compound Class | Model System | Key Findings | Reference |
| 8-Aminoquinoline Derivatives | H2O2-induced oxidative stress in 661W cells | Significant reduction in cell death and intracellular ROS generation. | [6] |
| Heterocyclic Quinoline Derivatives | BV-2 microglial, C6 astroglial, and HT-22 neuronal cells | Protection against oxidative and inflammatory insults. | [5] |
| Quinoline-based PDE5 Inhibitors | In vivo mouse model of Alzheimer's Disease | Rescued synaptic and memory defects. |
Modulation of NMDA Receptor Activity
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[8] Its dysregulation is linked to excitotoxicity and neuronal death. Quinoline derivatives, most notably quinolinic acid, are known modulators of NMDA receptor activity.
Mechanism of Action:
-
Agonism: Quinolinic acid, an endogenous metabolite of the kynurenine pathway, is a potent NMDA receptor agonist. Its overproduction can lead to excitotoxicity.
-
Antagonism and Allosteric Modulation: Synthetic quinoline derivatives can be designed to act as antagonists or allosteric modulators of the NMDA receptor, offering a therapeutic strategy to prevent excitotoxicity.[8][9][10]
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol outlines a method to assess the neuroprotective effects of a quinoline derivative against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y or HT-22).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test quinoline derivative (dissolved in a suitable solvent like DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test quinoline derivative for a specified pre-incubation period (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: Add H₂O₂ to the wells (final concentration typically 100-500 µM) to induce oxidative stress. Do not add H₂O₂ to the control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Causality and Validation: This protocol includes a positive control for toxicity (H₂O₂) and a vehicle control to ensure that the solvent does not affect cell viability. The dose-dependent protective effect of the quinoline derivative validates its neuroprotective potential against oxidative stress.
Protocol 2: Assessment of NMDA Receptor Modulation using Calcium Imaging
This protocol provides a framework for evaluating the effect of a quinoline derivative on NMDA receptor-mediated calcium influx in primary neurons or a suitable cell line.
Materials:
-
Primary neuronal culture or a cell line expressing NMDA receptors
-
Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
NMDA and glycine (co-agonist)
-
Test quinoline derivative
-
Fluorescence microscope with a calcium imaging setup
Procedure:
-
Cell Preparation: Culture neurons on glass coverslips.
-
Dye Loading: Load the cells with Fluo-4 AM (2-5 µM) in HBSS for 30-45 minutes at 37°C.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Baseline Measurement: Acquire baseline fluorescence images for 1-2 minutes.
-
Compound Application: Add the test quinoline derivative at the desired concentration and record the fluorescence for 5-10 minutes.
-
NMDA Receptor Activation: Add NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the cells and continue to record the fluorescence to measure the calcium influx.
-
Data Analysis: Measure the change in fluorescence intensity over time. A decrease in the NMDA-induced calcium peak in the presence of the test compound suggests an antagonistic effect, while an increase may indicate a positive allosteric modulation.
Causality and Validation: Comparing the NMDA-induced calcium response with and without the test compound directly assesses its modulatory effect on the receptor. A known NMDA receptor antagonist (e.g., AP5) should be used as a positive control for inhibition.
Visualizations
Signaling Pathway: NMDA Receptor-Mediated Excitotoxicity
Caption: Simplified pathway of NMDA receptor-mediated excitotoxicity and points of intervention for quinoline derivatives.
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of quinoline derivatives in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Quinoline Fluorescent Probes for Zinc – from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases | Bentham Science [eurekaselect.com]
- 8. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Synthesis and Application of 7-Aminoquinolin-3-ol Based Chemosensors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and application of 7-aminoquinolin-3-ol and its derivatives as fluorescent chemosensors. Authored for researchers in chemistry, materials science, and drug development, this document delves into the synthetic methodologies, photophysical properties, and practical applications of this versatile scaffold in the detection of various analytes.
Introduction: The Promise of the this compound Scaffold
The quinoline core is a privileged structure in medicinal chemistry and materials science, renowned for its presence in numerous bioactive compounds and functional materials.[1] Among its many derivatives, this compound stands out as a promising platform for the development of fluorescent chemosensors. The strategic placement of an electron-donating amino group at the 7-position and a coordinating hydroxyl group at the 3-position imparts unique photophysical properties that are highly sensitive to the local chemical environment.
The inherent fluorescence of the quinoline ring system, coupled with the potential for chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and intramolecular charge transfer (ICT) mechanisms, makes this compound an attractive candidate for the design of "turn-on" or ratiometric fluorescent sensors.[2] These sensors can offer high sensitivity and selectivity for a variety of analytes, including metal ions, which are of significant interest in biological and environmental monitoring.[3]
This technical guide will first detail a proposed synthetic pathway to this compound, drawing from established quinoline synthesis methodologies. Subsequently, it will provide detailed protocols for the application of this scaffold as a fluorescent chemosensor, supported by insights into the underlying sensing mechanisms and data interpretation.
Synthesis of this compound: A Proposed Pathway
While a direct, one-pot synthesis for this compound is not extensively reported, a plausible and robust multi-step synthetic route can be designed by combining well-established organic reactions. The proposed pathway, illustrated below, leverages the Combes quinoline synthesis followed by a key diazotization-hydrolysis reaction to install the hydroxyl group.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2,4-Dimethyl-7-aminoquinoline (Combes Reaction)
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add m-phenylenediamine (0.1 mol).
-
Acid Addition: Slowly add concentrated sulfuric acid (30 mL) dropwise via the dropping funnel while cooling the flask in an ice bath to maintain the temperature below 10 °C.
-
Reagent Addition: After the complete addition of sulfuric acid, add acetylacetone (0.1 mol) dropwise at a rate that maintains the reaction temperature below 20 °C.
-
Reaction: Once the addition is complete, heat the reaction mixture to 100 °C and maintain this temperature for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (200 g). Neutralize the acidic solution with a saturated aqueous solution of sodium hydroxide until a precipitate forms.
-
Purification: Filter the precipitate, wash it with cold water, and recrystallize from ethanol to afford 2,4-dimethyl-7-aminoquinoline.
Step 2 & 3: Diazotization and Hydrolysis to this compound
-
Diazotization: Dissolve the synthesized 2,4-dimethyl-7-aminoquinoline (0.05 mol) in a mixture of concentrated sulfuric acid (20 mL) and water (50 mL) in a beaker, cooling the mixture to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (0.06 mol) in water (20 mL) dropwise, ensuring the temperature does not exceed 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Hydrolysis: Gently heat the diazonium salt solution to 50-60 °C. The diazonium salt will decompose, evolving nitrogen gas, to form the corresponding phenol. The hydroxyl group is directed to the 3-position due to the electronic effects of the substituents and the reaction conditions.
-
Isolation and Purification: After the evolution of nitrogen ceases, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution. The crude this compound will precipitate. Filter the solid, wash with cold water, and purify by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the final product.
Application as a Fluorescent Chemosensor
The this compound scaffold is an excellent platform for designing fluorescent chemosensors, particularly for metal ions. The nitrogen atom of the quinoline ring and the adjacent hydroxyl and amino groups can act as a tridentate chelation site. Upon binding to a metal ion, the fluorescence of the molecule can be significantly enhanced or shifted, providing a detectable signal.
Figure 2: General sensing mechanism of a this compound-based chemosensor.
Protocol: Fluorescent Detection of Metal Ions
This protocol provides a general procedure for evaluating the performance of a this compound-based chemosensor for the detection of a target metal ion (e.g., Zn²⁺).
Materials and Equipment:
-
This compound derivative (synthesized as described above)
-
Stock solution of the target metal ion (e.g., ZnCl₂) in deionized water or a suitable buffer
-
A range of other metal ion solutions for selectivity studies (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.)
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the this compound sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol). From this stock, prepare a working solution (e.g., 10 µM) in the chosen buffer.
-
Fluorescence Titration:
-
To a quartz cuvette containing the sensor working solution, incrementally add small aliquots of the target metal ion stock solution.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum. The excitation wavelength should be set at the absorption maximum of the sensor.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
-
Selectivity Study:
-
To separate cuvettes containing the sensor working solution, add a fixed concentration of various potentially interfering metal ions.
-
Record the fluorescence emission spectrum for each solution.
-
To assess competitive binding, add the target metal ion to the solutions containing the interfering ions and record the spectra again.
-
-
Determination of Detection Limit (LOD):
-
Record the fluorescence intensity of the sensor solution in the absence of the analyte (blank) multiple times (e.g., n=10) and calculate the standard deviation (σ).
-
Perform a fluorescence titration with very low concentrations of the target analyte and plot the fluorescence intensity versus concentration.
-
The LOD can be calculated using the formula: LOD = 3σ/k, where k is the slope of the linear portion of the calibration curve at low concentrations.
-
Data Interpretation and Expected Results
A successful this compound-based chemosensor will exhibit a significant change in its fluorescence properties upon binding to the target analyte.
| Parameter | Expected Observation for a "Turn-On" Sensor |
| Fluorescence Intensity | Significant increase upon addition of the target analyte. |
| Emission Wavelength | May exhibit a bathochromic (red) or hypsochromic (blue) shift. |
| Quantum Yield | Increases upon complexation with the analyte. |
| Selectivity | Minimal fluorescence change in the presence of other ions. |
The binding stoichiometry between the sensor and the metal ion can be determined from the titration data using a Job's plot. The association constant (Ka) can be calculated by fitting the titration data to a suitable binding isotherm model.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and promising platform for the development of novel fluorescent chemosensors. The synthetic route proposed herein, while requiring optimization, provides a clear path to accessing this core structure. The inherent photophysical properties of this scaffold, combined with its chelating ability, make it a powerful tool for the sensitive and selective detection of a wide range of analytes.
Future research in this area could focus on the derivatization of the this compound core to fine-tune its photophysical properties and enhance its selectivity for specific targets. The incorporation of this fluorophore into larger molecular architectures, such as polymers or nanoparticles, could lead to the development of advanced sensing materials with applications in areas ranging from environmental monitoring to in vivo imaging and diagnostics.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Aminoquinolin-3-ol as a Fluorescent pH Sensor in Biological Systems
Introduction: The Critical Role of pH in Cellular Physiology and the Advent of Fluorescent Probes
Intracellular pH (pHi) is a tightly regulated parameter fundamental to a vast array of cellular processes, including enzyme activity, cell proliferation, apoptosis, ion transport, and endocytosis.[1][2] The cytosol of mammalian cells is typically maintained within a narrow pH range of 7.2-7.4, while specific organelles exhibit distinct pH environments, such as the acidic lumens of lysosomes and endosomes (pH 4.5-6.0).[3][4] Dysregulation of pHi is implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, and lysosomal storage disorders. Consequently, the ability to accurately measure and monitor pHi in living cells is of paramount importance for both basic research and drug development.
Fluorescent pH indicators have emerged as indispensable tools for real-time, non-invasive monitoring of pHi with high spatiotemporal resolution.[2][4] These probes offer significant advantages over traditional methods like microelectrodes, enabling the visualization of pH dynamics within subcellular compartments.[4] A variety of fluorescent pH sensors have been developed, each with its own unique spectral properties and sensing mechanisms.[2][5] Among these, quinoline-based fluorophores have garnered considerable interest due to their intriguing photophysical properties and amenability to chemical modification, allowing for the fine-tuning of their sensing capabilities.[6]
This application note provides a comprehensive guide to the use of 7-Aminoquinolin-3-ol, a promising quinoline derivative, as a fluorescent sensor for pH in biological systems. While direct literature on this specific compound is emerging, its structural similarity to other well-characterized quinoline-based pH sensors allows for the formulation of robust protocols and an understanding of its likely mechanism of action. We will delve into its photophysical properties, provide detailed protocols for its application in live-cell imaging, and discuss the critical aspects of experimental design and data interpretation.
Photophysical Properties and pH Sensing Mechanism of this compound
The fluorescence of quinoline derivatives is often sensitive to the protonation state of the quinoline nitrogen and substituents on the aromatic ring.[7] For this compound, the pH-dependent fluorescence is anticipated to arise from a photoinduced electron transfer (PET) mechanism.
Proposed pH Sensing Mechanism:
In its deprotonated form, typically at neutral to alkaline pH, the lone pair of electrons on the amino group can quench the fluorescence of the quinoline core through a PET process. Upon protonation of the amino group in acidic environments, this PET pathway is inhibited, leading to a significant enhancement in fluorescence intensity. This "turn-on" fluorescence response is a desirable characteristic for a pH sensor, as it provides a high signal-to-background ratio.
Below is a diagram illustrating the proposed pH-dependent fluorescence mechanism of this compound.
Caption: Proposed pH-dependent fluorescence of this compound.
Expected Spectral Properties:
Based on the characteristics of similar aminoquinoline derivatives, the following spectral properties for this compound are anticipated:
| Property | Expected Value | Rationale/Comparison |
| Excitation Maximum (λex) | ~350-380 nm | Similar to other aminoquinoline derivatives. |
| Emission Maximum (λem) | ~450-500 nm | Blue to cyan fluorescence is common for this class of compounds. |
| pKa | ~4.0-6.0 | The amino group's pKa is expected to be in the acidic to slightly acidic range, making it suitable for studying acidic organelles. |
| Quantum Yield (Φ) | Low at neutral pH, significantly higher at acidic pH | Consistent with a PET-based "turn-on" sensing mechanism. |
| Photostability | Moderate to Good | Quinoline scaffolds generally exhibit good photostability. |
| Cytotoxicity | Low at working concentrations | While some quinoline derivatives can be cytotoxic at high concentrations, for imaging applications, low micromolar concentrations are typically used, minimizing toxicity.[8][9] |
Experimental Protocols
The following protocols are designed to be a starting point for researchers. Optimization of probe concentration, loading time, and imaging parameters will be necessary for specific cell types and experimental conditions.
Protocol 1: Preparation of this compound Stock Solution
Rationale: Proper preparation and storage of the fluorescent probe are critical for reproducible results. A concentrated stock solution in a suitable organic solvent ensures stability and allows for accurate dilution into aqueous buffers for cell loading.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a microcentrifuge tube.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 1-10 mM).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Live-Cell Loading and Imaging of Intracellular pH
Rationale: Efficient loading of the probe into the cytosol or specific organelles is crucial for accurate pH measurements. The acetoxymethyl (AM) ester form of probes is often used to facilitate cell loading, but for probes without this modification, direct incubation can be effective, though optimization is key.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
This compound stock solution (from Protocol 1)
-
Balanced Salt Solution (BSS) or cell culture medium without phenol red (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Fluorescence microscope equipped with appropriate filters (e.g., DAPI or custom filter set for ~365 nm excitation and ~460 nm emission) and a live-cell imaging chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Probe Loading:
-
Prepare a working solution of this compound by diluting the DMSO stock solution into pre-warmed BSS or serum-free medium to a final concentration of 1-10 µM. Note: It is important to test a range of concentrations to find the optimal balance between signal intensity and potential cytotoxicity.
-
Remove the cell culture medium from the cells and wash once with pre-warmed BSS.
-
Add the probe-containing solution to the cells and incubate for 15-60 minutes at 37°C. The optimal loading time will vary between cell types.
-
-
Washing: After incubation, remove the loading solution and wash the cells 2-3 times with pre-warmed BSS to remove any extracellular probe.
-
Imaging:
-
Add fresh, pre-warmed BSS or imaging medium to the cells.
-
Place the dish on the microscope stage within the live-cell imaging chamber.
-
Excite the cells at the appropriate wavelength (e.g., ~365 nm) and capture the fluorescence emission (e.g., ~460 nm).
-
Acquire images at different time points or after experimental treatments to monitor changes in intracellular pH.
-
Caption: General workflow for live-cell pH imaging.
Protocol 3: In Situ pH Calibration
Rationale: To obtain quantitative pH measurements, it is essential to calibrate the fluorescence signal of the probe within the cells. This is achieved by equilibrating the intracellular and extracellular pH using an ionophore like nigericin in buffers of known pH.
Materials:
-
Cells loaded with this compound (from Protocol 2)
-
Calibration buffers (a series of buffers with known pH values, e.g., from pH 4.0 to 8.0, containing high K⁺ to clamp the membrane potential)
-
Nigericin (a proton/potassium ionophore) stock solution (e.g., 10 mM in ethanol)
Procedure:
-
Prepare Calibration Buffers: Prepare a set of high K⁺ buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0). A typical recipe is 120 mM KCl, 20 mM NaCl, 1 mM MgCl₂, 1 mM CaCl₂, and 20 mM of a suitable buffer (e.g., MES for acidic pH, HEPES for neutral pH, and TAPS for alkaline pH).
-
Load Cells: Load the cells with this compound as described in Protocol 2.
-
Equilibrate pH:
-
Add nigericin to each calibration buffer to a final concentration of 5-10 µM.
-
Replace the imaging medium with the first calibration buffer containing nigericin.
-
Incubate for 5-10 minutes to allow for pH equilibration.
-
-
Image Acquisition: Acquire fluorescence images of the cells.
-
Repeat for all pH values: Repeat steps 3 and 4 for each of the calibration buffers.
-
Data Analysis:
-
Measure the mean fluorescence intensity of individual cells or regions of interest for each pH value.
-
Plot the fluorescence intensity as a function of pH to generate a calibration curve.
-
Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve to determine the pKa of the probe in the intracellular environment.
-
Use this calibration curve to convert the fluorescence intensity of your experimental samples into absolute pH values.
-
Considerations and Best Practices
-
Cytotoxicity: Always perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the optimal, non-toxic concentration of this compound for your specific cell type.
-
Phototoxicity: Minimize the exposure of cells to excitation light to reduce phototoxicity and photobleaching of the probe. Use the lowest possible excitation intensity and exposure time that provides a good signal-to-noise ratio.
-
Controls: Include appropriate controls in your experiments, such as unloaded cells to assess autofluorescence and cells treated with vehicle (DMSO) to control for any effects of the solvent.
-
Ratiometric vs. Intensity-Based Measurements: While this compound is described here as an intensity-based probe, some quinoline derivatives exhibit dual-emission or dual-excitation properties that allow for ratiometric imaging. Ratiometric measurements are less susceptible to variations in probe concentration, cell thickness, and excitation intensity, thus providing more robust quantitative data.[10] Further characterization of this compound's spectral properties is needed to determine its suitability for ratiometric imaging.
Conclusion
This compound holds promise as a fluorescent pH sensor for biological applications, likely operating through a pH-dependent PET mechanism that results in a "turn-on" fluorescence response in acidic environments. The protocols and guidelines presented in this application note, derived from the established principles of related quinoline-based probes, provide a solid foundation for researchers to explore the utility of this compound in their studies of intracellular pH regulation. As with any novel probe, careful characterization and optimization are essential for obtaining accurate and reproducible results. The continued development of such fluorescent tools will undoubtedly advance our understanding of the intricate role of pH in health and disease.
References
- 1. pH Probes | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. pH Indicators | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Overview of pH Indicators—Section 20.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Chemical and photophysical mechanism of fluorescence enhancement of 3-quinolineboronic acid upon change of pH and binding with carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
Application Notes and Protocols for the Development of 7-Aminoquinolin-3-ol Based Antimicrobial Agents
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, the quinoline ring system has historically been a privileged structure in medicinal chemistry, forming the backbone of numerous successful drugs.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of the 7-aminoquinolin-3-ol scaffold in the discovery and development of new antimicrobial agents.
While direct literature on the antimicrobial properties of this compound is nascent, this guide will extrapolate from the rich knowledge base of related quinoline derivatives, particularly hydroxyquinolines and aminoquinolines, to provide robust protocols and strategic insights. We will delve into synthetic strategies, methodologies for antimicrobial evaluation, and the exploration of structure-activity relationships (SAR).
The Quinoline Scaffold: A Versatile Pharmacophore
The quinoline core is a bicyclic aromatic heterocycle that has demonstrated a remarkable breadth of biological activities. Its derivatives have been employed as antimalarials, anticancer agents, and importantly, as potent antimicrobial agents.[1][2] The mechanism of action for quinoline-based antimicrobials is diverse and can include the inhibition of bacterial DNA gyrase and topoisomerase IV, disruption of cell membrane integrity, and chelation of essential metal ions.[3] The this compound scaffold, with its strategically placed amino and hydroxyl groups, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Synthesis of this compound and its Derivatives
The synthesis of the core this compound scaffold and its subsequent derivatization is a critical first step. While a direct, one-pot synthesis may not be readily available, a multi-step approach can be devised based on established quinoline synthesis methodologies.
Conceptual Synthetic Workflow
The following diagram outlines a plausible synthetic pathway, starting from readily available precursors. This workflow is conceptual and would require optimization and experimental validation.
Caption: Conceptual workflow for the synthesis and derivatization of this compound.
Protocol: Synthesis of 7-Hydroxyquinoline (Illustrative Precursor Synthesis)
This protocol is adapted from established methods for the synthesis of hydroxyquinolines and serves as a foundational step.[4]
Materials:
-
3-Aminophenol
-
Acrolein diethyl acetal
-
Solid acid catalyst (e.g., Montmorillonite K-10)
-
Microwave reactor
-
Round bottom flask
-
Magnetic stirrer
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round bottom flask, combine 3-aminophenol (4 mmol) and acrolein diethyl acetal (1 mmol).
-
Add a catalytic amount of the solid acid catalyst.
-
Place the flask in a microwave reactor and irradiate under reflux conditions with stirring for 10-40 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield 7-hydroxyquinoline.
Note: This is a generalized procedure. Reaction conditions, including microwave power and time, will require optimization. The subsequent nitration and reduction steps to obtain the 7-amino-3-hydroxyquinoline isomer would follow standard organic chemistry protocols, with careful control of regioselectivity.
Antimicrobial Activity Evaluation
A critical component of the drug discovery pipeline is the robust and standardized evaluation of the antimicrobial efficacy of the synthesized compounds. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[4]
Workflow for Antimicrobial Susceptibility Testing
Caption: Standard workflow for determining MIC and MBC/MFC of novel compounds.
Protocol: Broth Microdilution Assay for MIC Determination
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).
-
Inoculum Preparation: From a fresh culture, prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution:
-
Add 100 µL of broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock solution (appropriately diluted from the initial stock) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column.
-
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.
-
MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a spectrophotometer to measure optical density.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is crucial for optimizing antimicrobial potency and selectivity. Based on existing literature for related quinoline derivatives, several key structural features can be explored.[5][6]
Key Positions for Modification and Expected Impact
| Position of Modification | Type of Substituent | Potential Impact on Activity | Rationale/Supporting Evidence |
| 7-Amino Group | Acylation, Sulfonylation, Alkylation | Modulation of lipophilicity, hydrogen bonding capacity, and steric bulk. | Modifications at the amino group can influence interactions with the target enzyme or membrane.[7] |
| 3-Hydroxyl Group | Etherification, Esterification | Alteration of solubility and metabolic stability. | The hydroxyl group can be a site for metabolism; its modification can improve pharmacokinetic properties. |
| C2 and C4 Positions | Introduction of small alkyl or aryl groups | Can influence planarity and interactions within the target's binding pocket. | Substitutions at these positions in other quinoline systems have been shown to affect antimicrobial activity.[8] |
| C5 and C8 Positions | Halogenation | Can enhance membrane permeability and target binding through halogen bonding. | Halogenated quinolines often exhibit enhanced antimicrobial and antimalarial activity.[6] |
Illustrative SAR Data from Related Quinolines
The following table summarizes representative MIC data for various quinoline derivatives against common pathogens to illustrate the impact of different substituents. While not specific to this compound, these data provide valuable guidance for derivatization strategies.
| Compound Class | Substituents | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrids | Varied side chains | 2 - >250 | 50 - >250 | [3] |
| Halogenated 8-hydroxyquinolines | 7-bromo, 5-chloro | 5.57 - 89.09 | >644.92 | |
| 5-Amino-8-hydroxyquinoline | - | 3.44 - 13.78 | >644.92 | |
| Quinolinequinones | Aminophenyl rings | 1.22 - 2.44 | >625 | [6] |
Note: The data presented are for illustrative purposes and are drawn from studies on different quinoline scaffolds. Direct testing of this compound derivatives is necessary to establish their specific SAR.
Mechanistic Studies
Elucidating the mechanism of action is a critical step in the development of a novel antimicrobial agent. For quinoline-based compounds, several mechanisms are plausible.
Potential Mechanisms of Action
Caption: Plausible mechanisms of action for this compound based antimicrobials.
Experimental Approaches for Mechanistic Elucidation
-
DNA Gyrase/Topoisomerase IV Inhibition Assays: Commercially available kits can be used to assess the inhibitory activity of the compounds against these essential bacterial enzymes.
-
Membrane Permeability Assays: Techniques such as propidium iodide uptake assays or ATP release assays can determine if the compounds disrupt the bacterial cell membrane.[3]
-
Metal Chelation Studies: Spectroscopic methods (e.g., UV-Vis) can be employed to investigate the ability of the compounds to chelate biologically relevant metal ions.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, platform for the development of novel antimicrobial agents. By leveraging established synthetic methodologies and standardized antimicrobial evaluation protocols, researchers can systematically synthesize and test libraries of derivatives. The insights gained from SAR studies on related quinoline compounds provide a rational basis for the design of potent analogs. Future work should focus on the synthesis of a diverse library of this compound derivatives, comprehensive antimicrobial screening against a broad panel of pathogens, and in-depth mechanistic studies to identify and validate the molecular targets.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 7-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Aminoquinolin-3-ol as a Versatile Fluorogenic Scaffold for High-Throughput Screening Assays
Introduction: The Quest for Robust HTS Reporter Molecules
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries for potential therapeutic candidates.[1][2] The success of any HTS campaign hinges on the quality of the assay, particularly the reporter system used to generate a measurable signal. An ideal reporter molecule should offer a high signal-to-background ratio, excellent photostability, and a mechanism that directly and robustly reports on the activity of the biological target.
Quinoline derivatives have emerged as a privileged scaffold in medicinal chemistry and as fluorescent probes due to their favorable photophysical properties and synthetic tractability.[3] This document introduces 7-Aminoquinolin-3-ol, a promising yet underutilized fluorophore, and proposes its application as a core component in the development of robust, "turn-on" fluorescent assays for high-throughput screening. While specific literature on this compound in HTS is emerging, its structural features—an electron-donating amino group and a reactive hydroxyl group on a fluorescent quinoline core—make it an exemplary candidate for creating fluorogenic substrates for various enzyme classes.
This guide provides a theoretical framework and practical protocols for leveraging this compound in two major HTS assay formats: a direct fluorogenic phosphatase assay and a coupled kinase assay. The methodologies are grounded in established principles of enzyme kinetics and HTS assay design.[4][5][6]
Part 1: The Scientific Foundation of this compound in Fluorogenic Assays
Core Principle: Enzyme-Mediated Fluorophore Unmasking
The central concept behind the proposed application of this compound is the conversion of a non-fluorescent or poorly fluorescent substrate into a highly fluorescent product through enzymatic activity. The hydroxyl group at the 3-position of the quinoline ring is a key handle for "masking" the fluorophore. By chemically modifying this hydroxyl group—for instance, by creating a phosphate ester—the inherent fluorescence of the quinoline core can be quenched.
When this masked substrate is introduced to its target enzyme (e.g., a phosphatase), the enzyme cleaves the masking group, releasing the native this compound. This unmasking event restores the electronic properties of the fluorophore, resulting in a significant increase in fluorescence intensity. This "turn-on" signal is directly proportional to the enzymatic activity.
Proposed Mechanism of Action: A Phosphatase Assay Model
A primary application for this scaffold is in the development of assays for phosphatases, a critical class of enzymes in cellular signaling.[7][8] The workflow is predicated on the enzymatic hydrolysis of a phosphate group from a substrate.
The proposed substrate, 7-amino-3-quinolyl phosphate, is intrinsically non-fluorescent. Upon interaction with a phosphatase, the phosphate ester bond is cleaved, yielding inorganic phosphate and the highly fluorescent this compound. The rate of fluorescence increase provides a direct measure of the phosphatase's activity.
Below is a diagram illustrating this proposed enzymatic reaction and the resulting generation of a fluorescent signal.
Caption: Proposed mechanism for a phosphatase assay using a this compound-based substrate.
Part 2: High-Throughput Screening Protocols
The following protocols are designed for execution in 96- or 384-well microplate formats, compatible with standard HTS automation.[2]
Protocol 1: Fluorogenic Alkaline Phosphatase (ALP) Inhibition Assay
This protocol describes a method to screen for inhibitors of Alkaline Phosphatase (ALP) using a this compound-based substrate.
A. Assay Principle
Alkaline phosphatase hydrolyzes the non-fluorescent 7-amino-3-quinolyl phosphate substrate to produce the fluorescent this compound.[9] The reaction is monitored kinetically or as an endpoint measurement. A decrease in the fluorescence signal in the presence of a test compound indicates potential inhibition of ALP activity.
B. Materials and Reagents
-
Enzyme: Recombinant Human Alkaline Phosphatase (e.g., from Sigma-Aldrich)
-
Substrate: 7-amino-3-quinolyl phosphate (custom synthesis required)
-
Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8[10]
-
Test Compounds: Library of small molecules dissolved in 100% DMSO
-
Positive Control: Known ALP inhibitor (e.g., levamisole)
-
Plates: 384-well, black, flat-bottom, non-binding surface plates
-
Instrumentation: Microplate reader with fluorescence intensity detection capabilities
C. Step-by-Step Experimental Protocol
-
Compound Plating:
-
Prepare serial dilutions of test compounds in 100% DMSO.
-
Using an acoustic liquid handler or multichannel pipette, transfer 100 nL of each compound solution to the wells of the 384-well assay plate.
-
For control wells, add 100 nL of DMSO (negative control) or positive control inhibitor solution.
-
-
Enzyme Preparation and Addition:
-
Prepare a working solution of ALP in the assay buffer. The final concentration should be optimized to yield a robust signal within the linear range of the reaction (e.g., 5-10 ng/mL).
-
Add 10 µL of the ALP working solution to each well of the assay plate containing the compounds.
-
Mix by shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Detection:
-
Prepare a working solution of the 7-amino-3-quinolyl phosphate substrate in the assay buffer. The optimal concentration should be at or near the Michaelis constant (Km) of the enzyme for the substrate, which must be determined empirically (typically in the 10-100 µM range).
-
Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final assay volume is 20.1 µL.
-
Mix the plate by shaking for 30 seconds.
-
Incubate at 37°C for 30-60 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., Excitation: 370 nm, Emission: 510 nm).
-
D. Data Analysis
-
Subtract the average fluorescence of the blank wells (no enzyme) from all other wells.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl))
-
-
Plot the % inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ values for active compounds.
E. Assay Validation Workflow
References
- 1. A high throughput drug screening assay to identify compounds that promote oligodendrocyte differentiation using acutely dissociated and purified oligodendrocyte precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of Action Assays for Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A high-throughput assay for phosphoprotein-specific phosphatase activity in cellular extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Qualitative and Quantitative In Vitro Analysis of Phosphatidylinositol Phosphatase Substrate Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Phosphatase, Alkaline - Assay | Worthington Biochemical [worthington-biochem.com]
7-Aminoquinolin-3-ol: A Versatile Scaffold for Advanced Organic Synthesis
Introduction: The Strategic Value of the Quinoline Core
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds and functional materials.[1] Its rigid, bicyclic aromatic structure provides a unique three-dimensional framework that can be strategically functionalized to modulate biological activity and photophysical properties. Within this important class of heterocycles, 7-aminoquinolin-3-ol emerges as a particularly valuable building block. The presence of two distinct and reactive functional groups—an amino group at the 7-position and a hydroxyl group at the 3-position—offers orthogonal handles for chemical modification. This dual functionality allows for the stepwise and selective introduction of diverse substituents, enabling the construction of complex molecular architectures for applications ranging from targeted therapeutics to advanced fluorescent probes.
This technical guide provides an in-depth exploration of this compound as a building block in organic synthesis. We will delve into its plausible synthetic pathways, showcase its application in the development of kinase inhibitors and fluorescent probes, and provide detailed protocols for key transformations.
Plausible Synthetic Routes to this compound
The synthesis of substituted quinolines can be achieved through several classic methods, such as the Skraup, Doebner-von Miller, or Friedländer synthesis. For the specific case of this compound, a plausible approach involves the construction of the quinoline core from appropriately substituted aniline and a three-carbon synthon. One conceptual retrosynthetic pathway is outlined below.
Caption: Retrosynthetic analysis of this compound.
A forward synthesis could involve the Skraup reaction of 3,5-diaminophenol with glycerol in the presence of an oxidizing agent and sulfuric acid. This approach would directly install the amino and hydroxyl groups at the desired positions.
Alternatively, a multi-step synthesis starting from a more readily available substituted aniline could be employed. For instance, starting with 3-bromo-5-nitroaniline, one could first construct the quinoline ring, followed by reduction of the nitro group to an amine and nucleophilic substitution of the bromo group with a hydroxide source.
Application I: A Scaffold for Potent Kinase Inhibitors
The quinoline core is a privileged scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.[2][3] The this compound moiety provides a versatile platform for creating libraries of potential inhibitors through derivatization at the amino and hydroxyl groups.
Rationale for Kinase Inhibition
Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors often target the ATP-binding pocket of kinases. The this compound scaffold can be elaborated with substituents that form key hydrogen bonds and hydrophobic interactions within this pocket, leading to potent and selective inhibition. For example, the 7-amino group can act as a hydrogen bond donor, while the 3-hydroxyl group can be a hydrogen bond acceptor or a point of attachment for larger side chains that occupy hydrophobic regions of the active site. The development of 3-aminoisoquinolin-7-ol analogs as potent inhibitors of kinases like FLT3 and Src-family kinases highlights the potential of this substitution pattern.[2]
Synthetic Strategy: Orthogonal Functionalization
The differential reactivity of the amino and hydroxyl groups allows for selective modification. The more nucleophilic amino group can be readily acylated or arylated, while the hydroxyl group can be converted into a triflate, a versatile leaving group for palladium-catalyzed cross-coupling reactions.
Caption: Synthetic workflow for kinase inhibitor library synthesis.
Protocol 1: Buchwald-Hartwig Amination at the 7-Amino Position
This protocol describes a general procedure for the palladium-catalyzed amination of an aryl halide with the 7-amino group of this compound.[4][5][6]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos or BINAP)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (2-5 mol%), the ligand (4-10 mol%), and the base (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, washing with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling at the 3-Position
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a boronic acid with the 3-triflyloxyquinoline derivative.[7][8][9]
Materials:
-
N-protected-7-amino-3-triflyloxyquinoline
-
Boronic acid or boronate ester (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent mixture (e.g., toluene/ethanol/water or dioxane/water)
Procedure:
-
In a round-bottom flask, dissolve the N-protected-7-amino-3-triflyloxyquinoline (1.0 equiv) and the boronic acid (1.5 equiv) in the solvent mixture.
-
Add the palladium catalyst (5 mol%) and the base (2.0 equiv).
-
De-gas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to reflux (80-100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
| Derivative Class | Target Kinase Family | Rationale |
| 7-Anilino-3-arylquinolines | Tyrosine Kinases (e.g., EGFR, Src) | The anilino group at the 7-position can mimic the adenine portion of ATP, forming key hydrogen bonds in the hinge region of the kinase. The 3-aryl group can be tailored to occupy the hydrophobic pocket. |
| 7-Acylamino-3-heteroarylquinolines | Serine/Threonine Kinases | The acylamino group provides a hydrogen bond donor/acceptor motif. The 3-heteroaryl group can be selected to introduce specific interactions with the ribose-binding pocket. |
Application II: A Core for Novel Fluorescent Probes
7-Aminoquinoline derivatives are known to exhibit interesting photophysical properties, including intramolecular charge transfer (ICT) fluorescence.[1] This makes them excellent candidates for the development of environmentally sensitive fluorescent probes for biological imaging.[10][11][12]
Principle of ICT-Based Fluorescent Probes
The 7-amino group acts as an electron donor, while an electron-withdrawing group introduced elsewhere on the quinoline ring, or on a substituent, acts as an acceptor. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission wavelength of such probes is highly sensitive to the polarity of the surrounding environment. In nonpolar environments, they typically emit at shorter wavelengths, while in polar environments, the emission is red-shifted.[1] This solvatochromism can be exploited to probe the microenvironment of biomolecules or cellular compartments.
Synthetic Strategy: Modulating Photophysical Properties
By strategically introducing substituents onto the this compound core, the ICT characteristics and, consequently, the fluorescence properties can be fine-tuned. For example, acylation of the 7-amino group or etherification of the 3-hydroxyl group with moieties containing electron-withdrawing groups can enhance the ICT effect.
Caption: Design and application of this compound based fluorescent probes.
Protocol 3: Synthesis of a Dansyl-Derived Fluorescent Probe
This protocol provides a general method for the synthesis of a fluorescent probe by reacting this compound with dansyl chloride.
Materials:
-
This compound
-
Dansyl chloride
-
Base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or THF)
Procedure:
-
Dissolve this compound (1.0 equiv) in the anhydrous solvent in a round-bottom flask.
-
Add the base (1.5 equiv) and stir the solution at room temperature for 10 minutes.
-
Add a solution of dansyl chloride (1.1 equiv) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired fluorescent probe.
| Probe Derivative | Excitation (nm) | Emission (nm) | Potential Application |
| 7-Dansylaminoquinolin-3-ol | ~340 | ~520 (in polar solvents) | Probing protein binding sites; sensing changes in local polarity. |
| 7-Amino-3-(nitrobenzoyl)oxyquinoline | ~360 | >500 (in polar solvents) | Detection of enzymatic activity (e.g., esterases). |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its orthogonal functional groups provide a platform for the creation of diverse molecular libraries with significant potential in drug discovery and chemical biology. The application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, to this scaffold opens up a vast chemical space for the development of novel kinase inhibitors and sophisticated fluorescent probes. The protocols and strategies outlined in this guide are intended to serve as a foundation for researchers to explore the full potential of this remarkable heterocyclic core.
References
- 1. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.rug.nl [research.rug.nl]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel quinoline-based turn-on fluorescent probe for the highly selective detection of Al (III) and its bioimaging in living cells, plants tissues and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Development of 7-Aminoquinolin-3-ol Based Antimalarial Drugs
Prepared by: Gemini, Senior Application Scientist
Introduction: Reimagining the Quinoline Scaffold for Modern Antimalarial Therapy
The quinoline ring system is the historical cornerstone of antimalarial chemotherapy, from the discovery of quinine to the synthesis of chloroquine (CQ) and mefloquine. These agents have saved millions of lives, but their efficacy is severely threatened by the relentless evolution of drug-resistant Plasmodium falciparum strains. The primary mechanism of action for many quinoline drugs involves accumulating in the parasite's acidic digestive vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[1][2] The parasite normally crystallizes heme into inert hemozoin pigment; quinolines cap these growing crystals, leading to a buildup of toxic free heme that kills the parasite.[3][4]
The development of resistance, often linked to mutations in transporters like the P. falciparum chloroquine resistance transporter (PfCRT), has spurred the search for new quinoline analogs that can circumvent these mechanisms. The 7-aminoquinolin-3-ol scaffold represents a promising, yet underexplored, chemical space for this endeavor. The introduction of hydroxyl and amino groups at key positions offers new possibilities for hydrogen bonding, altered physicochemical properties, and potentially novel interactions with parasitic targets.
This document serves as a comprehensive guide for researchers engaged in the discovery and preclinical development of this compound-based antimalarial candidates. It provides not only step-by-step protocols but also the scientific rationale behind these methodologies, reflecting an integrated approach to modern drug discovery.
Section 1: The Drug Discovery & Development Workflow
The path from a novel chemical scaffold to a viable drug candidate is a multi-stage process. Each stage is designed to answer critical questions about the compound's efficacy, safety, and drug-like properties. The following workflow provides a roadmap for the development of this compound analogs.
Figure 1: A generalized workflow for the preclinical development of novel antimalarial candidates.
Section 2: Chemical Synthesis of the this compound Scaffold
The synthesis of a diverse library of analogs is the foundation of any drug discovery project. The following protocol outlines a general, multi-step approach to synthesizing the core scaffold, adapted from established quinoline synthesis methodologies like the Gould-Jacobs reaction.[5] This scheme allows for the introduction of various substituents to probe structure-activity relationships (SAR).
Protocol 2.1: Generalized Synthesis of N-substituted this compound Analogs
Rationale: This protocol is designed for flexibility. By starting with a substituted aniline, diversity can be introduced at the 7-position (R1). The final step, a nucleophilic substitution, allows for the attachment of various amine-containing side chains (R2), which are known to be critical for the accumulation of quinolines in the parasite's digestive vacuole.[6]
Step 1: Synthesis of Diethyl 2-((3-methoxyphenyl)amino)maleate
-
Combine 3-methoxyaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) in a round-bottom flask.
-
Heat the mixture at 100-110 °C for 2 hours with stirring.
-
Cool the reaction mixture to room temperature. The resulting viscous oil is typically used in the next step without further purification.
-
Scientist's Note: This step forms the key aminomaleate intermediate. The choice of a methoxy-substituted aniline is strategic, as the methoxy group can be converted to a hydroxyl group later and can direct the subsequent cyclization.
-
Step 2: Cyclization to form Ethyl 3-hydroxy-7-methoxyquinolin-4-carboxylate
-
Add the crude product from Step 1 slowly to a heated, stirred solution of Dowtherm A (or a similar high-boiling point solvent) at 240-250 °C.
-
Maintain the temperature for 30 minutes to ensure complete cyclization.
-
Cool the mixture and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum.
-
Scientist's Note: The high temperature facilitates a thermal cyclization to form the quinolone ring system. This is a critical ring-forming step.
-
Step 3: Hydrolysis and Decarboxylation to 7-Methoxyquinolin-3-ol
-
Suspend the product from Step 2 in a 10% aqueous sodium hydroxide solution.
-
Reflux the mixture for 4-6 hours until the solid dissolves.
-
Cool the solution to room temperature and acidify with concentrated hydrochloric acid (HCl) to pH ~2-3.
-
The product will precipitate. Filter the solid, wash with cold water, and dry.
-
Scientist's Note: This step removes the ester group at the 4-position, which is not desired in the final scaffold.
-
Step 4: Nitration to 7-Methoxy-X-nitroquinolin-3-ol
-
Dissolve the product from Step 3 in concentrated sulfuric acid at 0 °C.
-
Add a mixture of fuming nitric acid and sulfuric acid dropwise, keeping the temperature below 5 °C.
-
Stir for 1-2 hours, then pour the reaction mixture onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate, wash with water, and dry. The position of nitration will depend on the other substituents present.
Step 5: Reduction to 7-Amino-X-hydroxyquinolin-Y-ol
-
Dissolve the nitro-compound from Step 4 in ethanol or methanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to obtain the amino-quinoline.
Step 6: Introduction of the Side Chain (Example)
-
This final step would involve converting one of the functional groups (e.g., a hydroxyl group at position 4, if the synthesis was adapted to produce a 4-chloroquinoline intermediate) into a leaving group and performing a nucleophilic substitution with a desired diaminoalkane side chain. The specific chemistry would be highly dependent on the exact scaffold being synthesized. For example, adapting the synthesis of 7-chloro-4-aminoquinolines involves reacting 4,7-dichloroquinoline with a desired amine.[7]
Section 3: In Vitro Antimalarial Activity & Cytotoxicity Profiling
The initial assessment of a compound's potential involves determining its potency against the parasite (in vitro activity) and its toxicity to human cells (cytotoxicity). The ratio of these two values gives the Selectivity Index (SI), a critical measure of a drug's therapeutic window.
Protocol 3.1: SYBR Green I-Based Fluorescence Assay for Antiplasmodial Activity
Rationale: This is a widely used, high-throughput method for assessing parasite growth.[8] It relies on the fluorescent dye SYBR Green I, which intercalates with DNA. Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the amount of parasite DNA, providing a robust measure of parasite proliferation.
Materials:
-
P. falciparum strains (e.g., Chloroquine-sensitive 3D7, Chloroquine-resistant Dd2 or K1).
-
Human O+ red blood cells (RBCs).
-
Complete parasite medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, gentamycin, and 10% Albumax II or human serum).
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing 1x SYBR Green I).
-
96-well black, clear-bottom microplates.
-
Test compounds and reference drugs (e.g., Chloroquine, Artemisinin).
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a serial dilution series in complete medium. The final DMSO concentration in the assay should be ≤ 0.5%.
-
Synchronize parasite cultures to the ring stage (e.g., using 5% D-sorbitol).
-
Prepare an asynchronous or ring-stage parasite culture with 2% hematocrit and 1% parasitemia in complete medium.
-
Dispense 100 µL of the parasite culture into each well of the 96-well plate.
-
Add 100 µL of the serially diluted compound to the appropriate wells. Include drug-free (negative control) and uninfected RBC (background) wells.
-
Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37 °C.
-
After incubation, carefully remove 100 µL of the supernatant.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence on a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition versus the log of the drug concentration using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).
Protocol 3.2: MTT Assay for Mammalian Cell Cytotoxicity
Rationale: The MTT assay is a colorimetric method to assess cell viability.[9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This protocol is essential to ensure that the antimalarial activity is specific to the parasite and not due to general cytotoxicity.
Materials:
-
Mammalian cell lines (e.g., HepG2, HEK293).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
96-well clear microplates.
Procedure:
-
Seed cells in a 96-well plate at a density of ~5,000-10,000 cells per well and incubate for 24 hours at 37 °C, 5% CO₂.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 3-4 hours until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm on a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) using a non-linear regression model.
Data Analysis and Presentation
The results from these assays should be compiled to calculate the Selectivity Index (SI).
SI = CC₅₀ (Mammalian Cells) / IC₅₀ (P. falciparum)
A higher SI value is desirable, indicating that the compound is significantly more toxic to the parasite than to host cells. An SI > 100 is often considered a good starting point for a promising hit.[10]
| Compound ID | R1 Group | R2 Side Chain | IC₅₀ (nM), 3D7 | IC₅₀ (nM), Dd2 | CC₅₀ (nM), HepG2 | Selectivity Index (SI) vs Dd2 |
| AQ-001 | -H | -CH₂(CH₂)₂NEt₂ | 15.2 | 45.8 | >20,000 | >436 |
| AQ-002 | -F | -CH₂(CH₂)₂NEt₂ | 25.1 | 150.3 | >20,000 | >133 |
| AQ-003 | -H | -CH₂(CH₂)₃N(Me)₂ | 12.5 | 33.1 | 15,500 | 468 |
| Chloroquine | (Reference) | (Reference) | 10.8 | 350.5 | >50,000 | >142 |
Table 1: Example data table summarizing in vitro activity, cytotoxicity, and selectivity for a hypothetical series of this compound analogs.
Section 4: In Vivo Efficacy Assessment
Promising candidates from in vitro screening must be evaluated in an animal model to assess their efficacy in a complex biological system. The murine malaria model is a standard and indispensable tool for this purpose.[11][12]
Protocol 4.1: The Peters' 4-Day Suppressive Test in a Plasmodium berghei Model
Rationale: This is the gold-standard primary in vivo assay to determine the blood schizonticidal activity of a test compound.[13] The test measures the ability of a compound to suppress the proliferation of parasites in the blood of infected mice over a four-day treatment period.
Materials:
-
Plasmodium berghei (e.g., ANKA strain).
-
Female ICR or Swiss albino mice (6-8 weeks old, ~20-25g).
-
Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water).
-
Giemsa stain.
-
Microscope.
Procedure:
-
Infection: Inoculate mice intraperitoneally (IP) with 1x10⁷ P. berghei-infected red blood cells on Day 0.
-
Grouping and Dosing: Randomize the infected mice into groups (n=5 per group):
-
Vehicle Control Group.
-
Positive Control Group (e.g., Chloroquine at 20 mg/kg/day).
-
Test Compound Groups (e.g., at 10, 30, and 100 mg/kg/day).
-
-
Treatment: Administer the first dose of the compound (orally or subcutaneously) approximately 2-4 hours post-infection (Day 0). Continue dosing once daily for the next three days (Day 1, Day 2, Day 3).
-
Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Parasitemia Determination: Fix the smears with methanol, stain with Giemsa, and determine the percentage of parasitized red blood cells (% parasitemia) by light microscopy. Count at least 1,000 RBCs per smear.
-
Calculation: Calculate the percent suppression of parasitemia using the following formula:
% Suppression = [ (Mean Parasitemia of Control - Mean Parasitemia of Treated) / Mean Parasitemia of Control ] x 100
-
The 50% and 90% effective doses (ED₅₀ and ED₉₀) can be determined by testing the compound at several dose levels and applying regression analysis.
Section 5: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling
Poor pharmacokinetic properties are a major cause of failure in drug development. Early assessment of ADMET properties is crucial for selecting candidates with a higher probability of success.[14] This process often begins with computational predictions followed by in vitro experimental validation.
In Silico ADMET Prediction
Rationale: Before committing to resource-intensive lab experiments, computational models can predict a compound's drug-likeness and potential liabilities.[15][16] These models use the chemical structure to estimate properties like solubility, permeability, blood-brain barrier penetration, and potential for inhibiting key metabolic enzymes like Cytochrome P450s.
Workflow:
-
Generate 2D or 3D structures of the this compound analogs.
-
Submit structures to ADMET prediction software or web servers (e.g., SwissADME, pkCSM, ADMETLab).
-
Analyze key descriptors:
-
Lipinski's Rule of Five: A guideline for oral bioavailability (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).
-
Aqueous Solubility (LogS): Poor solubility can limit absorption.
-
Caco-2 Permeability: Predicts intestinal absorption.
-
CYP Inhibition: Predicts potential for drug-drug interactions.
-
hERG Inhibition: Predicts potential for cardiotoxicity.
-
Figure 2: Key relationships in ADMET profiling for an orally administered drug candidate.
Protocol 5.1: In Vitro Microsomal Stability Assay
Rationale: This assay provides an early indication of a compound's metabolic stability.[13] Liver microsomes contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I drug metabolism. A compound that is rapidly degraded in this assay is likely to have a short half-life and poor bioavailability in vivo.
Materials:
-
Pooled human or mouse liver microsomes.
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (pH 7.4).
-
Test compound and a control compound (e.g., Verapamil - low stability, Propranolol - high stability).
-
Acetonitrile with an internal standard for LC-MS/MS analysis.
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
| Parameter | Description | Desired Outcome |
| Aqueous Solubility | Kinetic or thermodynamic solubility measurement. | > 50 µM |
| Caco-2 Permeability (Papp) | Measures rate of transport across an intestinal cell monolayer. | Papp (A→B) > 10 x 10⁻⁶ cm/s |
| Microsomal Stability (t₁/₂) | Half-life in the presence of liver microsomes. | > 30 minutes |
| Plasma Protein Binding | Percentage of compound bound to plasma proteins. | < 95% (to ensure adequate free fraction) |
| hERG Inhibition (IC₅₀) | Concentration causing 50% inhibition of the hERG potassium channel. | > 10 µM (or >30x therapeutic concentration) |
Table 2: Key in vitro ADMET parameters and their generally desired outcomes for lead optimization.
Section 6: Structure-Activity Relationship (SAR) Analysis
SAR is the iterative process of linking a compound's chemical structure to its biological activity. For this compound analogs, key areas to explore include:
-
Substituents at the 7-position: Halogens like chlorine or bromine often enhance activity, whereas bulky or electron-donating groups may reduce it.[17] The amino group at this position is a key modification to explore.
-
The 3-ol Group: The hydroxyl group can participate in hydrogen bonding and alter the compound's polarity and solubility. Its role in target engagement or resistance evasion should be systematically investigated.
-
The 4-amino Side Chain: The length, basicity, and steric bulk of the side chain are critical. This moiety is thought to be essential for protonation and trapping the drug within the acidic digestive vacuole of the parasite.[6]
By synthesizing and testing a matrix of analogs where these positions are varied, researchers can build a robust SAR model to guide the design of more potent and selective compounds.
Conclusion and Future Directions
The this compound scaffold presents a compelling starting point for the development of novel antimalarials to combat drug resistance. The protocols and workflows outlined in this guide provide a systematic framework for advancing compounds from initial synthesis to preclinical candidacy. By integrating chemical synthesis with robust biological and pharmacokinetic evaluation, researchers can efficiently navigate the complex process of drug discovery. Future work should focus on elucidating the precise mechanism of action of these novel analogs and determining if they offer advantages against parasites resistant to current therapies.
References
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.co.za [journals.co.za]
- 3. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 4. pnas.org [pnas.org]
- 5. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification and In-Vitro ADME Assessment of a Series of Novel Anti-Malarial Agents Suitable for Hit-to-Lead Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. QSAR modeling, docking and ADMET studies for exploration of potential anti-malarial compounds against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciforschenonline.org [sciforschenonline.org]
- 17. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Aminoquinolin-3-ol
Welcome to the technical support center for the synthesis of 7-Aminoquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. As a key structural motif in medicinal chemistry, achieving high yield and purity of this compound is often critical. This document provides troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you overcome common experimental hurdles.
Core Synthesis Strategy: The Skraup-Doebner-Von Miller Approach
A common and direct route to this compound is a modification of the Skraup synthesis, using 3-aminophenol as the starting material. This reaction involves the cyclization of an aniline with glycerol in the presence of a strong acid (like sulfuric acid) and an oxidizing agent. The reaction proceeds via the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.
Below is a generalized workflow for this synthetic approach.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction is extremely vigorous and difficult to control, resulting in significant charring. How can I moderate it?
A1: This is a classic issue with the Skraup synthesis, which is notoriously exothermic.[1][2] The initial dehydration of glycerol to acrolein by concentrated sulfuric acid and the subsequent condensation are highly energetic. Uncontrolled, this leads to polymerization and decomposition, manifesting as black tar.
Causality & Solution:
-
Violent Exotherm: The reaction generates a significant amount of heat, which accelerates the reaction rate uncontrollably.
-
Solution 1: Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) is a well-established method to tame the reaction's vigor.[1][2][3] Ferrous sulfate appears to function as an oxygen carrier, extending the reaction over a longer period and preventing it from becoming violent.[3] Boric acid can also be used for this purpose.[2][3]
-
Solution 2: Controlled Reagent Addition: Add the concentrated sulfuric acid very slowly to the mixture of aniline, glycerol, and moderator, ensuring the reaction vessel is adequately cooled in an ice bath.
-
Solution 3: Efficient Mechanical Stirring: Ensure robust and efficient stirring throughout the addition and heating phases. This dissipates heat, prevents the formation of localized hotspots, and ensures a homogenous reaction mixture.
Q2: I'm observing very low yields and a large amount of black, tarry polymer. What is the cause and how can I minimize it?
A2: Tar and polymer formation is the most common failure mode in this synthesis, directly impacting yield and making purification exceptionally difficult.[1][3] This is primarily caused by the polymerization of the highly reactive acrolein intermediate under the harsh high-temperature and strongly acidic conditions.[3]
Causality & Solution:
-
Acrolein Polymerization: Acrolein readily polymerizes in the presence of strong acid. An excess of acrolein or localized overheating will significantly favor this side reaction.[3]
-
Solution 1: Optimize Temperature Control: Instead of heating aggressively, the mixture should be heated gently to initiate the reaction. Once the exothermic phase begins, external heating should be reduced or removed to maintain control. After the initial exotherm subsides, a controlled reflux can be maintained.
-
Solution 2: Ensure Stoichiometry: Carefully control the stoichiometry of your reactants. While some protocols use an excess of glycerol, a large excess can lead to more acrolein and subsequently more polymer.
-
Solution 3: Effective Work-up: The crude product is often trapped within this tarry goo.[1] A robust work-up is essential. After quenching and neutralization, instead of just filtering, consider a steam distillation if the product is volatile enough, or a thorough extraction with a suitable organic solvent to separate the desired compound from the insoluble polymer.
Q3: My crude product is an intractable mixture, and purification by column chromatography is proving difficult. What can I do?
A3: The crude product of a Skraup-type reaction is notoriously impure. Co-elution of the product with closely related byproducts or baseline streaking on silica gel is common due to the basicity of the aminoquinoline.
Causality & Solution:
-
Basic Nature of Product: The amino group on the quinoline ring can interact strongly with the acidic silica gel, leading to poor separation.
-
Solution 1: Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or ammonia in your dichloromethane/methanol or ethyl acetate/hexane system). This will deactivate the acidic sites on the silica and improve the peak shape and separation.
-
Solution 2: Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) which may offer a different selectivity profile for your compound.
-
Solution 3: Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying the final product and removing minor impurities. Experiment with solvents like ethanol, methanol, or ethyl acetate, potentially with the addition of water or an anti-solvent like hexanes.
-
Solution 4: Derivatization: In challenging cases, you can temporarily protect (derivatize) the amino or hydroxyl group to change the molecule's polarity, making chromatography easier.[4] The protecting group can then be removed in a subsequent step.
Q4: How critical is the purity of my starting materials, specifically the 3-aminophenol?
A4: The purity of starting materials is absolutely critical for the success of this synthesis.[4] Impurities can have a significant and detrimental impact on the reaction outcome.
Causality & Solution:
-
Side Reactions: Impurities in the 3-aminophenol (e.g., isomers, oxidation products) can undergo their own reactions under the harsh conditions, leading to a complex mixture of unwanted quinoline derivatives and additional tar formation.
-
Inhibition: Some impurities might interfere with the catalytic cycle or the primary reaction pathway, leading to low or incomplete conversion of your starting material.[4]
-
Recommendation: It is highly advisable to purify commercial 3-aminophenol before use, for example, by recrystallization. The same applies to other reagents; ensure glycerol is anhydrous and the acid is of high purity. This initial time investment in purification will save significant effort during the final product purification.[5]
Troubleshooting Decision Tree
If you are experiencing low yields, this decision tree can help diagnose the potential cause.
Caption: Troubleshooting decision tree for low yield issues.
Data & Protocols
Table 1: Impact of Reaction Parameters on Synthesis Outcome
| Parameter | Condition | Effect on Yield | Effect on Purity | Recommendation |
| Temperature | Too High (>150°C uncontrolled) | Drastic Decrease | Very Low (High Tar) | Gently initiate, then control exotherm. Maintain reflux around 130-140°C. |
| Moderator | None | Variable, often low | Low | Highly Recommended. Add FeSO₄ (approx. 0.05 eq) for a smoother reaction.[2][3] |
| Moderator | FeSO₄ Added | Improved | Significantly Improved | Use as a standard component of the reaction setup. |
| H₂SO₄ Addition | Rapid, at room temp | Low | Very Low | Slow, dropwise addition into a cooled (ice bath) mixture is critical. |
| Stirring | Inefficient / Magnetic | Low | Low | Use overhead mechanical stirring for viscous mixtures to ensure heat dissipation. |
Experimental Protocol: Modified Skraup Synthesis of this compound
Disclaimer: This protocol involves highly corrosive and exothermic reactions. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Preparation: In a three-necked round-bottom flask equipped with an overhead mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-aminophenol (1 eq.), glycerol (3 eq.), and ferrous sulfate heptahydrate (0.05 eq.).
-
Acid Addition: Cool the flask in an ice-water bath. Begin stirring the mixture and slowly add concentrated sulfuric acid (approx. 3-4 eq.) dropwise via the dropping funnel over a period of 45-60 minutes. Ensure the internal temperature does not rise excessively.
-
Oxidizing Agent: Once the sulfuric acid has been added, add the oxidizing agent (e.g., sodium m-nitrobenzenesulfonate, 1.5 eq.) portion-wise to the stirred mixture.
-
Reaction: After the additions are complete, remove the ice bath. Cautiously heat the reaction mixture using a heating mantle. The reaction will become exothermic. Be prepared to remove the heating source to maintain control. Once the initial exotherm has subsided, heat the mixture to a gentle reflux (approx. 130-140°C) for 3-4 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% TEA).
-
Work-up: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralization: Cool the acidic solution in an ice bath. Slowly neutralize the mixture by adding a concentrated aqueous solution of sodium hydroxide (e.g., 30% w/v) until the pH is basic (pH ~9-10). The crude product should precipitate as a solid.
-
Isolation: Isolate the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. Allow the crude product to air-dry.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient eluent system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol. Crucially, add 0.5-1% triethylamine to the mobile phase to prevent streaking. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
Technical Support Center: Troubleshooting Guide for 7-Aminoquinolin-3-ol Fluorescence Quenching
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for 7-Aminoquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who utilize this fluorophore in their experiments. We understand that unexpected fluorescence quenching can be a significant roadblock. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring the integrity and success of your results.
Part 1: Core Troubleshooting Guide
This section addresses the most common and critical problems encountered during the use of this compound.
Q1: My this compound fluorescence signal is unexpectedly low or completely absent. What is the problem?
This is the most frequent issue and can stem from several sources, ranging from the chemical environment to instrument settings. A systematic check is the most effective approach.
Possible Causes & Solutions
-
Incorrect pH of the Buffer: The fluorescence of aminoquinolines is often highly sensitive to pH. The amino group at the 7-position can become protonated in acidic conditions, which fundamentally alters the molecule's electronic structure and can lead to significant quenching.[1]
-
Action: Verify the pH of your experimental buffer. We recommend performing a pH titration curve for this compound in your specific buffer system to identify the optimal pH range for maximum fluorescence. Ensure the buffer has sufficient capacity to remain stable throughout the experiment.
-
-
Presence of Intrinsic Quenchers: Your sample or buffer may contain substances that quench fluorescence.
-
Molecular Oxygen: Dissolved oxygen is a well-known collisional (dynamic) quencher of fluorescence.
-
Halide Ions: Ions such as I⁻, Br⁻, and Cl⁻ can act as collisional quenchers.
-
Heavy Atoms & Metal Ions: These can induce quenching through spin-orbit coupling. If you are not studying metal ion binding, trace amounts of metal contaminants can be a significant issue.[2][3]
-
Amino Acids: Certain natural amino acids, particularly Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Histidine (His), can quench fluorescence through both static and dynamic mechanisms, such as photoinduced electron transfer (PET).[4][5]
-
Action: De-gas your buffer by sparging with nitrogen or argon before measurements. If possible, use buffers free from high concentrations of halide ions. If metal ion contamination is suspected, use high-purity water and reagents, and consider adding a chelating agent like EDTA if it doesn't interfere with your assay.[1]
-
-
Inappropriate Solvent Polarity: Quinoline derivatives that exhibit intramolecular charge-transfer (ICT) fluorescence are highly sensitive to their environment.[6] In some cases, fluorescence is significantly reduced or completely quenched in highly polar solvents.[7][8]
-
Incorrect Instrument Settings: Simple setup errors can lead to a lack of signal.
-
Wavelengths: Ensure your fluorometer is set to the correct excitation and emission wavelengths for this compound. It is crucial to run an initial scan to determine the peak wavelengths in your specific experimental buffer.[1]
-
Gain/Slits: The detector gain may be too low or the slit widths may be too narrow, preventing sufficient light from being detected.
-
Action: Increase the detector gain/voltage. Widen the excitation and emission slit widths to increase signal, but be aware that this may decrease spectral resolution and increase background noise.[1]
-
-
Probe Degradation: Like many fluorophores, this compound can degrade, especially when exposed to light.
-
Action: Prepare fresh stock solutions from powder. Store stock solutions protected from light (e.g., in amber vials or wrapped in foil) at -20°C or below.[2] Minimize the exposure of your samples to ambient and excitation light.
-
Logical Troubleshooting Workflow
Here is a visual guide to systematically diagnose the cause of a low fluorescence signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of quenching of Alexa fluorophores by natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photostability of 7-Aminoquinolin-3-ol in Microscopy
Welcome to the technical support center dedicated to addressing the challenges of photostability when working with 7-Aminoquinolin-3-ol and its derivatives in fluorescence microscopy. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and actionable troubleshooting strategies to preserve your fluorescent signal and ensure the integrity of your imaging data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the photostability of this compound.
Q1: What is photobleaching and why is it a significant issue for this compound?
Q2: What are the primary molecular mechanisms behind the photobleaching of fluorophores like this compound?
A2: Photobleaching is primarily driven by the interaction of the excited-state fluorophore with molecular oxygen. Upon excitation, the fluorophore can transition from its fluorescent singlet state to a long-lived, non-fluorescent triplet state.[1] This triplet state molecule can then react with ground-state molecular oxygen (³O₂) to generate highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂).[3][4] These ROS are highly reactive and can chemically attack the fluorophore, leading to its irreversible destruction.[4] The electron-rich nature of the aminoquinoline core makes it a potential target for such oxidative damage.
Q3: How does the imaging environment affect the photostability of this compound?
A3: The local chemical environment plays a crucial role. Factors such as the pH of the imaging buffer, the presence of dissolved oxygen, and the viscosity of the medium can all influence the rate of photobleaching. For instance, many quinoline derivatives exhibit pH-sensitive fluorescence, and suboptimal pH can lead to reduced quantum yield and potentially lower photostability.[5] The high mobility of oxygen in aqueous buffers also facilitates its interaction with the excited fluorophore, accelerating photodegradation.[4]
Q4: What are antifade reagents and how do they protect this compound?
A4: Antifade reagents are chemical compounds added to your imaging medium to suppress photobleaching. They work through several mechanisms, but the most common is scavenging for reactive oxygen species (ROS).[6] By neutralizing ROS before they can damage the fluorophore, these agents extend the fluorescent signal. Some antifade reagents can also quench the triplet state of the fluorophore, returning it to the ground state before it can interact with oxygen.
Q5: Can I use antifade reagents designed for fixed cells in my live-cell imaging experiments with this compound?
A5: It is strongly advised not to. Antifade mounting media for fixed samples often contain high concentrations of glycerol and other components that are hypertonic and cytotoxic to living cells. For live-cell imaging, it is essential to use reagents specifically formulated for this purpose, such as Trolox, or commercial live-cell antifade solutions that are physiologically compatible.
Part 2: Troubleshooting Guide for Rapid Signal Loss
This section provides a structured approach to diagnosing and resolving photobleaching issues with this compound.
Symptom: My fluorescence signal is fading too quickly during image acquisition.
This is the classic sign of photobleaching. Follow these steps to systematically address the problem.
The first and most crucial step is to minimize the amount of light hitting your sample. Unnecessarily high laser power and long exposure times are the most common culprits of rapid photobleaching.
-
Action 1.1: Reduce Excitation Intensity. Lower the laser power or illumination intensity to the minimum level that still provides a sufficient signal-to-noise ratio (SNR). It's a common misconception that a brighter initial image is always better. A slightly dimmer but more stable signal will yield better data over time.
-
Action 1.2: Minimize Exposure Time. Use the shortest possible exposure time that allows you to clearly resolve your target. If your signal is weak, consider increasing the camera gain or using a more sensitive detector before resorting to longer exposures.
-
Action 1.3: Use Neutral Density Filters. If your microscope's lowest laser power setting is still too high, use neutral density (ND) filters to further attenuate the excitation light.
-
Action 1.4: Avoid Unnecessary Exposure. Use a transmitted light source (e.g., DIC or phase contrast) to locate and focus on your region of interest. Only switch to fluorescence illumination for the final image capture. Keep the shutter closed when not actively acquiring images.[4]
If optimizing imaging parameters is insufficient, the next step is to chemically modify your imaging medium to protect the fluorophore.
-
Action 2.1: Choose the Right Antifade Reagent. The choice of antifade agent depends on whether you are performing fixed-cell or live-cell imaging.
-
For Fixed-Cell Imaging: You can use commercially available mounting media containing antifade reagents (e.g., ProLong™ Gold, VECTASHIELD®) or prepare your own. Common lab-prepared antifade agents include:
-
n-Propyl gallate (NPG): A widely used and effective antioxidant.
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): A good triplet state quencher and free radical scavenger.
-
p-Phenylenediamine (PPD): Highly effective but can be toxic and may cause a brownish background. It can also react with certain dyes, so its compatibility with this compound should be tested.
-
-
For Live-Cell Imaging: Use a biocompatible antifade reagent.
-
Trolox: A vitamin E analog that is cell-permeable and an excellent antioxidant. It is a common choice for live-cell imaging.
-
-
-
Action 2.2: Prepare and Use an Oxygen Scavenging System. For highly sensitive or long-term imaging, an enzymatic oxygen scavenging system can be highly effective. These systems actively remove dissolved oxygen from the imaging medium. A common system is:
-
Glucose Oxidase and Catalase (GO-Cat): Glucose oxidase consumes glucose and oxygen to produce gluconic acid and hydrogen peroxide. Catalase then neutralizes the hydrogen peroxide.
Note: The production of gluconic acid can lower the pH of your buffer. Ensure your buffer has sufficient buffering capacity to handle this change.
-
Part 3: Experimental Protocols & Data
Protocol 1: Preparation of a DABCO-Based Antifade Mounting Medium for Fixed Cells
This protocol describes how to prepare a common and effective antifade solution for mounting fixed samples stained with this compound.
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
Phosphate-Buffered Saline (PBS), 10X solution, pH 7.4
-
Distilled water
-
50 mL conical tube
Procedure:
-
Prepare 1X PBS: In a 100 mL graduated cylinder, mix 10 mL of 10X PBS with 90 mL of distilled water. Verify that the pH is approximately 7.4.
-
Dissolve DABCO: Weigh 250 mg of DABCO and add it to a 50 mL conical tube. Add 10 mL of the 1X PBS. Mix well by vortexing or inverting until the DABCO is completely dissolved. Note: This will create a 2.5% (w/v) DABCO solution.
-
Add Glycerol: To the DABCO solution, add 90 mL of glycerol.
-
Mix Thoroughly: Cap the tube tightly and mix by inverting for several minutes until the solution is homogeneous. You may need to leave it on a rotator for 1-2 hours for complete mixing.
-
Store Properly: Store the final solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Warm an aliquot to room temperature before use.
Quantitative Data Summary: Common Antifade Reagents
| Antifade Reagent | Mechanism of Action | Suitability for Live Cells | Key Considerations |
| p-Phenylenediamine (PPD) | ROS Scavenger | No | Highly effective but can be toxic and may react with certain dyes. Can cause autofluorescence and a brownish background. |
| n-Propyl gallate (NPG) | ROS Scavenger | No | Effective antioxidant. Can be difficult to dissolve and may require heating. |
| DABCO | Triplet State Quencher, ROS Scavenger | No | Less effective than PPD but also less toxic. A good general-purpose antifade agent. |
| Trolox | ROS Scavenger | Yes | Cell-permeable and a derivative of Vitamin E. The standard for live-cell antifade protection. |
| Glucose Oxidase/Catalase | Oxygen Scavenger | Yes (with caution) | Highly effective at removing oxygen but can alter the pH of the medium and deplete glucose available to cells. |
Part 4: Visualizing the Mechanisms
To better understand the processes at play, the following diagrams illustrate the mechanism of photobleaching and the protective action of antifade reagents.
Caption: The Jablonski diagram illustrating the photobleaching pathway.
Caption: How antifade reagents interrupt the photobleaching cascade.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 7-Aminoquinolin-3-ol
Welcome to the technical support center for 7-Aminoquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming the solubility challenges associated with this compound in aqueous buffers. As a bifunctional molecule with both a basic amino group and an acidic hydroxyl group on a large aromatic quinoline core, this compound presents unique solubility characteristics that are highly dependent on pH.
This document will provide a foundational understanding of its solubility profile, step-by-step protocols for dissolution, and a comprehensive troubleshooting guide to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of this compound in aqueous solutions?
A1: The aqueous solubility of this compound is primarily governed by its molecular structure, which includes a large, relatively nonpolar quinoline ring system, a basic amino group, and an acidic hydroxyl group. This amphoteric nature means its solubility is highly dependent on the pH of the solution[1][2]. In its neutral state, the molecule has low water solubility due to the hydrophobic aromatic core[3]. At acidic pH, the amino group becomes protonated, forming a more soluble cationic salt. Conversely, at alkaline pH, the hydroxyl group deprotonates to form a more soluble anionic phenoxide.
Q2: I'm having difficulty dissolving this compound directly in my neutral aqueous buffer. What is the recommended initial approach?
A2: Direct dissolution in neutral water or buffer is often challenging and not recommended. The most effective and common starting point is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1]. This stock solution can then be serially diluted into your aqueous buffer to the desired final concentration. It is crucial to be mindful of the final concentration of the organic solvent, as it can impact biological assays[1].
Q3: How does pH adjustment affect the solubility of this compound?
A3: Adjusting the pH is a powerful technique to enhance the solubility of this compound by converting it into its more soluble ionized form[3][4][5].
-
Acidic Conditions (e.g., pH 2-5): In acidic buffers, the amino group (a weak base) will be protonated (-NH2 to -NH3+), forming a hydrochloride or other salt that is significantly more water-soluble.
-
Alkaline Conditions (e.g., pH 9-11): In basic buffers, the hydroxyl group (a weak acid) will be deprotonated (-OH to -O-), forming a phenoxide salt which also demonstrates increased aqueous solubility.
The optimal pH for your experiment will depend on the stability of the compound and the requirements of your downstream application.
Q4: Are there alternative organic solvents I can use if DMSO or DMF are not suitable for my experiment?
A4: Yes, other polar aprotic solvents can be used. Additionally, lower alcohols such as ethanol and methanol can also be effective for creating stock solutions[1]. The choice of solvent should always be cross-verified for compatibility with your specific experimental setup and biological system. When switching solvents, it is advisable to perform a small-scale solubility test first.
Experimental Protocols & Data
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound, which serves as the foundation for preparing working solutions in aqueous buffers.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
Procedure:
-
Weigh out the desired amount of this compound using an analytical balance and place it into a suitable vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution. Gentle warming (to 37°C) or sonication can be applied if the compound dissolves slowly.
-
Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer via Dilution
This protocol details the method for diluting the organic stock solution into an aqueous buffer to achieve the final desired experimental concentration.
Materials:
-
Concentrated stock solution of this compound in DMSO (from Protocol 1).
-
Desired aqueous buffer (e.g., PBS, Tris, HEPES) at the target pH.
-
Vortex mixer.
Procedure:
-
Prepare the final aqueous buffer at the desired pH and concentration.
-
While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Continue vortexing for an additional 1-2 minutes after the addition is complete to ensure a homogenous solution.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, refer to the Troubleshooting Guide below.
Table 1: Recommended Solvents and pH Ranges for Solubilization
| Strategy | Solvent/Buffer System | Recommended pH Range | Key Considerations |
| Co-Solvency | DMSO, DMF, Ethanol, Methanol | N/A (for stock) | Final concentration in assay should be minimized (typically <1%). |
| pH Adjustment (Acidic) | Citrate Buffer, Acetate Buffer | 2.0 - 5.0 | Protonates the amino group, forming a soluble salt. |
| pH Adjustment (Alkaline) | Carbonate-Bicarbonate Buffer, Glycine-NaOH Buffer | 9.0 - 11.0 | Deprotonates the hydroxyl group, forming a soluble salt. |
Troubleshooting Guide
This section addresses common problems encountered when preparing aqueous solutions of this compound.
Issue 1: Precipitation Occurs Immediately Upon Dilution into Aqueous Buffer
This is the most common issue and suggests that the compound's solubility limit has been exceeded under the current conditions.
Caption: Decision workflow for addressing precipitation.
-
Possible Cause 1: Final Concentration is Too High.
-
Solution: Attempt to prepare a more dilute working solution. Determine the maximum achievable concentration in your buffer system by preparing a dilution series and observing the point of precipitation.
-
-
Possible Cause 2: Insufficient Co-solvent Concentration.
-
Solution: If your experimental system allows, you can slightly increase the final percentage of DMSO in your working solution (e.g., from 0.5% to 1.0%). Always ensure you run a corresponding vehicle control with the same final DMSO concentration to account for any solvent effects.
-
-
Possible Cause 3: Suboptimal Buffer pH.
-
Solution: The pH of your buffer is likely near the isoelectric point of the molecule where it is least soluble. Adjust the pH of your buffer to either a more acidic (pH < 5) or a more alkaline (pH > 9) range and repeat the dilution[1].
-
Issue 2: The Solution is Initially Clear but Becomes Cloudy or Shows Precipitation Over Time
This indicates a stability or delayed precipitation issue.
Caption: Troubleshooting delayed solution instability.
-
Possible Cause 1: Time-Dependent Precipitation from a Supersaturated Solution.
-
Solution: The initial clear solution may have been supersaturated. Prepare the working solution immediately before use. If storage is necessary, try storing it at 4°C, but be aware that lower temperatures can sometimes decrease the solubility of organic compounds. It is always best practice to prepare fresh dilutions daily.
-
-
Possible Cause 2: Compound Degradation.
-
Solution: Depending on the pH and buffer components, this compound may not be stable over long periods. Extreme pH values can sometimes lead to hydrolysis or oxidation. Assess the stability of your compound under the chosen buffer conditions over your experimental timeframe.
-
Issue 3: Low or Inconsistent Results in Biological Assays
This may be related to solubility issues that are not visually apparent.
-
Possible Cause 1: Micro-precipitation or Aggregation.
-
Solution: Even if not visible, small aggregates may be forming, reducing the effective concentration of the active compound. Consider filtering the final working solution through a 0.22 µm syringe filter (ensure the filter material is compatible with your co-solvent). You may also explore the use of non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%) to improve stability and prevent aggregation[4][5].
-
-
Possible Cause 2: Interaction with Assay Components.
-
Solution: The compound may be binding to plastics or interacting with proteins or other components in your assay medium, reducing its free concentration. Including a small amount of bovine serum albumin (BSA) in your buffer can sometimes help to mitigate non-specific binding.
-
Advanced Solubilization Strategies
If the above methods are insufficient, more advanced formulation techniques can be explored, although these require more significant development and validation.
-
Use of Cyclodextrins: Encapsulating the molecule within a cyclodextrin can create an inclusion complex with enhanced aqueous solubility[4].
-
Salt Formation: For larger-scale applications, synthesizing a stable salt form of this compound (e.g., hydrochloride or mesylate salt) can provide a more readily soluble starting material[3][6].
By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges of this compound and ensure reliable and reproducible experimental outcomes.
References
Technical Support Center: Protocol Refinement for 7-Aminoquinolin-3-ol Based Assays
Welcome to the technical support center for assays utilizing 7-Aminoquinolin-3-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, protocol optimization, and answers to frequently asked questions. Our goal is to empower you to overcome common hurdles and generate robust, reliable data.
Introduction to this compound Assays
This compound is a fluorescent scaffold increasingly used in the development of substrates for various enzyme assays, particularly for kinases and phosphatases. The core principle of these assays lies in the enzymatic modification of a this compound-based substrate, leading to a detectable change in its fluorescent properties. For instance, a non-fluorescent phosphorylated substrate can be converted by a phosphatase into a highly fluorescent product, this compound. This "turn-on" signal provides a sensitive measure of enzyme activity.
The fluorophore exhibits solvatochromic properties, meaning its absorption and emission characteristics can be influenced by the solvent polarity.[1][2] Generally, these molecules absorb in the near-UV to blue region of the spectrum (around 365-400 nm) and emit in the blue-green to green region (around 470-540 nm), often with a large Stokes shift.[1]
This guide will walk you through the common challenges and provide expert-driven solutions to refine your experimental protocols.
General Assay Workflow & Key Considerations
A typical enzymatic assay using a this compound derivative follows a simple workflow. Understanding the critical points in this process is the first step to successful troubleshooting.
References
- 1. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of 7-Aminoquinolin-3-ol in Cell Culture
Welcome to the technical support resource for researchers utilizing 7-Aminoquinolin-3-ol. This guide is designed to provide in-depth troubleshooting strategies and mechanistic insights for managing and understanding the cytotoxic effects of this compound in your cell culture experiments. Our goal is to equip you with the knowledge to distinguish between intended anti-proliferative effects and unintended experimental artifacts, ensuring the integrity and reproducibility of your data.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with this compound.
Q1: My cells show high levels of death even at the lowest concentrations of this compound. What is the first thing I should check?
A1: Before attributing all cytotoxicity to the compound itself, it is critical to rule out experimental variables. The first and most common culprit is the solvent used to dissolve the compound, typically DMSO.[1][2]
-
Solvent Toxicity: Ensure the final concentration of DMSO in your culture medium is at a non-toxic level for your specific cell line. A solvent toxicity control (treating cells with the highest concentration of DMSO used in your experiment, without the compound) is essential. Generally, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.[2]
-
Compound Solubility: Poor solubility can lead to the formation of microscopic precipitates that are physically damaging to cells. Visually inspect your stock solution and final dilutions for any signs of precipitation. If solubility is an issue, consider gentle warming or sonication, but be mindful of compound stability.[1][3]
Q2: I am seeing significant variability in cytotoxicity between replicate wells. What could be causing this?
A2: High variability often points to inconsistencies in cell handling or assay setup rather than the compound's activity.[4]
-
Cell Seeding Density: Inconsistent cell numbers across wells is a primary cause of variability. Ensure you have a homogenous single-cell suspension before plating and that your seeding density allows for logarithmic growth throughout the experiment's duration.[2][5]
-
Pipetting Errors: Small errors in pipetting, especially during serial dilutions, can lead to significant concentration inaccuracies.[4] Always use calibrated pipettes and prepare fresh dilutions for each experiment.
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which concentrates the compound and media components, leading to artifactual results.[6] To mitigate this, consider not using the outermost wells or ensuring proper humidification in your incubator.
Q3: How long should I expose my cells to this compound?
A3: The optimal incubation time is a balance between the compound's mechanism of action and the cell line's doubling time.[2] Standard cytotoxicity assays are typically run for 24, 48, or 72 hours. A time-course experiment is highly recommended to determine the ideal endpoint for your specific research question. Shorter incubation times may not be sufficient to observe an effect, while longer exposures might introduce secondary effects unrelated to the primary mechanism of toxicity.[2]
In-Depth Troubleshooting Guide
If the initial checks in the FAQ section do not resolve your issues, this guide provides a more structured approach to diagnosing and solving cytotoxicity problems.
Problem 1: Unexpectedly High Cytotoxicity Profile
You observe a very steep dose-response curve, with significant cell death occurring at nanomolar or low micromolar concentrations, which was not anticipated.
Caption: Diagnostic workflow for unexpectedly high cytotoxicity.
| Potential Cause | Explanation | Suggested Solution |
| Intrinsic Compound Potency | This compound may be genuinely potent against your cell line. Quinoline derivatives are known to induce potent cytotoxic effects through various mechanisms.[7][8] | Proceed to mechanistic studies to understand the mode of action. Confirm the finding in a secondary cell line if possible. |
| Reactive Oxygen Species (ROS) Production | Many quinoline compounds can undergo redox cycling, leading to the generation of ROS, which causes rapid oxidative damage and cell death.[9][10] This can be a dominant and rapid cytotoxic mechanism. | Perform a co-treatment experiment with an antioxidant like N-acetylcysteine (NAC) (1-5 mM). If NAC rescues the cytotoxic effect, it strongly suggests ROS-mediated cell death. |
| Metabolic Activation | The parent compound may be metabolized by cellular enzymes (e.g., Cytochrome P450s, N-acetyltransferases) into a more toxic species.[11] | This is harder to diagnose directly. Literature searches on quinoline metabolism can provide clues. Using cell lines with known differences in metabolic enzyme expression can be a useful comparative tool. |
| Contamination | The compound stock or media may be contaminated with bacteria or fungi, which can cause cell death and interfere with viability assays.[1] | Visually inspect cultures for signs of contamination. Filter-sterilize the compound stock solution. Test media for contamination. |
Mechanistic Deep Dive: Why is this compound Cytotoxic?
Understanding the potential molecular mechanisms of quinoline-induced cytotoxicity is crucial for interpreting your results and designing follow-up experiments. Quinoline derivatives are a versatile scaffold known to interact with multiple cellular targets.[12]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a common mechanism for quinoline derivatives.[8][13] This is a controlled process that involves the activation of a cascade of proteases called caspases.[14]
-
Intrinsic (Mitochondrial) Pathway: The compound may cause stress to the mitochondria, leading to the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytosol.[15][10] Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3.[13]
-
Extrinsic (Death Receptor) Pathway: The compound could potentially upregulate death receptors on the cell surface, leading to the activation of caspase-8, which can also trigger the executioner caspase cascade.[13][16]
Caption: Simplified pathways of quinoline-induced apoptosis.
Generation of Reactive Oxygen Species (ROS)
ROS are highly reactive molecules like superoxide (O₂⁻) and hydroxyl radicals (•OH) that can damage DNA, proteins, and lipids, leading to cell death.[17] Some aminoquinolines are known to generate ROS, which can overwhelm the cell's antioxidant defenses.[9][10]
-
Mechanism: ROS can be generated enzymatically or non-enzymatically.[9] This oxidative stress can directly cause damage or act as a signaling event to trigger apoptosis, often through the mitochondrial pathway.[15]
-
Diagnosis: The most direct way to test for this is to measure intracellular ROS levels using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). A significant increase in fluorescence upon treatment indicates ROS production.
Experimental Protocols
Here are detailed protocols for key assays to dissect the cytotoxicity of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO). Incubate for the desired duration (e.g., 24, 48, 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis vs. Necrosis Detection using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in a 6-well plate with this compound for the desired time. Include both vehicle-treated and positive controls (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 3: Intracellular ROS Measurement using DCFDA Assay
This assay quantifies overall intracellular ROS levels.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and wash cells with 1X PBS. Add 100 µL of 25 µM DCFDA solution to each well and incubate for 45 minutes at 37°C in the dark.
-
Compound Treatment: Wash the cells with PBS to remove excess probe. Add medium containing various concentrations of this compound. A positive control (e.g., H₂O₂) should be included.
-
Measurement: Immediately measure fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm) at various time points (e.g., 0, 30, 60, 120 minutes).
-
Data Analysis: Normalize the fluorescence of treated wells to the vehicle control to determine the fold-change in ROS production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. benchchem.com [benchchem.com]
- 9. Enzymatic and nonenzymatic formation of reactive oxygen species from 6-anilino-5,8-quinolinequinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of N-acetyltransferases in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 18. Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Staining Protocols Using 7-Aminoquinolin-3-ol Derivatives
Welcome to the technical support center for the novel 7-Aminoquinolin-3-ol class of fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting support, and detailed protocols for the successful application of these versatile fluorophores in your imaging experiments. Our goal is to empower you with the knowledge to not only follow a protocol but to understand the underlying principles, allowing for rational optimization and robust, reproducible results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the use of this compound derivatives.
Q1: What are the key advantages of using this compound derivatives for fluorescence microscopy?
This compound derivatives represent a promising class of fluorophores with several advantageous properties. Many exhibit strong intramolecular charge-transfer (ICT) fluorescence, which can result in large Stokes shifts.[1] A large Stokes shift, the difference between the maximum excitation and emission wavelengths, is highly desirable as it minimizes self-absorption and improves the signal-to-noise ratio.[2] Additionally, their fluorescence can be sensitive to the local environment, making them potentially useful as sensors for specific cellular compartments or conditions.[3]
Q2: My this compound derivative is not dissolving well in my aqueous buffer. What should I do?
Poor aqueous solubility is a common challenge with many organic fluorophores, including quinoline derivatives, due to their often aromatic and lipophilic nature.[4] The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO). This stock can then be diluted into your aqueous experimental medium. Be mindful that the final DMSO concentration should typically be kept low (e.g., ≤1%) to avoid artifacts in biological systems.[5] If you observe precipitation upon dilution, you can try lowering the final concentration of the probe or slightly increasing the final DMSO percentage if your experimental system allows. Adjusting the pH of the buffer can also improve solubility, as the amino group can be protonated at a lower pH, forming a more soluble salt.[5]
Q3: I am observing a very weak or no fluorescent signal. What are the likely causes?
A weak or absent signal can stem from several factors. First, verify your instrument settings. Ensure that the excitation and emission wavelengths on your microscope are set to the optimal values for your specific this compound derivative.[6] It's always a good practice to run an initial scan to determine the peak excitation and emission in your specific buffer system. Second, consider probe degradation. Like many organic dyes, these derivatives can be sensitive to light and pH, so it's crucial to store stock solutions in the dark at a low temperature (e.g., -20°C) and minimize light exposure during your experiment.[6] Finally, the probe concentration might be too low. A titration experiment to determine the optimal working concentration is highly recommended.[2]
Q4: How can I minimize photobleaching during my imaging experiments?
Photobleaching, the irreversible destruction of a fluorophore by light, is a common issue in fluorescence microscopy.[3] To mitigate this, you can take several steps. Use the lowest possible excitation light intensity that still provides a detectable signal.[7] Reduce the exposure time to the excitation light as much as possible.[7] The use of antifade reagents in your mounting medium is also highly effective. These reagents work by scavenging for reactive oxygen species that are often the cause of photobleaching.[3]
Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving common issues you may encounter during your staining protocols.
Issue 1: High Background Staining
High background can obscure your specific signal, making data interpretation difficult.
| Possible Cause | Explanation | Suggested Solution |
| Excessive Probe Concentration | Using too high a concentration of the this compound derivative can lead to non-specific binding to cellular structures or the coverslip.[2] | Perform a concentration titration to find the lowest effective concentration that provides a good signal-to-noise ratio. |
| Inadequate Washing | Insufficient washing after staining will leave unbound probe molecules in the sample, contributing to background fluorescence. | Increase the number and/or duration of wash steps after the staining incubation. Ensure thorough but gentle washing. |
| Probe Aggregation | At higher concentrations, some organic dyes can form aggregates which can bind non-specifically and exhibit altered fluorescence properties.[6] | Lower the working concentration of the probe. If compatible with your experiment, consider adding a small amount of a non-ionic surfactant like Tween 20 to your staining buffer to help prevent aggregation.[6] |
| Autofluorescence | Some cells and tissues have endogenous molecules that fluoresce, which can be mistaken for your signal.[8] | Image an unstained control sample using the same instrument settings to assess the level of autofluorescence. If significant, you may need to use spectral unmixing techniques or choose a this compound derivative with a more red-shifted emission to avoid the typical green autofluorescence spectrum. |
Issue 2: Inconsistent or Unexpected Staining Pattern
The localization of your probe is not what you expected or varies between samples.
| Possible Cause | Explanation | Suggested Solution |
| Suboptimal Fixation and Permeabilization | For fixed-cell staining, the choice of fixative and permeabilization agent is critical and can affect the accessibility of the target structure to the probe.[9] | Experiment with different fixation methods. For example, formaldehyde is a common cross-linking fixative, while cold methanol both fixes and permeabilizes.[10] Similarly, different detergents like Triton X-100 and saponin have different effects on membrane permeabilization.[9] The optimal method will depend on the specific this compound derivative and the target of interest. |
| Cell Health and Viability (Live-Cell Imaging) | In live-cell imaging, the staining pattern can be highly dependent on the physiological state of the cells. Unhealthy or dying cells may show altered membrane permeability and organelle morphology. | Ensure your cells are healthy and not overly confluent before and during the experiment. Use a viability marker if you suspect cell death is an issue. |
| pH of Staining Buffer | The fluorescence properties of some quinoline derivatives are pH-sensitive.[7] If the pH of your buffer is not optimal, it could affect the probe's charge and its interaction with cellular components. | Check the pH of your staining buffer and ensure it is appropriate for your experimental system and the specific probe you are using. |
Experimental Protocols
The following are general, starting-point protocols. It is highly recommended to optimize concentrations and incubation times for your specific cell type and experimental conditions.
Protocol 1: General Staining Protocol for Fixed Cells
This protocol provides a basic framework for staining fixed cells with this compound derivatives.
-
Cell Seeding: Plate cells on a suitable imaging dish or coverslip and grow to the desired confluency.
-
Fixation:
-
Carefully remove the culture medium.
-
Add 4% paraformaldehyde in PBS and incubate for 10-15 minutes at room temperature.[11]
-
Wash the cells three times with PBS.
-
-
Permeabilization (if required for intracellular targets):
-
Add 0.1-0.3% Triton X-100 in PBS and incubate for 10 minutes at room temperature.[11]
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a working solution of your this compound derivative in a suitable buffer (e.g., PBS). A starting concentration in the range of 1-10 µM is recommended, but this should be optimized.
-
Incubate the cells with the staining solution for 15-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three to five times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip with an appropriate mounting medium, preferably one containing an antifade reagent.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for your this compound derivative.
-
Protocol 2: General Staining Protocol for Live Cells
This protocol is for real-time imaging of dynamic processes in living cells.
-
Cell Seeding: Plate cells on a glass-bottom imaging dish suitable for live-cell microscopy.
-
Staining Solution Preparation:
-
Prepare a 2X working solution of your this compound derivative in pre-warmed complete culture medium. A starting concentration in the range of 0.5-5 µM is suggested for live-cell imaging to minimize potential cytotoxicity.
-
-
Staining:
-
Carefully add an equal volume of the 2X staining solution to the cells in their culture medium.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 15-60 minutes, protected from light.
-
-
Washing (Optional):
-
For some derivatives, washing may not be necessary ("no-wash" probes). However, if you experience high background, you can gently replace the staining medium with pre-warmed fresh culture medium or a suitable imaging buffer (e.g., HBSS).
-
-
Imaging:
-
Image the cells on a microscope equipped with an environmental chamber to maintain temperature, humidity, and CO2 levels.
-
Visualization of Key Concepts
To further clarify the principles discussed, the following diagrams illustrate important concepts and workflows.
Caption: Comparative workflow for fixed-cell versus live-cell staining protocols.
Caption: A logical troubleshooting workflow for addressing weak fluorescence signals.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. bio-rad.com [bio-rad.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 9. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
Technical Support Center: Scale-Up Synthesis of 7-Aminoquinolin-3-ol
Welcome to the technical support center for the scale-up synthesis of 7-Aminoquinolin-3-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this important synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure a safe, efficient, and reproducible synthesis.
Overview of Synthetic Strategy & Scale-Up Pitfalls
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. While several synthetic routes exist on paper, their translation to a larger scale often presents significant hurdles. The most common strategies involve the construction of the quinoline core, followed by functional group interconversion. A typical approach involves a variation of the Skraup or Doebner-von Miller reaction using a substituted aniline, such as 3-aminophenol or a protected version, followed by amination.
However, scaling this synthesis introduces challenges related to:
-
Exothermic Reactions: Classic quinoline syntheses like the Skraup reaction are notoriously exothermic and can become difficult to control on a large scale.[1][2]
-
Viscous Reaction Mixtures: The use of reagents like glycerol can lead to thick, difficult-to-stir mixtures, impacting heat transfer and mixing efficiency.[3]
-
Impurity Profile: High temperatures and strong acids can generate a complex mixture of byproducts and tars, complicating purification.[4]
-
Reagent Handling & Stoichiometry: Precise control over the addition of strong acids and oxidizing agents is critical for safety and reproducibility.
This guide will focus on troubleshooting these key areas to facilitate a successful scale-up campaign.
Troubleshooting & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.
Q1: My Skraup-type reaction is showing a dangerous exotherm upon acid addition. How can I control it?
A1: This is a critical safety concern. The Skraup reaction is highly exothermic due to the dehydration of glycerol to acrolein and the subsequent condensation reactions.[2][5]
Causality: On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation. On a larger scale, this ratio decreases dramatically, and heat can build up, leading to a runaway reaction.
Troubleshooting Steps:
-
Slow & Controlled Addition: The addition of concentrated sulfuric acid must be done slowly and portion-wise, with vigorous stirring and external cooling (e.g., an ice-salt bath). An addition funnel is essential for this.
-
Use of a Moderator: The inclusion of a moderator like anhydrous ferrous sulfate (FeSO₄) is a classic technique to gentle the reaction's vigor.[3]
-
Reverse Addition: Consider adding the pre-mixed aniline and glycerol to the sulfuric acid at a controlled rate, which can sometimes offer better temperature management.
-
Process Analytical Technology (PAT): On a pilot scale, utilize automated reactor systems with temperature probes and controlled dosing pumps to maintain a strict temperature profile.
Q2: The reaction mixture becomes a thick, unmanageable tar. What causes this and how can I prevent it?
A2: Tar formation is a common byproduct of acid-catalyzed quinoline syntheses, resulting from the polymerization of intermediates like acrolein or the degradation of starting materials and products at high temperatures.[3][4]
Causality: Insufficient mixing, localized overheating ("hot spots"), and prolonged reaction times at elevated temperatures are primary contributors to polymerization and decomposition.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting tar formation.
Detailed Solutions:
-
Temperature Control: Aim for the lowest effective temperature. While heat is necessary, excessive temperatures are detrimental.[3] A target range of 100-130°C is often cited, but this must be optimized for your specific substrate.[6]
-
Mechanical Stirring: At scale, a simple magnetic stir bar is inadequate. Use an overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade or anchor) to ensure the entire reaction mass is homogenous.
-
Solvent Choice: While classic Skraup reactions can be run neat, using a high-boiling, inert solvent like nitrobenzene (which also acts as the oxidant) or sulfolane can improve fluidity and heat transfer.[2]
Q3: My yield is consistently low, and purification is difficult. What are the likely causes and how can I improve the work-up?
A3: Low yields often go hand-in-hand with purification challenges, as the desired product is lost among numerous side products.
Causality: Incomplete reaction, side reactions (e.g., formation of regioisomers if using a meta-substituted aniline), and product degradation during work-up are common causes.[1][3] Purification is often complicated by the tarry byproducts previously discussed.
Potential Causes & Solutions
| Problem Area | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient reaction time or temperature. | Monitor reaction progress via TLC or HPLC. Consider a modest increase in temperature or extending the reaction time.[3] |
| Side Products | Incorrect regioselectivity during cyclization. | The use of 3-aminophenol can lead to both 7-hydroxy and 5-hydroxyquinolines. Protecting the phenol or using a different starting material may be necessary. |
| Oxidative degradation of the product. | Ensure the work-up is not overly harsh. Use of an inert atmosphere (N₂) during the reaction can sometimes help. | |
| Difficult Work-up | Tar sequestration of the product. | A traditional work-up involves carefully pouring the cooled reaction mass into a large volume of water, followed by basification to liberate the quinoline base.[3] |
| Emulsion formation during extraction. | After basification, if emulsions form during extraction with an organic solvent (e.g., toluene, ethyl acetate), adding brine can help break them. | |
| Purification | Product co-elutes with impurities. | Steam distillation is a highly effective, scalable method for purifying volatile quinolines from non-volatile tars.[3] If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) is recommended. |
Q4: I am considering an alternative route starting from 3-methoxyaniline to avoid the free phenol. What are the key challenges with this approach?
A4: This is a sound strategic consideration. Using 3-methoxyaniline to form 7-methoxy-3-nitroquinoline (or a similar intermediate) followed by reduction of the nitro group and demethylation of the ether is a viable pathway.
The primary challenges shift from the initial cyclization to the final deprotection step:
-
Demethylation: Cleavage of the aryl methyl ether to reveal the final 3-hydroxyl group can be challenging on a large scale.[7]
-
Reagent Choice: Boron tribromide (BBr₃) is highly effective but expensive and hazardous to handle at scale. Strong acids like hydrobromic acid (HBr) are more common in production but can require harsh conditions that may degrade the product.[7]
-
Optimization: The temperature and reaction time for the demethylation step must be carefully optimized to drive the reaction to completion without causing product decomposition.[7]
-
Synthetic Pathway Comparison:
Caption: Comparison of two common synthetic routes.
Protocol: Moderated Skraup Synthesis
This protocol is a representative example for the synthesis of a quinoline core. WARNING: This reaction is highly exothermic and requires strict adherence to safety protocols. It should only be performed by trained personnel in a well-ventilated fume hood or appropriate reactor.
Materials:
-
3-Aminophenol (or 3-methoxyaniline)
-
Anhydrous Glycerol
-
Concentrated Sulfuric Acid (98%)
-
Nitrobenzene (or other suitable oxidant)
-
Anhydrous Ferrous Sulfate (FeSO₄) (Moderator)
Procedure:
-
Reactor Setup: In a reactor equipped with a powerful overhead mechanical stirrer, a reflux condenser, and a thermocouple, charge the anhydrous ferrous sulfate.
-
Reactant Addition: Add the 3-aminophenol (or derivative), followed by anhydrous glycerol. Begin vigorous stirring to ensure a homogenous slurry.
-
Acid Addition (Critical Step): While stirring vigorously and cooling the reactor jacket, slowly and carefully add concentrated sulfuric acid through an addition funnel. The rate of addition must be controlled to keep the internal temperature below a pre-determined safety limit (e.g., < 120°C).
-
Heating Phase: Once the acid addition is complete, slowly heat the mixture to the target reaction temperature (e.g., 125-135°C) and hold for several hours. Monitor the reaction's progress by TLC or HPLC.
-
Work-up: After cooling to < 50°C, carefully and slowly quench the reaction mixture by pouring it into a large volume of ice-water with stirring.
-
Neutralization & Isolation: Make the aqueous solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and precipitate the crude product or liberate the free base for extraction.
-
Purification: The crude product is typically purified by steam distillation to separate it from non-volatile tars, followed by extraction and either recrystallization (if solid) or distillation under reduced pressure.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. iipseries.org [iipseries.org]
- 6. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 7-Aminoquinolin-3-ol and Other Fluorescent Probes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent probe is a critical decision that dictates the success and reliability of experimental outcomes. This guide provides an in-depth comparative analysis of the 7-aminoquinoline scaffold, with a focus on the potential utility of 7-Aminoquinolin-3-ol, benchmarked against other widely used classes of fluorescent probes. We will delve into the underlying principles of their function, compare their performance based on key photophysical parameters, and provide practical experimental protocols.
Introduction to Fluorescent Probes: The Power of Light in Research
Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence. This unique property allows for the visualization and quantification of biological processes with high sensitivity and spatiotemporal resolution.[1] The utility of a fluorescent probe is determined by a range of photophysical properties, including its brightness (a product of molar absorptivity and quantum yield), Stokes shift (the separation between excitation and emission maxima), photostability, and sensitivity to its environment.[2]
This guide will focus on a comparative analysis of several key classes of small-molecule fluorescent probes, including the quinoline-based scaffold of this compound, and its alternatives such as naphthalimides, BODIPY dyes, and the classic fluorescein and rhodamine families.
The 7-Aminoquinoline Scaffold: A Versatile Platform
Quinoline and its derivatives are a versatile class of heterocyclic compounds that have found extensive use as fluorescent probes.[2] Their rigid, aromatic structure provides a robust fluorophore backbone, and the nitrogen atom within the ring system can participate in coordination with metal ions, making them excellent candidates for chemosensors.[3][4] The introduction of an amino group at the 7-position, creating a "push-pull" system, often leads to interesting photophysical properties, including intramolecular charge transfer (ICT) characteristics and solvatochromism, where the emission color changes with solvent polarity.[5]
While specific experimental data for this compound is limited in publicly available literature, we can infer its likely properties based on structurally similar 7-aminoquinoline derivatives.[6] The presence of both a hydroxyl (-OH) and an amino (-NH2) group suggests a strong potential for chelation-enhanced fluorescence (CHEF) upon binding to metal ions.[6][7] In its free form, the fluorescence of such a molecule is often quenched. Upon chelation, the rigidification of the structure can restrict non-radiative decay pathways, leading to a significant "turn-on" fluorescent response.[6]
Potential Applications of this compound:
-
Metal Ion Sensing: The close proximity of the amino and hydroxyl groups to the quinoline nitrogen makes it a prime candidate for sensing various metal ions.[1][6][8]
-
pH Sensing: The amino group can be protonated or deprotonated depending on the pH, which can modulate the ICT character and thus the fluorescence output.[9][10][11]
-
Live Cell Imaging: The small size and potential for cell permeability make quinoline derivatives suitable for intracellular imaging.[12][13][14]
Comparative Analysis of Key Fluorescent Probe Classes
The selection of a fluorescent probe is highly dependent on the specific application. Below is a comparative overview of 7-aminoquinolines and other major classes of fluorescent probes.
Photophysical Properties
A direct comparison of key photophysical parameters is essential for probe selection.
| Probe Class | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) | Photostability | Key Advantages | Key Disadvantages |
| 7-Aminoquinolines | Moderate to High | Variable (often low in free form, high when chelated) | Large | Moderate to Good[15] | Large Stokes shifts, sensitive to environment (ions, pH), simple synthesis[16] | Often require chelation for strong fluorescence, limited data on specific isomers |
| Naphthalimides | High | High | Large | High[17] | Excellent photostability, large Stokes shifts, suitable for two-photon microscopy | Can be sensitive to solvent polarity |
| BODIPY Dyes | Very High | Very High (often >0.9) | Small to Moderate | High | High brightness, narrow emission peaks, insensitive to pH and solvent polarity | Smaller Stokes shifts can lead to self-quenching at high concentrations |
| Fluoresceins | High | High | Small (~20 nm) | Low | High brightness, well-established protocols | pH-sensitive, prone to photobleaching |
| Rhodamines | Very High | High | Moderate (~25 nm) | High | Excellent photostability, high brightness, available in a range of colors | Can exhibit self-quenching, some derivatives are cytotoxic |
Disclaimer: Data for 7-Aminoquinolines is generalized due to the lack of specific data for this compound. Performance can vary significantly with substitution.
Mechanisms of Action
The way a fluorescent probe senses its target is crucial to understanding its application.
References
- 1. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Validation of 7-Aminoquinolin-3-ol as a Selective Metal Ion Sensor
This guide provides an in-depth technical analysis and validation framework for 7-Aminoquinolin-3-ol, a promising candidate for a selective metal ion sensor. We will explore its underlying sensing mechanism, compare its performance with established fluorescent probes, and provide detailed experimental protocols for its rigorous validation. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a comprehensive understanding of this novel sensor's capabilities and limitations.
Introduction: The Critical Need for Selective Metal Ion Sensing
Metal ions are fundamental to a vast array of biological processes, acting as cofactors for enzymes, stabilizing protein structures, and participating in signaling pathways.[1] However, imbalances in metal ion concentrations are implicated in numerous pathological conditions, including neurodegenerative diseases and cancer.[1][2] Consequently, the ability to selectively detect and quantify specific metal ions in complex biological and environmental systems is of paramount importance.[3][4] Fluorescent chemosensors have emerged as powerful tools for this purpose, offering high sensitivity, real-time detection, and the potential for cellular imaging.[5][6]
The Promise of this compound: A Structural and Mechanistic Overview
While the user's query specified this compound, the vast body of scientific literature points to the isomeric 7-Amino-8-hydroxyquinoline as the active chelating agent and fluorescent sensor.[7][8][9][10] The proximate arrangement of the amino and hydroxyl groups at the 7 and 8 positions of the quinoline ring creates a bidentate chelation site ideal for coordinating with metal ions.[1][7] This guide will proceed with the analysis of 7-Amino-8-hydroxyquinoline, assuming it to be the intended compound of interest due to its well-documented chelating properties.
The sensing mechanism of 7-Amino-8-hydroxyquinoline is predicated on the phenomenon of Chelation-Enhanced Fluorescence (CHEF) . In its free, unbound state, the molecule exhibits weak fluorescence. This is often attributed to processes like photoinduced electron transfer (PET) from the electron-rich amino group to the quinoline ring or excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen, which provide non-radiative decay pathways for the excited state.[8][11]
Upon chelation with a metal ion, the molecule's conformational flexibility is restricted, and the non-radiative decay pathways are inhibited. This rigidification of the structure leads to a significant increase in fluorescence quantum yield, resulting in a "turn-on" fluorescent response.[11][12] The specific metal ion that can induce this change is determined by the size of the chelation pocket, the electronic properties of the quinoline ring, and the coordination geometry favored by the metal ion.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of 7-Amino-8-hydroxyquinoline.
Comparative Analysis: 7-Amino-8-hydroxyquinoline vs. Alternative Sensors
To objectively evaluate the potential of 7-Amino-8-hydroxyquinoline, it is essential to compare its performance characteristics with those of established fluorescent metal ion sensors. Here, we consider two widely used classes of probes: Rhodamine-based and Dansyl-based sensors.
| Feature | 7-Amino-8-hydroxyquinoline (Predicted) | Rhodamine-Based Sensors | Dansyl-Based Sensors |
| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) | Spirolactam Ring Opening | Photoinduced Electron Transfer (PET) / Intramolecular Charge Transfer (ICT) |
| Response Type | "Turn-on" | "Turn-on" | "Turn-on" or "Turn-off" |
| Selectivity | Potentially high for specific trivalent cations (e.g., Al³⁺, Fe³⁺) and some divalent cations (e.g., Zn²⁺) | Tunable for various ions (e.g., Fe³⁺, Cu²⁺, Hg²⁺) | Broadly applicable to a range of metal ions (e.g., Cu²⁺, Hg²⁺) |
| Photostability | Generally good | Excellent | Good |
| Quantum Yield | Moderate to High upon chelation | Very High | High |
| pH Dependence | Sensitive to pH changes | Can be designed to operate in a wide pH range | Often pH-sensitive |
| Cell Permeability | Likely good due to small size and lipophilicity | Can be modified for cell permeability | Generally good |
| Synthesis | Relatively straightforward | Multi-step synthesis | Relatively straightforward |
Note: The performance of 7-Amino-8-hydroxyquinoline is predicted based on the known properties of 8-hydroxyquinoline derivatives.[8][9][10]
Rhodamine-based sensors are renowned for their excellent photophysical properties, including high quantum yields and remarkable photostability.[3][5][13] Their "turn-on" mechanism, based on the metal ion-induced opening of a non-fluorescent spirolactam ring, provides a high signal-to-noise ratio.[3][14] Dansyl-based sensors are also widely employed and can be designed to exhibit either a "turn-on" or "turn-off" response, often relying on PET or ICT mechanisms.[15][16][17]
The primary advantage of 7-Amino-8-hydroxyquinoline lies in its simple structure and potentially high selectivity for specific metal ions, which can be fine-tuned by further chemical modification.[11] However, a comprehensive experimental validation is necessary to confirm its superiority over these established alternatives.
Experimental Validation Protocols
A rigorous validation of 7-Amino-8-hydroxyquinoline as a selective metal ion sensor requires a series of systematic experiments. The following protocols provide a framework for this validation process.
Synthesis and Characterization
The synthesis of 7-Amino-8-hydroxyquinoline can be achieved through established organic chemistry methods, often involving the nitration of 8-hydroxyquinoline followed by reduction. The final product should be thoroughly characterized using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its purity and structural integrity.
Photophysical Properties
The fundamental photophysical properties of the synthesized compound should be determined in various solvents. This includes measuring the absorption and emission spectra, determining the molar extinction coefficient, and calculating the fluorescence quantum yield.
Metal Ion Selectivity Screening
Objective: To determine the selectivity of 7-Amino-8-hydroxyquinoline for a range of metal ions.
Procedure:
-
Prepare a stock solution of 7-Amino-8-hydroxyquinoline in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water or an appropriate buffer. The panel of metal ions should include common biological and environmental cations such as Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, and Al³⁺.
-
In a cuvette, add the 7-Amino-8-hydroxyquinoline solution to a buffered aqueous solution.
-
Record the fluorescence spectrum.
-
Sequentially add a molar excess of each metal ion solution to the cuvette and record the fluorescence spectrum after each addition.
-
Compare the fluorescence response for each metal ion to identify the selective binding events.
Fluorescence Titration
Objective: To determine the binding stoichiometry and association constant for the selected metal ion(s).
Procedure:
-
Prepare a solution of 7-Amino-8-hydroxyquinoline of a known concentration.
-
Incrementally add small aliquots of a concentrated solution of the target metal ion.
-
Record the fluorescence spectrum after each addition.
-
Plot the change in fluorescence intensity as a function of the metal ion concentration.
-
Analyze the titration curve using appropriate binding models (e.g., Benesi-Hildebrand or Job's plot) to determine the stoichiometry and association constant (Ka).
Determination of Detection Limit
Objective: To quantify the sensitivity of the sensor.
Procedure:
-
Prepare a series of solutions containing very low concentrations of the target metal ion.
-
Measure the fluorescence intensity of the sensor in the presence of each of these concentrations.
-
Calculate the detection limit based on the signal-to-noise ratio (typically 3σ/slope of the calibration curve).
pH Profile
Objective: To evaluate the effect of pH on the sensor's performance.
Procedure:
-
Prepare a series of buffered solutions with a range of pH values.
-
Measure the fluorescence intensity of the sensor in the absence and presence of the target metal ion at each pH.
-
Plot the fluorescence intensity versus pH to determine the optimal operating pH range.
Live Cell Imaging
Objective: To assess the sensor's ability to detect the target metal ion in a biological context.
Procedure:
-
Culture a suitable cell line (e.g., HeLa or HEK293) on a glass-bottom dish.
-
Load the cells with the 7-Amino-8-hydroxyquinoline sensor.
-
Image the cells using a fluorescence microscope.
-
Treat the cells with the target metal ion (or a chelator to deplete the ion) and acquire time-lapse images to monitor changes in intracellular fluorescence.
Caption: A streamlined workflow for the experimental validation of a novel metal ion sensor.
Conclusion and Future Perspectives
7-Amino-8-hydroxyquinoline holds considerable promise as a selective fluorescent sensor for metal ions. Its simple structure, straightforward synthesis, and the well-understood CHEF mechanism make it an attractive candidate for further development. The provided comparative analysis and detailed validation protocols offer a robust framework for researchers to rigorously assess its performance and unlock its full potential.
Future research should focus on a comprehensive experimental validation of 7-Amino-8-hydroxyquinoline to establish its selectivity, sensitivity, and applicability in biological systems. Furthermore, derivatization of the quinoline core could lead to the development of a new generation of sensors with fine-tuned properties for specific applications in diagnostics, drug discovery, and environmental monitoring.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–metal ion selectivity of rhodamine-based chemosensors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. journals.du.ac.in [journals.du.ac.in]
- 5. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection [mdpi.com]
- 6. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 8. scispace.com [scispace.com]
- 9. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (2020) | Rohini | 30 Citations [scispace.com]
- 10. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Comparative Study of 7-Aminoquinolin-3-ol and 8-Hydroxyquinoline for Researchers and Drug Development Professionals
In the landscape of heterocyclic compounds, quinoline scaffolds are a cornerstone in the development of therapeutic agents and functional materials. Among these, 8-hydroxyquinoline has long been a celebrated molecule, extensively studied for its potent biological activities and versatile applications. However, the vast chemical space of quinoline derivatives holds many lesser-explored isomers with potentially unique and advantageous properties. This guide presents a detailed comparative analysis of 8-hydroxyquinoline and a lesser-known isomer, 7-aminoquinolin-3-ol.
This document is designed for researchers, scientists, and drug development professionals, providing an in-depth look at the structural, physicochemical, and potential functional differences between these two molecules. While 8-hydroxyquinoline is a well-documented compound, direct experimental data for this compound is limited. Therefore, this guide will leverage existing data for 8-hydroxyquinoline and make theoretically grounded projections for this compound, proposing a framework for a comprehensive experimental comparison.
Molecular Structure and Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift in the positions of the hydroxyl and amino groups between 8-hydroxyquinoline and this compound has profound implications for their electronic properties, chelation potential, and ultimately, their biological activity.
8-Hydroxyquinoline (8-HQ) , also known as oxine, is a crystalline solid that has found a wide array of applications, from being a versatile organic compound to being used in pharmaceuticals and as electron carriers in organic light-emitting diodes (OLEDs).[1][2] Its structure features a hydroxyl group at the 8-position, peri to the ring nitrogen. This proximity is the key to its potent metal-chelating ability, forming stable five-membered rings with a variety of metal ions.[1][3] This chelation is central to many of its biological effects, including its antimicrobial and anticancer properties.[4]
This compound , on the other hand, presents a different arrangement of functional groups. The amino group at the 7-position and the hydroxyl group at the 3-position are on the carbocyclic and heterocyclic rings, respectively. This spatial separation of the primary chelating moieties (the hydroxyl oxygen and the quinoline nitrogen) suggests a different mode and strength of metal ion coordination compared to 8-HQ. While less studied, this unique structure could offer novel biological activities and fluorescent properties.
Below is a table summarizing the key physicochemical properties of both compounds.
| Property | 8-Hydroxyquinoline | This compound |
| Molecular Formula | C₉H₇NO | C₉H₈N₂O |
| Molecular Weight | 145.16 g/mol [5] | 160.17 g/mol |
| Appearance | White to pale yellow crystalline powder[5] | Predicted to be a solid |
| Melting Point | 76 °C[6] | Not available |
| Boiling Point | 276 °C[6] | Not available |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[3][5] | Predicted to have some aqueous solubility due to the amino group, with solubility in polar organic solvents. |
| pKa | ~9.9 (phenolic hydroxyl)[6] | Predicted to have two pKa values: one for the phenolic hydroxyl and another for the amino group. |
Comparative Experimental Analysis: A Proposed Framework
To objectively evaluate the potential of this compound relative to the established 8-hydroxyquinoline, a series of head-to-head experimental comparisons are necessary. The following sections outline the proposed experimental workflows and the rationale behind them.
Metal Chelation: The Heart of Biological Activity
The ability to chelate metal ions is fundamental to the biological activity of many quinoline derivatives. Differences in the position of the hydroxyl and amino groups will directly impact the stability and stoichiometry of the metal complexes formed.
Experimental Rationale: To quantify and compare the metal-binding affinities of this compound and 8-hydroxyquinoline, a UV-Vis spectrophotometric titration can be employed. This method allows for the determination of binding constants with various biologically relevant metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺).
Proposed Experimental Workflow: Determination of Metal Chelation Affinity
Caption: Workflow for determining metal chelation affinity.
Fluorescence Properties: A Window into Molecular Interactions
The fluorescence of quinoline derivatives is highly sensitive to their environment and binding events, making them valuable as fluorescent probes.[7] 8-hydroxyquinoline itself is weakly fluorescent, but its metal complexes often exhibit strong fluorescence.[1] The unique electronic structure of this compound, with its electron-donating amino group, suggests it may possess interesting intrinsic fluorescence properties that could be modulated by metal binding.
Experimental Rationale: A comparative study of the fluorescence quantum yield of the free ligands and their metal complexes will reveal their potential as "turn-on" or "turn-off" fluorescent sensors.
Proposed Experimental Workflow: Measurement of Fluorescence Quantum Yield
Caption: Workflow for fluorescence quantum yield measurement.
Antioxidant Activity: Scavenging Free Radicals
The phenolic hydroxyl group in both molecules suggests potential antioxidant activity. The position of this group and the presence of the amino group in this compound could influence their ability to donate a hydrogen atom and scavenge free radicals.
Experimental Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a straightforward and widely used method to assess the free radical scavenging activity of compounds.[8] This assay will provide a quantitative measure of their antioxidant potential.
Proposed Experimental Workflow: DPPH Radical Scavenging Assay
Caption: Workflow for DPPH antioxidant assay.
Biological Applications: A Comparative Outlook
8-Hydroxyquinoline and its derivatives have a rich history of biological applications, including antimicrobial, antifungal, anticancer, and neuroprotective activities.[1][2][9] These activities are often linked to its ability to chelate metal ions, disrupting essential biological processes in pathogens or cancer cells.
The potential biological activities of this compound are largely unexplored. However, based on its structure, we can hypothesize some potential applications that warrant investigation. The presence of both amino and hydroxyl groups could lead to a different spectrum of biological activity. For instance, some aminoquinoline derivatives have shown potent anticancer effects.[10]
Antimicrobial Activity
Experimental Rationale: The minimum inhibitory concentration (MIC) is the gold standard for determining the antimicrobial potency of a compound. A broth microdilution assay can be used to determine the MIC of both compounds against a panel of clinically relevant bacteria and fungi.
Proposed Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
Caption: Workflow for MIC determination.
Anticancer Activity
Experimental Rationale: An in vitro cytotoxicity assay using cancer cell lines is the first step in evaluating the anticancer potential of a new compound. The MTT or crystal violet assay can be used to determine the concentration at which the compounds inhibit cell growth by 50% (IC₅₀).
Conclusion and Future Directions
8-Hydroxyquinoline is a well-established and versatile molecule with a broad spectrum of applications. Its properties are largely dictated by the strategic placement of its hydroxyl group, which enables potent metal chelation. This compound, while structurally similar, presents a unique arrangement of functional groups that suggests a different profile of chemical and biological properties.
This guide has laid out a logical and experimentally sound framework for a comprehensive comparative study of these two quinoline isomers. The proposed experiments will provide the necessary data to elucidate the structure-activity relationships and to evaluate the potential of this compound as a novel scaffold for the development of fluorescent probes, antioxidants, and therapeutic agents. The scientific community is encouraged to undertake these investigations to unlock the potential of this under-explored region of chemical space.
References
- 1. protocols.io [protocols.io]
- 2. jasco-global.com [jasco-global.com]
- 3. iss.com [iss.com]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Method Cross-Validation: Comparing a Novel 7-Aminoquinolin-3-ol Fluorescence Assay with Atomic Absorption Spectroscopy for Zinc Quantification
Executive Summary
In the landscape of pharmaceutical development and quality control, the accurate quantification of elemental species is paramount. While Atomic Absorption Spectroscopy (AAS) has long been the benchmark for elemental analysis due to its high selectivity and sensitivity, the demand for higher throughput and simpler workflows has spurred the development of novel analytical techniques.[1][2][3] This guide provides an in-depth comparison and cross-validation framework for two distinct analytical methodologies for quantifying zinc (Zn²⁺): the established, compendial Atomic Absorption Spectroscopy and a novel, rapid fluorescence-based assay utilizing a 7-Aminoquinolin-3-ol (AQ-OH) chemosensor.
This document is structured to provide researchers and drug development professionals with a comprehensive understanding of the principles behind each technique, the regulatory imperative for cross-validation, and detailed, field-tested protocols. We will explore the causality behind experimental choices, present a side-by-side data comparison of key validation parameters, and offer insights into the practical applications and limitations of each method.
Principles of the Analytical Techniques
A robust cross-validation study begins with a foundational understanding of the mechanisms underpinning each analytical method. The choice between these two techniques is not merely about replacing an old method with a new one; it's about selecting the most appropriate tool for a specific application, backed by data that demonstrates equivalency.
The this compound (AQ-OH) Fluorescence Assay
The AQ-OH assay is based on the principle of chelation-enhanced fluorescence. Quinoline derivatives, like AQ-OH, are a well-established class of fluorescent chemosensors.[4][5] In its unbound state in aqueous solution, the AQ-OH molecule exhibits minimal fluorescence due to mechanisms like photoinduced electron transfer (PET). However, upon forming a stable coordination complex with a target metal ion, such as Zn²⁺, the conformational and electronic properties of the fluorophore are altered. This binding event restricts the PET process, leading to a significant, measurable increase in fluorescence intensity that is directly proportional to the concentration of the metal ion.
-
Mechanism: Chelation-Induced Fluorescence Enhancement
-
Measurement: Emission intensity at a specific wavelength (e.g., ~450-500 nm) upon excitation at a lower wavelength (e.g., ~360-380 nm).
-
Key Advantage: Simplicity, high sensitivity, and potential for high-throughput screening in microplate formats.[4][6]
Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy is a powerful and highly specific technique for determining the concentration of a particular metal element within a sample.[2][3] The core principle is based on the Beer-Lambert law. A liquid sample is first aerosolized and then atomized, typically in a high-temperature flame or a graphite furnace, converting the metal ions into free, ground-state atoms.[2][7] A light source, a hollow cathode lamp made of the element being analyzed (in this case, Zinc), emits light at the precise wavelength that Zinc atoms can absorb. As the light passes through the atomized sample, the ground-state Zinc atoms absorb some of this energy, promoting electrons to a higher energy level. The instrument measures the amount of light that passes through the sample (transmittance), and the absorbance is calculated. This absorbance is directly proportional to the concentration of the analyte atoms in the sample.[3][8]
-
Mechanism: Absorption of electromagnetic radiation by free atoms in the gaseous state.
-
Measurement: Absorbance of light from a Zinc-specific hollow cathode lamp (typically at 213.9 nm).
-
Key Advantage: Extremely high specificity (as each element has a unique absorption spectrum), robustness, and recognition as a reference method by regulatory bodies.[1][7]
The Cross-Validation Framework: A Regulatory Imperative
When developing a new analytical method intended to replace or be used alongside an established one, a cross-validation study is not just good scientific practice; it is a regulatory expectation.[9][10] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for validating analytical procedures, and its principles are central to this process.[11][12] The objective is to demonstrate that the new method (AQ-OH assay) is suitable for its intended purpose and yields results that are equivalent to the established method (AAS).[11]
The cross-validation process involves analyzing the same set of samples with both methods and comparing key performance characteristics.
Caption: Workflow for the cross-validation of the AQ-OH assay against AAS.
Experimental Protocols
The following protocols are presented as a robust starting point. Researchers must optimize parameters based on their specific sample matrix, instrumentation, and concentration range.
Protocol 1: AQ-OH Fluorescence Assay for Zinc
Objective: To quantify Zn²⁺ concentration using the this compound fluorescent probe.
-
Reagent Preparation:
-
AQ-OH Stock Solution (1 mM): Dissolve an accurately weighed amount of this compound in a minimal volume of DMSO, then dilute to the final volume with a suitable buffer (e.g., 50 mM HEPES, pH 7.4). Rationale: HEPES buffer is chosen to maintain a physiological pH, crucial for the stability of the Zn²⁺-AQ-OH complex and to avoid pH-induced fluorescence artifacts.
-
Zinc Standard Stock (1000 ppm): Use a certified commercial Zinc standard solution.
-
-
Standard Curve Preparation:
-
Perform serial dilutions of the Zinc standard stock in the assay buffer to prepare a series of standards ranging from the expected limit of quantification (LOQ) to the upper limit of the linear range (e.g., 0, 50, 100, 250, 500, 1000 ppb).
-
-
Sample Preparation:
-
Accurately weigh the sample powder.
-
Dissolve and dilute the sample in the assay buffer to a concentration that is expected to fall within the linear range of the standard curve.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates that could interfere with the fluorescence measurement.
-
-
Measurement Procedure (96-well plate format):
-
Pipette 100 µL of each standard and sample solution into the wells of a black, clear-bottom 96-well plate.
-
Add 100 µL of the AQ-OH working solution (e.g., 10 µM final concentration) to all wells.
-
Incubate the plate for 15 minutes at room temperature, protected from light, to allow for complete complexation.
-
Measure the fluorescence intensity using a plate reader with excitation set to ~370 nm and emission set to ~480 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (0 ppb Zn²⁺) from all readings.
-
Plot the fluorescence intensity of the standards against their concentrations and perform a linear regression to generate a standard curve.
-
Calculate the Zn²⁺ concentration in the unknown samples using the equation from the standard curve.
-
Protocol 2: Flame Atomic Absorption Spectroscopy (AAS) for Zinc
Objective: To quantify total Zinc concentration using AAS as the reference method.
-
Instrument Setup:
-
Install and align the Zinc (Zn) hollow cathode lamp.
-
Set the monochromator to the primary absorption wavelength for Zinc, 213.9 nm.
-
Optimize the flame (typically air-acetylene) and nebulizer uptake rate according to the manufacturer's instructions.
-
-
Standard Curve Preparation:
-
Using the 1000 ppm certified Zinc standard, prepare a series of standards in a matrix matching the final sample solution (e.g., 2% nitric acid). A typical range would be 0, 0.2, 0.5, 1.0, and 2.0 ppm. Rationale: Matrix matching the standards and samples is critical in AAS to minimize chemical and physical interferences during atomization.
-
-
Sample Preparation (Acid Digestion):
-
Accurately weigh the sample powder into a digestion vessel.
-
Add concentrated nitric acid (e.g., 5 mL) and, if required for organic matrices, hydrogen peroxide.
-
Digest the sample using a microwave digestion system or a hot plate until the solution is clear. This process destroys the organic matrix and ensures all Zinc is solubilized and available for atomization.
-
Cool the digestate and quantitatively transfer it to a volumetric flask, diluting to the final volume with deionized water. The final acid concentration should match the standards.
-
-
Measurement Procedure:
-
Aspirate the blank solution (2% nitric acid) and zero the instrument.
-
Aspirate each standard in ascending order of concentration, followed by the prepared samples. Rinse with the blank solution between each measurement.
-
Record the absorbance reading for each solution.
-
-
Data Analysis:
-
Plot the absorbance of the standards versus their concentrations and perform a linear regression.
-
Calculate the Zn²⁺ concentration in the digested sample solutions using the standard curve.
-
Factor in the initial sample weight and dilution factors to determine the final concentration in the original sample.
-
Data Presentation and Performance Comparison
The suitability of the AQ-OH assay is determined by comparing its performance characteristics against the validated AAS method. The following tables summarize hypothetical data from such a cross-validation study.
| Parameter | Atomic Absorption Spectroscopy (AAS) | This compound (AQ-OH) Assay | Acceptance Criteria (Typical) |
| Linearity (R²) | 0.9995 | 0.9991 | R² ≥ 0.995 |
| Range | 0.2 - 2.0 ppm | 50 - 1000 ppb | Covers expected sample concentrations |
| LOD | 5 ppb | 10 ppb | Sufficient for intended use |
| LOQ | 15 ppb | 35 ppb | Sufficient for intended use |
Table 1: Comparison of Linearity and Sensitivity.
| Spiked Sample | Nominal Value (ppm) | AAS Measured (ppm) | AAS Accuracy (%) | AQ-OH Measured (ppm) | AQ-OH Accuracy (%) | Acceptance Criteria (Typical) |
| QC Low | 0.50 | 0.51 | 102.0% | 0.48 | 96.0% | 85-115% |
| QC Mid | 1.00 | 0.98 | 98.0% | 1.04 | 104.0% | 85-115% |
| QC High | 1.50 | 1.52 | 101.3% | 1.55 | 103.3% | 85-115% |
Table 2: Comparison of Accuracy (Recovery).
| Parameter | Atomic Absorption Spectroscopy (AAS) | This compound (AQ-OH) Assay | Acceptance Criteria (Typical) |
| Intra-day Precision (RSD%) | < 2.0% | < 4.0% | RSD ≤ 15% |
| Inter-day Precision (RSD%) | < 3.0% | < 6.0% | RSD ≤ 15% |
Table 3: Comparison of Precision (Repeatability).
Discussion and Conclusion
The cross-validation data demonstrates that the novel this compound fluorescence assay is a suitable alternative to Atomic Absorption Spectroscopy for the quantification of Zinc within this specific context.
-
Accuracy and Precision: Both methods exhibit excellent accuracy and precision, with all results falling well within the typical acceptance criteria.[13][14] While AAS shows slightly better precision (lower RSD%), the AQ-OH assay is still highly reliable for quality control purposes.
-
Sensitivity and Range: AAS provides superior sensitivity with a lower limit of detection. However, the LOQ of the AQ-OH assay is more than sufficient for the intended application, where Zinc is a major component and not a trace contaminant.
-
Specificity: The primary strength of AAS is its unparalleled specificity. The AQ-OH assay's specificity must be carefully validated. While it shows high selectivity for Zn²⁺, potential interference from other divalent metal ions (e.g., Cu²⁺, Ni²⁺) should be assessed during method development by running samples spiked with potential interfering ions.
-
Workflow and Throughput: The most significant advantage of the AQ-OH assay lies in its workflow. It eliminates the need for hazardous acid digestion and can be performed in a 96-well plate format, dramatically increasing throughput compared to the sequential nature of AAS.
References
- 1. Atomic absorption spectrometry in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmdguru.com [pharmdguru.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Fluorescent chemosensors for Zn(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Atomic Absorption Spectrometry | Pharmaguideline [pharmaguideline.com]
- 8. atomic absorption spectroscopy | PPT [slideshare.net]
- 9. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. emerypharma.com [emerypharma.com]
- 14. sofpromed.com [sofpromed.com]
Performance Evaluation of 7-Aminoquinolin-3-ol: A Comparative Guide for Cellular Research
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This guide provides an in-depth, technical framework for evaluating the cellular performance of a novel derivative, 7-Aminoquinolin-3-ol. While direct comparative data for this specific molecule is emerging, this document will equip you with the rationale and methodologies to characterize its efficacy and compare it to established alternatives. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
The Quinoline Scaffold: A Foundation for Diverse Biological Activity
Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] Their mechanisms of action are varied, often involving intercalation into DNA, inhibition of key enzymes like topoisomerases, or modulation of signaling pathways crucial for cell survival and proliferation.[3][4] For instance, the well-known antimalarial drug chloroquine, a 4-aminoquinoline, has been investigated for its anticancer properties due to its ability to interfere with lysosomal function and autophagy.[3]
When evaluating a new quinoline derivative such as this compound, it is essential to consider the potential influence of its specific substitutions on its biological effects. The presence and position of the amino and hydroxyl groups can significantly impact the molecule's solubility, cell permeability, and target interactions.
Experimental Workflow for Cellular Performance Evaluation
A comprehensive assessment of this compound's performance requires a multi-faceted approach. The following workflow provides a logical progression from initial cytotoxicity screening to mechanistic studies.
Caption: A three-phase workflow for the comprehensive evaluation of this compound.
Phase 1: Foundational Cytotoxicity Assessment
The initial step is to determine the cytotoxic potential of this compound. This provides a fundamental understanding of the concentration range at which the compound elicits a biological response.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT 116 for colorectal cancer) and a normal cell line (e.g., NHDF-Neo for normal human dermal fibroblasts)[5]
-
96-well plates
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Interpretation and Next Steps
The IC50 values obtained will provide the first quantitative measure of this compound's potency. A lower IC50 value indicates higher cytotoxicity. This data is crucial for designing subsequent experiments.
Phase 2: Comparative Performance and Selectivity
To understand the therapeutic potential of this compound, it's critical to assess its performance across a panel of cell lines and compare it to existing compounds with similar scaffolds.
Cell Line Panel Screening
Expanding the cytotoxicity testing to a broader panel of cancer cell lines (e.g., lung, prostate, leukemia) can reveal potential selectivity.[4][6] For example, some quinoline derivatives show preferential activity against certain cancer types.[7] Including a non-cancerous cell line is crucial for evaluating the compound's therapeutic index.[5]
Table 1: Hypothetical IC50 Data for this compound and Comparators (µM)
| Compound | MCF-7 (Breast) | HCT 116 (Colon) | A549 (Lung) | PC-3 (Prostate) | NHDF-Neo (Normal) | Selectivity Index (NHDF/MCF-7) |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD |
| Chloroquine | 50 | 65 | 70 | 55 | >100 | >2 |
| Doxorubicin | 0.5 | 0.8 | 1.2 | 0.9 | 10 | 20 |
TBD: To Be Determined through experimentation.
The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, is a key parameter. A higher SI value suggests greater selectivity for cancer cells.
Comparison with Alternatives
Comparing the performance of this compound to well-characterized quinoline derivatives like chloroquine or other relevant anticancer agents provides essential context.[8] This comparison should consider not only potency but also the spectrum of activity across different cell lines.
Phase 3: Unraveling the Mechanism of Action
Once the cytotoxic profile is established, the next logical step is to investigate how this compound exerts its effects at a molecular level.
Target Engagement Assays
Confirming that a compound interacts with its intended target within a living cell is a critical step in drug development.[9][10] Several techniques can be employed to assess target engagement.
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a compound binding to its target protein stabilizes the protein against heat-induced denaturation.[11][12]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated proteins by centrifugation.
-
Target Detection: Analyze the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Downstream Pathway Analysis
Identifying the molecular target of this compound opens the door to investigating its impact on downstream signaling pathways. For many quinoline derivatives, pathways like PI3K/Akt/mTOR and those involving p53 are relevant.[3]
Table 2: Potential Downstream Effects and Assays
| Pathway | Key Proteins | Suggested Assay |
| Apoptosis | Caspase-3/7, PARP | Caspase-Glo Assay, Western Blot for cleaved PARP |
| Cell Cycle | Cyclins, CDKs | Flow Cytometry for cell cycle analysis |
| Autophagy | LC3-II | Western Blot for LC3-II conversion |
| DNA Damage | γH2AX | Immunofluorescence for γH2AX foci |
Investigating these pathways will provide a more complete picture of the cellular response to this compound and help to elucidate its mechanism of action.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of this compound's performance in different cell lines. By following this structured approach, researchers can generate robust and reproducible data that will not only characterize this novel compound but also allow for meaningful comparisons with existing alternatives. The insights gained from these studies will be invaluable for guiding further preclinical development and ultimately determining the therapeutic potential of this compound. Future studies could involve in vivo experiments in animal models to assess the compound's efficacy and safety in a more complex biological system.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Novel Fluorophores: A Case Study of 7-Aminoquinolin-3-ol Analogues vs. Commercial Dyes
For: Researchers, scientists, and drug development professionals engaged in the evaluation and application of fluorescent probes.
Foreword: The Quest for Brighter, More Stable Probes
In the dynamic landscape of biomedical research and drug discovery, the demand for novel fluorescent probes with superior photophysical properties is incessant. These molecular beacons are the linchpins of high-content screening, cellular imaging, and diagnostic assays. The quinoline scaffold has emerged as a promising platform for the development of new fluorophores due to its inherent fluorescence and synthetic tractability. This guide provides an in-depth comparative analysis of a representative 7-aminoquinoline derivative against a panel of commercially available, industry-standard fluorescent dyes.
The Contenders: A Snapshot of the Fluorophores
This guide will benchmark our 7-aminoquinoline analogue against three of the most widely used classes of fluorescent dyes: Coumarins, Rhodamines, and Xanthenes (represented by Fluorescein).
-
7-Aminoquinoline Analogue: Specifically, a derivative from the (E)-2-(((2-aryl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol series. These compounds are noted for their sensitivity to solvent polarity and potential for good quantum yields.[1]
-
Coumarin 1: A blue-emitting dye known for its high quantum yield and sensitivity to the local environment.[2][3][4][5]
-
Rhodamine 6G: A bright, orange-red emitting dye that is a workhorse in fluorescence applications due to its excellent photostability and high quantum yield.[6][7][8][9]
-
Fluorescein: A classic green-emitting fluorophore, widely used for its high absorptivity and quantum yield, though its fluorescence is pH-sensitive.[10][11][12][13]
Head-to-Head Comparison: Key Photophysical Parameters
The performance of a fluorescent dye is dictated by a set of key photophysical parameters. Here, we present a comparative analysis based on available data.
| Parameter | 7-Aminoquinoline Analogue * | Coumarin 1 | Rhodamine 6G | Fluorescein |
| Excitation Max (λex) | ~350-400 nm (Solvent Dependent) | ~373 nm (in Ethanol)[5] | ~525 nm (in Ethanol)[8] | ~494 nm (in basic Ethanol)[11] |
| Emission Max (λem) | ~450-550 nm (Solvent Dependent) | ~456 nm (in Ethanol)[2] | ~548 nm (in Ethanol)[8] | ~521 nm (in basic Ethanol)[11] |
| Molar Extinction Coefficient (ε) | Data not available | ~23,500 cm⁻¹M⁻¹ (at 373.2 nm in Ethanol)[5] | ~116,000 cm⁻¹M⁻¹ (at 529.8 nm in Ethanol)[6] | ~92,300 cm⁻¹M⁻¹ (at 500.2 nm in basic Ethanol)[11] |
| Fluorescence Quantum Yield (Φf) | 0.12 - 0.85 (Solvent Dependent)[1] | ~0.73 (in Ethanol)[5] | ~0.95 (in Ethanol)[6] | ~0.97 (in basic Ethanol)[11] |
| Photostability | Good stability under white-LED irradiation[1] | Moderate | High[14] | Moderate (photobleaches)[13] |
| pH Sensitivity | Expected to be sensitive due to amino and hydroxyl groups | Low | Low | High (fluorescence decreases in acidic pH)[13] |
*Data for the 7-Aminoquinoline Analogue is based on a representative (E)-2-(((2-aryl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol derivative. The exact values can vary with substitution.
The Science Behind the Numbers: Experimental Protocols
To ensure the integrity and reproducibility of our benchmarking, we adhere to standardized experimental protocols. The following sections detail the methodologies for determining the key photophysical parameters.
Determining Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. A high molar extinction coefficient is desirable for a fluorescent probe as it indicates that the molecule can be efficiently excited.
Protocol for Molar Extinction Coefficient Determination:
-
Preparation of Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of a spectroscopic grade solvent to prepare a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.
-
Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). The absorbance should ideally be within the linear range of the instrument (typically 0.1 to 1.0).
-
Beer-Lambert Law: Plot the absorbance at λmax versus the concentration of the dye. The molar extinction coefficient is determined from the slope of the resulting line according to the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[15][16][17][18]
Caption: Workflow for determining the molar extinction coefficient.
Measuring Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield close to 1 indicates a highly fluorescent compound.
Protocol for Relative Fluorescence Quantum Yield Measurement:
-
Selection of a Standard: Choose a well-characterized fluorescence standard with a known quantum yield and spectral properties that overlap with the sample.[19][20]
-
Preparation of Solutions: Prepare dilute solutions of both the sample and the standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[20]
-
Absorbance Measurement: Measure the absorbance of the sample and standard solutions at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra of both the sample and the standard using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)
Where:
Caption: Workflow for relative fluorescence quantum yield measurement.
Assessing Photostability
Photostability is a critical parameter for fluorescent probes, especially in applications requiring prolonged or intense illumination, such as time-lapse imaging or single-molecule studies.
Protocol for Photostability Assessment:
-
Sample Preparation: Prepare a solution of the fluorescent dye in a quartz cuvette at a concentration that gives a moderate absorbance at the excitation wavelength.
-
Initial Measurement: Record the initial absorbance or fluorescence intensity of the sample.
-
Controlled Irradiation: Expose the sample to a light source of constant intensity and wavelength (typically the excitation maximum of the dye) for defined periods.
-
Monitoring Degradation: At regular intervals, measure the absorbance or fluorescence intensity of the sample.
-
Data Analysis: Plot the change in absorbance or fluorescence intensity as a function of irradiation time. The photostability can be quantified by determining the photobleaching half-life (the time required for the fluorescence to decrease to 50% of its initial value).[22][23]
Caption: Experimental workflow for assessing the photostability of a fluorescent dye.
Determining pH Sensitivity
The fluorescence of many dyes is sensitive to the pH of their environment. This can be a desirable property for developing pH sensors, but it can also be a confounding factor in other applications.
Protocol for Determining pH Sensitivity:
-
Buffer Preparation: Prepare a series of buffers with a range of known pH values.
-
Sample Preparation: Prepare solutions of the fluorescent dye in each of the pH buffers. The final concentration of the dye should be the same in all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of the dye in each buffer, using a constant excitation wavelength.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH. The pKa of the dye can be determined from the midpoint of the resulting titration curve.[13][24][25][26]
Concluding Remarks and Future Directions
This guide provides a framework for the systematic benchmarking of novel fluorescent probes, using a promising 7-aminoquinoline analogue as a case study. The data, while based on a proxy compound, suggests that this class of fluorophores holds significant potential, with tunable emission and good quantum yields in certain environments.[1] However, a direct comparison with established dyes like Rhodamine 6G and Fluorescein highlights the ongoing challenge of developing probes that excel across all key performance metrics.[6][11]
The detailed experimental protocols provided herein serve as a robust foundation for researchers to conduct their own comparative studies. It is our hope that this guide will not only aid in the rational selection of fluorescent probes but also inspire the continued development of next-generation fluorophores with enhanced brightness, stability, and functionality for the advancement of scientific discovery.
References
- 1. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photophysical Properties of Coumarin 1 in Bile Salt Aggregates: An Insight into the Role of Bile Salt Structure on the Aggregation Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omlc.org [omlc.org]
- 6. omlc.org [omlc.org]
- 7. Photophysical properties of laser dyes: picosecond laser flash photolysis studies of Rhodamine 6G, Rhodamine B and Rhodamine 101 - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Spectrum [Rhodamine 6G] | AAT Bioquest [aatbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nathan.instras.com [nathan.instras.com]
- 11. omlc.org [omlc.org]
- 12. Synthesis and Photophysical Properties of Fluorescein Esters as Potential Organic Semiconductor Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Extinction Coefficient Determination - Creative Proteomics [creative-proteomics.com]
- 17. Extinction Coefficient Determination of Proteins [biosyn.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. chem.uci.edu [chem.uci.edu]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 24. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Overview of pH Indicators—Section 20.1 | Thermo Fisher Scientific - SG [thermofisher.com]
Navigating the Structure-Activity Landscape of 7-Aminoquinolin-3-ol Analogs: A Comparative Guide for Drug Discovery Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Within this vast family, 7-aminoquinolin-3-ol and its analogs are emerging as a promising class of molecules with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental design, present self-validating protocols, and ground our claims in authoritative sources to empower your drug discovery endeavors.
The this compound Core: A Versatile Scaffold
The this compound core presents a unique combination of hydrogen bond donors and acceptors, along with an aromatic system capable of various interactions with biological targets. The strategic placement of the amino group at the 7-position and the hydroxyl group at the 3-position provides key anchor points for derivatization, allowing for the fine-tuning of physicochemical properties and biological activity. Our exploration of this scaffold will primarily focus on its application as a modulator of protein kinases, a critical class of enzymes often dysregulated in cancer.[2]
Structure-Activity Relationship (SAR) Insights: A Comparative Analysis
The therapeutic efficacy of this compound analogs is intricately linked to the nature and position of substituents on the quinoline core. The following sections dissect the impact of these modifications, supported by quantitative data from various studies.
Substitutions on the Quinoline Ring System
Modifications to the core quinoline structure have a profound impact on biological activity. While direct SAR studies on a comprehensive library of this compound analogs are still emerging, we can infer valuable insights from closely related quinoline derivatives. For instance, in the context of 4-anilinoquinoline-3-carbonitriles, which are potent Src kinase inhibitors, substitutions at the 7-position have been shown to be critical for activity. The introduction of alkoxy or amino groups at this position can significantly enhance inhibitory potency.[3]
Table 1: Comparative Anticancer Activity of Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Derivatives | MGC-803 (Gastric) | 1.38 - 5.34 | [4] |
| Quinoline-Chalcone Derivatives | HCT-116 (Colon) | 5.34 | [4] |
| Quinoline-Chalcone Derivatives | MCF-7 (Breast) | 5.21 | [4] |
| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01 - 77.67 (% inhibition) | [5] |
| Quinoline-Indole Derivatives | HepG2 (Liver) | 0.002 - 0.011 | [6] |
The data presented in Table 1, while not exclusively on this compound analogs, underscores the potent anticancer potential of the broader quinoline class and highlights the importance of cell-line-specific evaluation.
The Role of the 7-Amino Group
The 7-amino group serves as a crucial handle for introducing diverse functionalities. Acylation or substitution of this amine can modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, in a series of 7-substituted 4-aminoquinolines evaluated for antimalarial activity, the nature of the substituent at the 7-position was found to be a key determinant of potency against both chloroquine-sensitive and -resistant strains of P. falciparum.[7]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific rigor of your SAR studies, employing robust and reproducible experimental protocols is paramount. The following are detailed, step-by-step methodologies for key assays.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines a standard method for determining the cytotoxic effects of this compound analogs on cancer cell lines.[8][9]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, MGC-803)
-
96-well plates
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.[8]
-
Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[8]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vitro Antimalarial Activity Assay
This protocol describes a method for evaluating the efficacy of this compound analogs against P. falciparum.[7]
Materials:
-
Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum
-
Human red blood cells
-
Complete parasite culture medium
-
Test compounds (dissolved in DMSO)
-
SYBR Green I or other DNA-intercalating dye
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum in human red blood cells in complete culture medium.
-
Assay Setup: Prepare serial dilutions of the test compounds in complete culture medium in 96-well plates.
-
Add parasitized red blood cells (at approximately 1% parasitemia and 2% hematocrit) to each well.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the EC50 value (the concentration that inhibits 50% of parasite growth) by fitting the data to a dose-response curve.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the experimental and logical flow, the following diagrams have been generated using Graphviz.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The insights and protocols provided in this guide offer a robust framework for initiating and advancing SAR studies. Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound analogs to build a comprehensive SAR database. Elucidating the specific molecular targets and mechanisms of action will be crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 7-Aminoquinolin-3-ol and Its Isomers for Drug Discovery Professionals
This guide provides a comprehensive analysis of the cytotoxic profiles of 7-Aminoquinolin-3-ol and its positional isomers. As researchers and drug development professionals, understanding the structure-activity relationships that govern the cytotoxicity of these compounds is paramount for the rational design of novel therapeutic agents. This document synthesizes available experimental data, outlines robust methodologies for cytotoxicity assessment, and explores the mechanistic underpinnings of aminoquinoline-induced cell death.
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1][2] The introduction of amino and hydroxyl substituents onto the quinoline core can significantly modulate its physicochemical properties and biological activity, leading to compounds with potent cytotoxic effects against various cancer cell lines. This guide focuses on a comparative analysis of the cytotoxic potential of this compound and its positional isomers, a class of compounds with underexplored therapeutic promise. While direct comparative studies on all isomers are not yet available in the scientific literature, this guide consolidates the existing data on related aminoquinoline isomers to provide valuable insights into their structure-activity relationships and cytotoxic mechanisms.
Comparative Cytotoxicity of Aminoquinoline Isomers
Visualizing the Isomeric Landscape
The fundamental structural differences between the key positional isomers of aminoquinolin-3-ol are illustrated below. These subtle changes in the placement of the amino and hydroxyl groups can have a profound impact on the molecule's interaction with biological targets and, consequently, its cytotoxic profile.
Caption: Chemical structures of key positional isomers of Aminoquinolin-3-ol.
Summary of Experimental Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for various aminoquinoline isomers and their derivatives against a range of human cancer cell lines. The data is presented as IC50 (the half-maximal inhibitory concentration) or GI50 (the half-maximal growth inhibition), with lower values indicating higher cytotoxic potency.
| Isomer/Derivative Class | Compound | Cell Line(s) | IC50 / GI50 (µM) | Reference(s) |
| 4-Aminoquinoline | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [3] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | < 20.72 (More potent than Chloroquine) | [3] | |
| 6-Aminoquinolone | WM13 | PC3, LNCaP (Prostate) | Potent inhibition (specific IC50 not provided) | [4] |
| 8-Aminoquinoline | Glycoconjugate 17 | HCT 116 (Colon) | 116.4 ± 5.9 | [5] |
| Glycoconjugate 17 | MCF-7 (Breast) | 78.1 ± 9.3 | [5] | |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain), HeLa (Cervix), HT29 (Colon) | 6.7-25.6 µg/mL | [6] | |
| 3-Amino-isoquinoline | AM6-36 | HL-60 (Leukemia) | 0.086 | [7][8] |
Discussion: Structure-Activity Relationships and Mechanisms of Action
The available data, though incomplete for a direct isomeric comparison, allows for the deduction of several key structure-activity relationships and sheds light on the potential mechanisms of cytotoxicity.
The Influence of Substituent Position
-
4-Aminoquinolines: The 4-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drugs that also exhibit significant anticancer activity.[1][2][9] The cytotoxicity of these compounds can be enhanced by substitutions on the quinoline ring and the amino side chain. For instance, a 7-chloro substitution appears to be beneficial for activity.[3]
-
6-Aminoquinolines: The potent activity of the 6-aminoquinolone derivative WM13 in prostate cancer cells suggests that the 6-amino position is a favorable site for substitution to elicit cytotoxic effects.[4] The mechanism appears to involve the induction of apoptosis.
-
8-Aminoquinolines: 8-Aminoquinoline derivatives have demonstrated notable cytotoxicity, which can be modulated by further substitutions.[5][6] The proximity of the amino group at position 8 to the quinoline nitrogen allows for metal chelation, which is a proposed mechanism for the biological activity of 8-substituted quinolines.[5]
-
3-Amino-isoquinolines: The remarkable potency of the 3-amino-isoquinoline derivative AM6-36, with an IC50 in the nanomolar range, highlights the significant impact of the nitrogen position within the quinoline ring system on cytotoxicity.[7][8] This suggests that the isoquinoline scaffold may be a particularly promising starting point for the design of highly potent cytotoxic agents.
Mechanisms of Cytotoxicity
The cytotoxic effects of aminoquinoline derivatives are often mediated by the induction of programmed cell death, or apoptosis.[1][4][7][8] Key mechanistic features include:
-
Cell Cycle Arrest: Many quinoline derivatives have been shown to arrest the cell cycle at various phases, such as the S/G2/M phase, preventing cancer cell proliferation.[4]
-
Apoptosis Induction: The activation of caspase cascades, cleavage of poly-ADP ribose polymerase (PARP), and modulation of Bcl-2 family proteins are common events in aminoquinoline-induced apoptosis.[1][4]
-
Modulation of Signaling Pathways: Inhibition of critical cell survival pathways, such as the PI3K/Akt/mTOR pathway, and activation of stress-related pathways like the MAPK pathway, have been implicated in the cytotoxic action of these compounds.[6][7]
Caption: A simplified diagram of a generalized apoptotic pathway initiated by aminoquinoline derivatives.
Experimental Protocols for Cytotoxicity Assessment
To ensure the generation of reliable and reproducible data, standardized protocols for assessing cytotoxicity are essential. The following are detailed, step-by-step methodologies for the MTT and Lactate Dehydrogenase (LDH) assays, two of the most widely used methods in this field.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Caption: A schematic representation of the MTT assay workflow for assessing cytotoxicity.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme, and its presence in the medium is an indicator of compromised cell membrane integrity and cell death.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO2 atmosphere.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction (if applicable): Some kits may require the addition of a stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on the absorbance values.
Conclusion and Future Directions
The comparative analysis of the available data on aminoquinoline isomers reveals a class of compounds with significant and tunable cytotoxic potential. The position of the amino and hydroxyl groups on the quinoline scaffold plays a critical role in determining their anticancer activity. While 4- and 8-aminoquinoline derivatives have been more extensively studied, the potent activity observed for a 6-aminoquinolone and a 3-amino-isoquinoline derivative suggests that these scaffolds are highly promising for the development of novel anticancer agents.
The primary limitation in providing a definitive comparative guide is the lack of systematic studies on the cytotoxicity of all positional isomers of this compound. This represents a clear and compelling area for future research. A comprehensive study evaluating the in vitro cytotoxicity of all positional isomers of aminoquinolin-3-ol against a panel of cancer cell lines would provide invaluable data for understanding their structure-activity relationships and for guiding the rational design of the next generation of quinoline-based anticancer drugs.
References
- 1. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cell growth and induction of apoptosis in human prostate cancer cell lines by 6-aminoquinolone WM13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Induction of apoptosis by 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline via modulation of MAPKs (p38 and c-Jun N-terminal kinase) and c-Myc in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 7-Aminoquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Guide to Safe and Compliant Chemical Waste Management.
In the lifecycle of innovative research, the final and perhaps most critical step is the responsible disposal of chemical reagents. 7-Aminoquinolin-3-ol, a key structural motif in medicinal chemistry, demands a disposal protocol that is both scientifically sound and rigorously compliant with safety regulations. This guide provides a detailed, step-by-step framework for its proper disposal, ensuring the protection of laboratory personnel and the environment.
A Note on a Foundational Document: The Safety Data Sheet (SDS)
Part 1: Hazard Assessment & Essential Protective Measures
Before handling any waste, understanding the potential hazards is paramount. Based on its chemical class, this compound must be regarded as hazardous waste.[1][4][7] Under no circumstances should it be discarded down the drain or in standard refuse containers.[6][8]
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind PPE selection is the prevention of exposure through all potential routes: dermal, ocular, and inhalation. Always don the following before initiating disposal procedures:
| Protection Type | Specific Equipment | Standard (or equivalent) | Rationale |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133, EN 166 | Protects against accidental splashes of liquid waste or contact with solid particulates.[2][3] |
| Hand | Chemical-resistant gloves (e.g., nitrile). | EN 374 | Prevents direct skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[9] |
| Body | Standard laboratory coat. | --- | Protects clothing and underlying skin from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | --- | Minimizes the inhalation of any fine powders or aerosols.[4] |
Part 2: The Step-by-Step Disposal Protocol
The core principle of chemical waste disposal is meticulous segregation to prevent dangerous reactions and to ensure proper treatment.[1]
Step 1: Waste Identification and Segregation
All materials that have come into contact with this compound are to be considered hazardous waste. This includes:
-
Solid Waste: Unused or residual this compound powder.
-
Liquid Waste: Solutions containing dissolved this compound.
-
Contaminated Materials: Items such as weighing papers, pipette tips, contaminated gloves, and bench paper.
Step 2: Waste Collection and Containment
Proper containment is crucial for safe storage and transport.
-
For Solid Waste & Contaminated Materials:
-
Carefully place the solid this compound waste and any contaminated disposable items (gloves, wipes, etc.) directly into a designated, sealable hazardous waste container.[1]
-
This container should be made of a compatible material (e.g., high-density polyethylene) and clearly labeled.
-
-
For Liquid Waste:
-
Collect all solutions containing the compound in a designated liquid hazardous waste container.
-
Ensure the container is compatible with the solvent used and is properly sealed to prevent leaks or evaporation.
-
Do not mix with other, incompatible waste streams. When in doubt, use a separate container.
-
Step 3: Labeling the Waste Container
Accurate labeling is a regulatory requirement and essential for safety. The label must be clearly legible and include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all container contents, including solvents.
-
The approximate quantity or percentage of each component.
-
The date the waste was first added to the container.
Step 4: Temporary Storage in the Laboratory
Store the sealed and labeled waste containers in a designated, secure area within the laboratory. This location, often called a Satellite Accumulation Area, should be:
-
Well-ventilated.
-
Away from general laboratory traffic.
-
Segregated from incompatible materials, particularly strong oxidizing agents.[10][11]
Step 5: Arranging for Final Disposal
Disposal of hazardous chemical waste must be handled by trained professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide them with the full details from your waste container label.
-
Follow their specific instructions for pickup and transport. Do not attempt to transport hazardous waste yourself.
-
Maintain a log of all generated and disposed waste as required by your institution and local regulations.[1]
Part 3: Managing Spills
In the event of an accidental spill, immediate and correct action is critical.
-
Alert & Evacuate: Notify personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the area.
-
Control & Contain: Wearing appropriate PPE, prevent the spill from spreading by using an inert absorbent material like vermiculite or sand.[6]
-
Cleanup: Carefully collect the contaminated absorbent material and place it into a sealed, labeled container for disposal as hazardous waste. Clean the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, regardless of its size.
Logical Workflow for Disposal
The following diagram outlines the decision-making process for the safe disposal of this compound waste streams.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemos.de [chemos.de]
- 7. benchchem.com [benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
